KLF10-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCTMGFGIFKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KLF10-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] It is implicated in the pathophysiology of various diseases, ranging from cancer and diabetic retinopathy to fibrosis and metabolic disorders.[1][2][3] KLF10 exerts its effects by binding to GC-rich sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[4]
KLF10-IN-1 is a small molecule inhibitor designed to probe the functions of KLF10.[5] By inhibiting KLF10-DNA binding and its transcriptional activity, this compound serves as a valuable tool for elucidating the intricate signaling networks governed by KLF10 and for exploring its therapeutic potential.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Modulation of Key Signaling Pathways
This compound primarily functions by disrupting the transcriptional regulatory activities of KLF10. This leads to the modulation of downstream signaling cascades in a context-dependent manner. Two well-characterized pathways influenced by KLF10 are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the PERK/eIF2α/ATF4/CHOP arm of the unfolded protein response (UPR).
The TGF-β/Smad Signaling Pathway
KLF10 is an early response gene induced by TGF-β and acts as a critical mediator and regulator of this pathway.[1][6] It participates in a feedback loop by inducing the expression of SMAD2 and inhibiting the expression of the inhibitory SMAD7.[4] In several cancers, KLF10 acts as a tumor suppressor by mediating the anti-proliferative and pro-apoptotic effects of TGF-β.[1] One of its mechanisms involves the recruitment of histone deacetylase 1 (HDAC1) to the promoter of target genes like SNAI2 (Slug), leading to transcriptional repression and suppression of epithelial-to-mesenchymal transition (EMT).[4]
Caption: KLF10 in the TGF-β signaling pathway.
The KLF10/PERK/eIF2α/ATF4/CHOP Pathway in Diabetic Retinopathy
In the context of diabetic retinopathy (DR), KLF10 is upregulated in response to high glucose and hypoxia, leading to endoplasmic reticulum (ER) stress and apoptosis of retinal pigment epithelial (RPE) cells.[2][7] KLF10 transcriptionally activates PERK (Protein kinase R-like endoplasmic reticulum kinase), a key sensor of ER stress.[2] This initiates a signaling cascade involving the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), and the subsequent increased translation of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein), ultimately culminating in apoptosis.[2] this compound has been shown to attenuate this process, protecting RPE cells from damage.[2][7]
Caption: KLF10-mediated ER stress and apoptosis.
Quantitative Data
The inhibitory activity of this compound has been quantified using a reporter gene assay. This provides a specific measure of its ability to interfere with KLF10's transcriptional function.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | KLF10 Reporter Gene Assay | HeLa | 40 μM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to investigate the mechanism of action of KLF10 and its inhibitors.
Dual-Luciferase Reporter Assay for KLF10 Transcriptional Activity
This assay is used to quantify the effect of KLF10 and this compound on the transcription of a target gene. A reporter plasmid containing the promoter of the target gene (e.g., PERK) upstream of a firefly luciferase gene is co-transfected with a KLF10 expression plasmid and a control plasmid expressing Renilla luciferase.
Materials:
-
HEK293T or other suitable cells
-
KLF10 expression plasmid
-
Reporter plasmid (e.g., pGL3-PERK promoter)
-
Control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing the KLF10 expression plasmid, the reporter plasmid, and the control plasmid.
-
Dilute the DNA and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Treatment:
-
After incubation, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the control group.
-
Caption: Dual-luciferase reporter assay workflow.
Western Blotting for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with this compound.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KLF10, anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if KLF10 directly binds to the promoter region of a putative target gene in vivo.
Materials:
-
Cells treated with or without a stimulus (e.g., TGF-β)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-KLF10 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the target promoter region and a negative control region
Protocol:
-
Cross-linking:
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-KLF10 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the putative KLF10 binding site in the target gene promoter and a negative control region.
-
Calculate the enrichment of the target sequence in the KLF10 IP sample relative to the IgG control.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of the transcription factor KLF10 in health and disease. Its mechanism of action, centered on the inhibition of KLF10's transcriptional activity, leads to the modulation of critical signaling pathways such as the TGF-β/Smad and the PERK-mediated ER stress response. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted functions of KLF10 and the therapeutic potential of its inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
KLF10-IN-1: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene 1 (TIEG1), is a zinc finger transcription factor implicated in a diverse range of cellular processes, including cell growth, differentiation, and apoptosis. Its role in various pathological conditions, particularly in cancer and immune regulation, has identified it as a promising therapeutic target. This whitepaper provides an in-depth technical guide on the discovery and development of KLF10-IN-1, a first-in-class small molecule inhibitor of KLF10. We will detail the discovery of this compound through computer-aided drug design, its mechanism of action, and its biological effects in both in vitro and in vivo models. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KLF10.
Introduction to KLF10
KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that bind to GC-rich sequences in the promoter regions of target genes. KLF10 is an immediate early response gene to transforming growth factor-beta (TGF-β) and plays a crucial role in mediating TGF-β signaling. The TGF-β pathway is known for its dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. KLF10 appears to be a key player in the tumor-suppressive arm of TGF-β signaling, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Beyond its role in cancer, KLF10 is a critical regulator of immune cell function, particularly in the differentiation and function of T regulatory cells (Tregs). Tregs are essential for maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor immunity. By modulating KLF10 activity, it may be possible to influence the immune response in various disease contexts. The multifaceted roles of KLF10 have made it an attractive, albeit challenging, target for therapeutic intervention.
Discovery of this compound
The discovery of this compound, also referred to as compound #48-15, was the result of a targeted effort to identify small molecules that could modulate the activity of KLF10.[1] Given that transcription factors are notoriously difficult to target with small molecules due to their lack of deep enzymatic pockets, a computer-aided drug design (CADD) approach was employed.[1]
In Silico Screening
The discovery process began with the generation of a homology model of the KLF10 protein to identify potential "druggable" pockets.[1] This computational approach identified a promising binding pocket within the second zinc finger of KLF10.[1] A virtual screen of chemical libraries was then performed to identify compounds with the potential to bind to this pocket and disrupt the interaction of KLF10 with DNA.[1] This initial in silico screening process yielded a set of candidate molecules for further experimental validation.[1]
The workflow for the discovery of this compound can be visualized as follows:
References
KLF10-IN-1: A Small Molecule Inhibitor of the Krüppel-like Factor 10 Transcription Factor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a zinc finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2][3] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of KLF10-IN-1, a small molecule inhibitor of KLF10. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways.
Introduction to KLF10
KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that bind to GC-rich sequences in the promoter regions of target genes.[4][5] It can function as both a transcriptional activator and repressor, thereby regulating a diverse array of genes. KLF10 is a key mediator of transforming growth factor-beta (TGF-β) signaling, a pathway crucial for maintaining cellular homeostasis.[5][6]
This compound: A Mechanistic Probe
This compound is a first-in-class small molecule inhibitor designed to probe the function of KLF10.[1][7] It was identified through computer-aided drug design (CADD) screens and has been instrumental in elucidating the roles of KLF10 in various biological contexts.[1][2][3]
Mechanism of Action
This compound functions by inhibiting the interaction between KLF10 and its target DNA sequences.[1][7] By binding to a "druggable" pocket within the second zinc-finger of KLF10, the compound sterically hinders the protein from binding to the CACCC-responsive elements in the promoters of its target genes.[1][2] This leads to a reduction in the transcriptional activity of KLF10, thereby modulating the expression of downstream genes.[1][7]
Quantitative Data Summary
The inhibitory activity of this compound and other related compounds has been quantified in various assays. The following tables summarize the key findings.
| Compound | Assay | Endpoint | Value | Reference |
| This compound (#48-15) | KLF10 Reporter Gene Assay | IC50 | 40 µM | [7] |
Table 1: Potency of this compound
| Compound | Concentration | Inhibition of KLF10 DNA-binding | Reference |
| #48 | 40 µM | 25% | [1][2] |
| #48 | 8 µM | 11% | [1][2] |
| This compound (#48-15) | 40 µM | 45% | [1][2] |
| This compound (#48-15) | 8 µM | 12% | [1][2] |
| #15-09 | 50 µM | 83% | [1][2] |
| #15-09 | 8 µM | 25% | [1][2] |
Table 2: Inhibition of KLF10-DNA Binding Activity by KLF10 Inhibitors
Key Signaling Pathways
KLF10 is a central node in several critical signaling pathways. This compound, by inhibiting KLF10, can modulate these pathways.
Figure 1: KLF10 in the TGF-β Signaling Pathway
In the context of diabetic retinopathy, KLF10 has been shown to modulate endoplasmic reticulum (ER) stress through the PERK/eIF2α/ATF4/CHOP pathway. This compound can attenuate this process.
Figure 2: KLF10 in the ER Stress Pathway
Experimental Protocols
KLF10 Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of KLF10.
Materials:
-
HeLa cells
-
KLF10 expression plasmid
-
Luciferase reporter plasmid with a CACCC-responsive promoter
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the KLF10 expression plasmid and the CACCC-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. An empty vector can be used as a control.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
After a 24-hour incubation period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percent inhibition of KLF10 transcriptional activity for each concentration of this compound relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the ability of KLF10 to bind to its DNA consensus sequence and the inhibitory effect of this compound.
Materials:
-
Nuclear extract from cells overexpressing KLF10
-
Biotin-labeled double-stranded oligonucleotide probe containing the KLF10 binding site (CACCC)
-
Unlabeled competitor oligonucleotide
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Prepare the binding reactions by incubating the nuclear extract with poly(dI-dC) in the binding buffer on ice for 10 minutes.
-
Add varying concentrations of this compound or vehicle (DMSO) and incubate for another 10 minutes on ice.
-
Add the biotin-labeled probe to the reaction mixture and incubate for 20 minutes at room temperature. For competition experiments, add an excess of unlabeled probe before adding the labeled probe.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the biotin-labeled DNA by incubating the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Visualize the bands using an appropriate imaging system. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.
CD4+ T Cell Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into regulatory T cells (Tregs).
Materials:
-
Naive CD4+CD25- T cells isolated from mice
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-FoxP3
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
Protocol:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Isolate naive CD4+CD25- T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Culture the isolated T cells in the antibody-coated plates in the presence of TGF-β1 to induce Treg differentiation.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
After 3-4 days of culture, harvest the cells and stain for surface markers (CD4 and CD25) with fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for the intracellular transcription factor FoxP3 with a fluorescently labeled antibody.
-
Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry. A decrease in this population in the presence of this compound indicates inhibition of Treg differentiation.
Conclusion
This compound is a valuable chemical tool for studying the multifaceted roles of the KLF10 transcription factor. Its ability to inhibit KLF10-DNA binding and subsequent transcriptional activity allows for the precise dissection of KLF10-mediated signaling pathways in health and disease. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential modulators of KLF10 function. Further research into the therapeutic potential of targeting KLF10 with small molecules like this compound is warranted.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets [jove.com]
- 4. static.igem.org [static.igem.org]
- 5. oncology.wisc.edu [oncology.wisc.edu]
- 6. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to KLF10-IN-1: Modulating the TGF-β Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the role of Krüppel-like factor 10 (KLF10) within the Transforming Growth Factor-β (TGF-β) signaling pathway and the mechanism of its small molecule inhibitor, KLF10-IN-1. KLF10, also known as TGF-β-inducible early gene 1 (TIEG1), is a critical transcriptional regulator that functions as a key modulator of TGF-β signaling, often establishing a positive feedback loop. This compound is a first-in-class inhibitor that disrupts the KLF10-DNA interaction, offering a valuable tool for investigating KLF10's function and a potential therapeutic avenue for diseases characterized by dysregulated TGF-β signaling. This document details the molecular interactions, presents quantitative data on inhibition, outlines key experimental protocols for studying this axis, and provides visual diagrams of the associated pathways and workflows.
The TGF-β Signaling Pathway: A Core Cellular Regulator
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial and highly conserved signal transduction cascade involved in a multitude of cellular processes, including cell growth, differentiation, apoptosis, migration, and homeostasis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, fibrosis, and autoimmune disorders.[3][4]
The canonical TGF-β pathway is initiated when a TGF-β superfamily ligand binds to a type II serine/threonine kinase receptor (TβRII).[1][4][5] This binding recruits and phosphorylates a type I receptor (TβRI), which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][2][5] These activated R-SMADs then form a complex with the common mediator SMAD4.[1][5] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (SMAD Binding Elements or SBEs) and partnering with other co-regulators to modulate the expression of target genes.[3][5] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD7, which can prevent R-SMAD phosphorylation.[2][6]
KLF10: A Transcriptional Modulator in the TGF-β Pathway
Krüppel-like factor 10 (KLF10), originally named TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that is rapidly induced by TGF-β treatment.[7][8][9] It binds to GC-rich sequences in the promoters of target genes to either activate or repress their transcription.[7][9][10] KLF10 plays a pivotal role in mediating the cellular responses to TGF-β, including the inhibition of cell proliferation and the induction of apoptosis.[9][11]
KLF10 is not merely a downstream target; it actively modulates the TGF-β pathway, creating a positive feedback loop.[7][8][10] This is achieved through a dual mechanism:
-
Induction of SMAD2: KLF10 can bind to the promoter of the SMAD2 gene, increasing its transcription and subsequent protein levels.[12][13][14]
-
Repression of SMAD7: KLF10 binds to the promoter of the inhibitory SMAD7 gene and represses its expression.[6][12][13]
By simultaneously increasing the concentration of a key signal transducer (SMAD2) and repressing a key inhibitor (SMAD7), KLF10 effectively sensitizes the cell to TGF-β and prolongs the signaling duration.[13][15] Furthermore, studies have shown that KLF10 can directly bind to and transactivate the promoter for the TGF-β Receptor II (TGFBR2), further amplifying the pathway at the receptor level.[8][16]
This compound: A Small Molecule Inhibitor of KLF10
Given the central role of KLF10 in modulating TGF-β signaling, the ability to inhibit its function is of significant interest to researchers. This compound (also referred to as compound #48-15) is a first-in-class small molecule inhibitor of KLF10.[17][18] It was identified through computer-aided drug design (CADD) that targeted a "druggable" pocket within the second zinc-finger domain of the KLF10 protein.[18][19]
The primary mechanism of action of this compound is the inhibition of the KLF10-DNA interaction.[17][18][19] By binding to the zinc-finger domain, the inhibitor prevents KLF10 from physically associating with the GC-rich promoter regions of its target genes. This blockade effectively neutralizes its function as a transcriptional regulator, thereby inhibiting its ability to modulate the TGF-β pathway and other downstream cellular processes.[17][19] Consequently, this compound can be used to attenuate the KLF10-mediated feedback loop, leading to a dampened TGF-β response.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of KLF10 modulation on TGF-β pathway components.
Table 1: In Vitro Inhibition Data for this compound and Analogs
| Compound | Target | Assay Type | Result | Source |
|---|---|---|---|---|
| This compound (#48-15) | KLF10 | Reporter Gene Assay | IC₅₀: 40 µM | [17] |
| This compound (#48-15) | KLF10-DNA Binding | EMSA | 45% inhibition at 40 µM | [19] |
| Compound #48 | KLF10-DNA Binding | EMSA | 25% inhibition at 40 µM | [19] |
| Compound #15-09 | KLF10-DNA Binding | EMSA | 83% inhibition at 50 µM |[19] |
EMSA: Electrophoretic Mobility Shift Assay
Table 2: Effects of KLF10 Modulation on TGF-β Pathway Gene Expression
| Modulation | Target Gene/Protein | Cell Type | Effect | Source |
|---|---|---|---|---|
| KLF10 Overexpression | SMAD2 | Fibroblasts | Increased transcription | [13] |
| KLF10 Overexpression | SMAD7 | Fibroblasts | Repressed promoter activity | [13] |
| KLF10 Overexpression | p21, PAI-1 | Fibroblasts | Enhanced TGF-β-induced expression | [13] |
| KLF10 Knockout | TGF-βRII | CD8+ T cells | Decreased surface expression | [8] |
| KLF10 Knockdown | TGF-β regulated genes | A549, Panc1 cells | Altered expression of genes related to EMT, cell adhesion, migration | [10][20] |
| KLF10 Knockout | TGF-β1 | Diabetic Mouse Kidney | Reduced expression | [14] |
| KLF10 Overexpression | ATF3 | Hepatic Stellate Cells | Suppressed TGF-β-mediated expression |[21] |
Experimental Protocols
Detailed methodologies are critical for the accurate study of the KLF10/TGF-β axis. Below are protocols for key experiments cited in the literature.
5.1 Luciferase Reporter Assay (for KLF10 Transcriptional Activity)
This assay is used to quantify the ability of KLF10 to act as a transcription factor and to measure the inhibitory effect of compounds like this compound.[19]
-
Cell Culture & Transfection: HeLa or other suitable cells are cultured in appropriate media. Cells are co-transfected with two plasmids:
-
An expression plasmid for KLF10 (or an empty vector control).
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with KLF10-responsive elements (e.g., CACCC-rich sequences).
-
A third plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection (typically 24 hours), the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24-48 hours).
-
Cell Lysis: The media is removed, cells are washed with PBS, and a passive lysis buffer is added.
-
Luminometry: The lysate is transferred to an opaque plate. Luciferase activity is measured using a luminometer after the sequential addition of firefly luciferase substrate followed by a stop reagent and Renilla luciferase substrate.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The inhibitory effect of this compound is calculated relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the dose-response curve.
5.2 Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm the direct physical binding of KLF10 to the promoter regions of its putative target genes (e.g., SMAD7, SNAI2, TGFBR2) in a cellular context.[8][10]
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to KLF10 (or a negative control IgG antibody). Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis (qPCR): The amount of specific DNA sequences (i.e., the promoter regions of interest) is quantified using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA, demonstrating enrichment compared to the IgG control.[10]
5.3 Western Blot Analysis
This technique is used to detect and quantify changes in the protein levels of key components of the TGF-β pathway (e.g., KLF10, p-SMAD2, total SMAD2, SMAD7, α-SMA) following experimental manipulation.
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-KLF10, anti-p-SMAD2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
KLF10 is a multifaceted transcription factor that functions as a critical intracellular amplifier of the TGF-β signaling pathway. Its ability to enhance SMAD2 expression while simultaneously repressing the inhibitory SMAD7 places it at a key regulatory node. The development of this compound, a small molecule inhibitor that blocks KLF10's interaction with DNA, provides a powerful chemical probe to dissect these complex interactions.[17][19] By inhibiting KLF10, this compound effectively dismantles a key positive feedback loop, leading to an attenuation of TGF-β signaling.
This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks for professionals in research and drug development to investigate the KLF10-TGF-β axis. Future research should focus on optimizing the potency and selectivity of KLF10 inhibitors, exploring their therapeutic potential in preclinical models of fibrosis, cancer, and inflammatory diseases, and further elucidating the context-dependent roles of KLF10 in various cellular environments. The targeted inhibition of KLF10 represents a promising strategy for modulating a central pathway in human health and disease.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Video: TGF - β Signaling Pathway [jove.com]
- 3. news-medical.net [news-medical.net]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Functional role of KLF10 in multiple disease processes | Semantic Scholar [semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This figure outlines the role of KLF10 protein as a target and as a regulator of the TGFBeta-Smad 2,3 signaling pathway [pfocr.wikipathways.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
KLF10-IN-1: A Technical Guide to a Novel KLF10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, differentiation, and fibrosis.[1][2][3] Its dysregulation has been implicated in various pathologies, ranging from cancer to fibrotic diseases and autoimmune disorders. The development of selective inhibitors for KLF10 is therefore of significant interest for both basic research and therapeutic applications. This document provides an in-depth technical overview of KLF10-IN-1, a first-in-class small molecule inhibitor of KLF10. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.
Introduction to KLF10
KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that mediate binding to GC-rich DNA sequences.[1][4] It was initially identified as an early response gene induced by Transforming Growth Factor-beta (TGF-β).[5] KLF10 functions as a critical downstream effector and modulator of the TGF-β/Smad signaling pathway. Upon TGF-β stimulation, the Smad complex translocates to the nucleus and induces the expression of KLF10.[1][2] KLF10, in turn, can regulate the TGF-β pathway by activating Smad2 expression and repressing the inhibitory Smad7, creating a positive feedback loop.[5]
The functional consequences of KLF10 activity are context-dependent. It has been shown to act as a tumor suppressor in several cancers by promoting apoptosis and inhibiting cell proliferation.[1][3] Conversely, its role in fibrosis can be multifaceted, contributing to the pathogenic accumulation of extracellular matrix in some contexts.[2] Furthermore, KLF10 is a critical regulator of T regulatory (Treg) cell differentiation, highlighting its importance in immune modulation.[3][6]
This compound: A Selective KLF10 Inhibitor
This compound is a novel small molecule inhibitor designed to target the DNA-binding activity of KLF10.[3][7] By interfering with the interaction between KLF10 and its target gene promoters, this compound effectively blocks the transcriptional regulatory functions of KLF10.
Mechanism of Action
This compound was identified through computer-aided drug design (CADD) screens targeting a "druggable" pocket within the second zinc finger of KLF10.[3] Its proposed mechanism of action involves the direct inhibition of KLF10 binding to DNA, thereby preventing the transcription of KLF10 target genes.[3][7] This leads to the modulation of various downstream cellular processes that are dependent on KLF10 activity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | HeLa | 40 µM | KLF10 Reporter Gene Assay | [7] |
Table 2: Effect of KLF10 Knockout on Downstream Gene Expression in Diabetic Mice
| Gene | Fold Change (Diabetic vs. Control) | Fold Change (Diabetic KLF10 KO vs. Diabetic) | Method | Reference |
| TGF-β1 | 3.28-fold increase | Significant reduction | qRT-PCR | [8] |
| Fibronectin | 3.76-fold increase | Significant downregulation | qRT-PCR | [8] |
| Type IV Collagen | 3.08-fold increase | Significant downregulation | qRT-PCR | [8] |
| DKK-1 | 5.66-fold increase | Significant downregulation | qRT-PCR | [8] |
Signaling Pathways and Experimental Workflows
KLF10 Signaling Pathway
The primary signaling pathway involving KLF10 is the TGF-β pathway. The following diagram illustrates the central role of KLF10 in this cascade.
Caption: TGF-β signaling pathway illustrating the induction and feedback regulation by KLF10.
Experimental Workflow: Luciferase Reporter Assay
A luciferase reporter assay is a common method to quantify the transcriptional activity of a protein of interest, such as KLF10.
Caption: Workflow for assessing KLF10 transcriptional activity using a luciferase reporter assay.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the direct binding of a protein to specific DNA sequences in vivo.
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Detailed Experimental Protocols
KLF10 Luciferase Reporter Assay
This protocol is designed to quantify the transcriptional activity of KLF10 in response to this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
KLF10 expression plasmid
-
Luciferase reporter plasmid containing KLF10 binding sites (e.g., pGL3-promoter with tandem Sp1/GC-rich sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of the KLF10 expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla luciferase plasmid.
-
Prepare a Lipofectamine 2000 mixture in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature, and add to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the transfection medium and add the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol describes the procedure for performing a ChIP assay to confirm the binding of KLF10 to a target gene promoter.
Materials:
-
Cells of interest (e.g., A549 lung adenocarcinoma cells)
-
Formaldehyde (37%)
-
Glycine
-
PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-KLF10 antibody (ChIP-grade)
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting a known KLF10 binding site and a negative control region
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with cell lysis buffer followed by nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-KLF10 antibody or normal IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads with elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific to a known KLF10 target promoter and a negative control region to quantify the enrichment of the target DNA.
-
Conclusion
This compound represents a valuable tool for dissecting the complex roles of KLF10 in health and disease. Its ability to specifically inhibit KLF10's transcriptional activity provides a means to modulate the TGF-β signaling pathway and other KLF10-dependent cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting KLF10. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its application in various disease models.
References
- 1. Chromatin immunoprecipitation, ChIP-sequencing and data analysis [bio-protocol.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Krüppel-like factor KLF10 regulates transforming growth factor receptor II expression and TGF-β signaling in CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Knockout of KLF10 Ameliorated Diabetic Renal Fibrosis via Downregulation of DKK-1 | MDPI [mdpi.com]
KLF10-IN-1: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a versatile transcription factor implicated in a myriad of cellular processes including proliferation, apoptosis, and differentiation.[1] Its dysregulation is associated with numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of KLF10-IN-1, a small molecule inhibitor of KLF10, with a focus on its mechanism of action and its effects on gene transcription. We will delve into the intricate signaling pathways modulated by KLF10, present available quantitative data on the effects of its inhibition, and provide detailed experimental protocols for key assays used in its characterization.
KLF10: A Dual-Function Transcription Factor
KLF10 belongs to the Sp/KLF family of zinc-finger transcription factors that recognize and bind to GC-rich sequences in the promoter regions of target genes, thereby modulating their transcription.[2][3] It can function as both a transcriptional activator and a repressor, depending on the cellular context and the specific target gene.[2]
A primary signaling pathway regulated by KLF10 is the Transforming Growth Factor-β (TGF-β) pathway.[1][2][4] Within this cascade, KLF10 exhibits a dual regulatory role. It can enhance TGF-β signaling by activating the transcription of Smad2 and repressing the inhibitory Smad7.[2][4] This positive feedback loop amplifies the cellular response to TGF-β.[4]
Furthermore, in the context of cellular stress, particularly endoplasmic reticulum (ER) stress, KLF10 has been shown to be a key player. In models of diabetic retinopathy, KLF10 expression is upregulated and it directly transcriptionally activates the gene encoding PKR-like endoplasmic reticulum kinase (PERK).[5][6] This activation initiates the PERK/eIF2α/ATF4/CHOP signaling cascade, a critical pathway in the unfolded protein response that can ultimately lead to apoptosis.[5][6]
This compound: A Small Molecule Inhibitor
This compound, also identified as compound #48-15, is a small molecule inhibitor designed to interfere with the function of KLF10.[2] Its primary mechanism of action is the inhibition of the KLF10-DNA interaction, thereby preventing KLF10 from binding to the promoter regions of its target genes and modulating their transcription.[2]
Quantitative Effects of this compound on Gene Transcription
The inhibitory activity of this compound has been quantified in reporter gene assays. While extensive dose-response data on endogenous gene transcription is not widely available in the public domain, the existing data provides a solid foundation for its characterization.
| Parameter | Value | Assay | Description |
| IC50 | 40 μM | KLF10 Reporter Gene Assay | The half-maximal inhibitory concentration of this compound on the transcriptional activity of a KLF10-driven reporter gene. |
In a study on diabetic retinopathy, treatment of high-glucose/hypoxia-induced retinal pigment epithelial (RPE) cells with this compound resulted in a significant downregulation of key components of the PERK pathway.[5] While specific fold-changes for mRNA levels with this compound treatment are not detailed, the study demonstrated that KLF10 knockdown significantly modulates the transcription of PERK and CHOP.[5]
| Gene Target | Effect of KLF10 Knockdown | Cell Model |
| PERK | Significant modulation of transcription | High-glucose/hypoxia-induced RPE cells |
| CHOP | Significant modulation of transcription | High-glucose/hypoxia-induced RPE cells |
Signaling Pathways Modulated by KLF10
To visualize the role of KLF10 in key signaling pathways, the following diagrams are provided.
Experimental Protocols
Dual-Luciferase Reporter Assay for KLF10 Transcriptional Activity
This assay is used to quantify the effect of KLF10 or its inhibitors on the transcription of a target gene promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T, RPE cells)
-
Expression vector for KLF10 (optional, for overexpression studies)
-
Reporter vector containing the promoter of a KLF10 target gene (e.g., PERK promoter) upstream of a firefly luciferase gene.
-
Control vector with a constitutively expressed Renilla luciferase for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
This compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. If studying KLF10 overexpression, also include the KLF10 expression vector.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the luminescence (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control to determine the percentage of inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if KLF10 directly binds to the promoter of a specific gene in vivo.
Materials:
-
Cells expressing KLF10.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
ChIP-grade anti-KLF10 antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the putative KLF10 binding site in the gene of interest.
-
qPCR master mix and instrument.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-KLF10 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the potential KLF10 binding site. The amount of immunoprecipitated DNA is calculated relative to the input DNA. An enrichment with the KLF10 antibody compared to the IgG control indicates direct binding.
In Vitro Model of High-Glucose/Hypoxia-Induced RPE Cell Injury
This model is used to study the effects of this compound in a diabetic retinopathy-like environment.[5]
Materials:
-
Human retinal pigment epithelial (RPE) cell line (e.g., ARPE-19).
-
Cell culture medium (e.g., DMEM).
-
High glucose medium (e.g., 30 mM glucose).[5]
-
Cobalt chloride (CoCl₂) to induce hypoxia (e.g., 200 µM).[5]
-
This compound.
Protocol:
-
Cell Culture: Culture RPE cells in standard medium until they reach the desired confluency.
-
Induction of Injury: Replace the standard medium with high glucose medium containing CoCl₂ to induce a high-glucose/hypoxia environment.
-
Treatment: Concurrently, treat the cells with this compound at the desired concentrations or with a vehicle control.
-
Incubation: Incubate the cells for 48 hours.[5]
-
Analysis: After the incubation period, cells can be harvested for various analyses, including:
-
Gene expression analysis: qPCR to measure mRNA levels of KLF10 target genes (e.g., PERK, CHOP).
-
Western blotting: To assess protein levels and phosphorylation status of proteins in the PERK pathway.
-
Apoptosis assays: (e.g., TUNEL staining, caspase activity assays) to evaluate the effect on cell death.
-
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This in vivo model is used to evaluate the therapeutic potential of this compound in diabetic retinopathy.[5]
Materials:
-
Mice (e.g., C57BL/6J).
-
High-fat diet.
-
Streptozotocin (STZ).
-
Citrate buffer.
-
Blood glucose meter.
-
This compound formulation for in vivo administration.
Protocol:
-
Induction of Diabetes:
-
Confirmation of Diabetes: Monitor blood glucose levels regularly. Mice with blood glucose levels consistently above a certain threshold (e.g., >16.7 mmol/L) are considered diabetic.[9]
-
Treatment: Administer this compound or vehicle control to the diabetic mice through an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.
-
Analysis: At the end of the treatment period, various endpoints can be assessed, including:
-
Retinal histology: To examine the morphology of the retina.
-
Immunohistochemistry: To detect the expression and localization of proteins of interest in retinal sections.
-
Electroretinography (ERG): To assess retinal function.
-
Molecular analysis: Isolate retinal tissue for qPCR or Western blotting to analyze gene and protein expression.
-
Conclusion
This compound represents a valuable research tool for elucidating the multifaceted roles of KLF10 in health and disease. Its ability to inhibit KLF10-mediated gene transcription, particularly within the TGF-β and ER stress pathways, highlights its potential as a modulator of these critical cellular processes. The quantitative data, though currently centered on reporter gene activity, provides a benchmark for its inhibitory potential. The detailed experimental protocols provided herein offer a practical guide for researchers and drug development professionals to further investigate the therapeutic utility of targeting KLF10 with this compound and similar small molecules. Further studies focusing on the dose-dependent effects of this compound on a wider range of endogenous KLF10 target genes will be crucial in advancing our understanding of its pharmacological profile and its potential for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krüppel-like transcription factor KLF10 suppresses TGFβ-induced epithelial-to-mesenchymal transition via a negative feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ndineuroscience.com [ndineuroscience.com]
KLF10-IN-1 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a critical role in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[1] In the context of oncology, KLF10 is predominantly recognized as a tumor suppressor.[1][2] Its expression is often downregulated in various malignancies, including pancreatic, lung, and breast cancers, and low levels of KLF10 are frequently associated with poorer patient outcomes.[3][4] KLF10 is a key mediator of the transforming growth factor-beta (TGF-β) signaling pathway, a cellular communication route with a dual role in cancer; it can be tumor-suppressive in the early stages and pro-metastatic in later stages.[5][6][7][8][9]
KLF10-IN-1 is a small molecule inhibitor of KLF10.[10] It serves as a valuable chemical probe for elucidating the specific functions of KLF10 in cancer biology and for exploring the therapeutic potential of targeting this transcription factor. This technical guide provides an in-depth overview of this compound, the role of its target in cancer, and detailed experimental protocols for its investigation.
Core Data on this compound
This compound is a small molecule designed to inhibit the activity of the KLF10 transcription factor. Its primary mechanism of action is the disruption of KLF10's ability to bind to DNA, thereby preventing the transcription of its target genes.[10]
Quantitative Data
The available quantitative data for this compound is currently limited, with a key reported value for its inhibitory activity.
| Compound | Assay Type | Cell Line | IC50 | Description |
| This compound | KLF10 Reporter Gene Assay | HeLa | 40 μM | Inhibition of KLF10 transcriptional activity.[10] |
The Role of KLF10 in Cancer
KLF10's function as a tumor suppressor is multifaceted and context-dependent, with significant involvement in several key cancer-related signaling pathways.
KLF10 in the TGF-β Signaling Pathway
The TGF-β pathway is central to KLF10's role in cancer.[1] In normal and early-stage cancer cells, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis, processes that are partly mediated by KLF10.[3][11] KLF10 is an early response gene to TGF-β signaling and participates in a feedback loop that modulates the pathway's activity.[3] Upon activation by TGF-β, KLF10 can enhance the expression of SMAD2, a key signal transducer in the pathway, while repressing the inhibitory SMAD7.[3]
However, in advanced cancers, many tumor cells become resistant to the anti-proliferative effects of TGF-β and instead utilize the pathway to promote invasion and metastasis.[5][9] In this context, KLF10 can counteract the pro-metastatic effects of TGF-β. For instance, KLF10 has been shown to suppress TGF-β-induced epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, by repressing the transcription of the EMT-inducing transcription factor SNAI2 (Slug).[3][12] This repression is achieved through the recruitment of histone deacetylase 1 (HDAC1) to the SNAI2 promoter.[3]
KLF10 in Specific Cancers
-
Pancreatic Cancer: Low KLF10 expression is correlated with advanced stages and resistance to radiotherapy.[4][13] Overexpression of KLF10 can induce apoptosis and enhance sensitivity to chemotherapy.[2][14] Loss of KLF10 in mouse models of pancreatic cancer accelerates tumor progression and metastasis.[15]
-
Lung Cancer: KLF10 is significantly downregulated in lung adenocarcinoma, and its low expression is associated with worse overall survival.[3][16] It plays a crucial role in suppressing TGF-β-induced EMT in lung cancer cells.[3]
-
Breast Cancer: KLF10 expression is lower in breast cancer tissues compared to normal breast tissue and is inversely correlated with tumor stage.[11] It can inhibit breast cancer cell invasion by repressing the EGFR signaling pathway.[4]
-
Gastric Cancer: The loss of KLF10 expression is associated with advanced tumor stages and shorter survival times in gastric cancer patients.[14]
Experimental Protocols for this compound Evaluation
The following protocols provide a framework for the preclinical evaluation of this compound in a cancer research setting.
Luciferase Reporter Assay for KLF10 Transcriptional Activity
This assay is used to confirm the inhibitory effect of this compound on KLF10's transcriptional activity.[17][18][19][20][21]
Materials:
-
Cancer cell line of interest (e.g., HeLa, Panc-1, A549)
-
Dual-luciferase reporter plasmid containing a KLF10-responsive element (e.g., a promoter with GC-rich regions) driving Firefly luciferase expression.
-
Control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression (for normalization).
-
Transfection reagent.
-
This compound.
-
Dual-luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the KLF10-responsive reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of KLF10 transcriptional activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.[22][23][24][25]
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
This compound.
-
CCK-8 or MTT assay kit.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
This technique is used to investigate the effect of this compound on the protein levels of KLF10 and its downstream targets.
Materials:
-
Cancer cell lines.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-KLF10, anti-SNAI2, anti-p-SMAD2/3, anti-SMAD7, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a predetermined time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[26][27][28][29]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
A typical workflow for the preclinical evaluation of a KLF10 inhibitor like this compound is depicted below.
Conclusion
This compound is a valuable research tool for dissecting the complex role of the KLF10 transcription factor in cancer. Given KLF10's established function as a tumor suppressor and its intricate involvement in the TGF-β signaling pathway, its inhibition presents a compelling, albeit context-dependent, avenue for therapeutic exploration. The limited publicly available data on this compound underscores the need for further comprehensive studies to characterize its activity in various cancer models. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically evaluate the potential of this compound and other KLF10 inhibitors as novel anti-cancer agents. Further investigation into the specific cancer types and patient populations that would most benefit from KLF10-targeted therapies is warranted.
References
- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 9. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial-Mesenchymal Transition and Metastasis under the Control of Transforming Growth Factor β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Krüppel-like Factor 10 as a Prognostic and Predictive Biomarker of Radiotherapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KLF10 Functions as an Independent Prognosis Factor for Gastric Cancer [mdpi.com]
- 15. KLF10 loss in the pancreas provokes activation of SDF-1 and induces distant metastases of pancreatic ductal adenocarcinoma in the KrasG12D p53flox/flox model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. goldbio.com [goldbio.com]
- 20. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 29. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
KLF10-IN-1: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the biological pathways affected by this compound, with a focus on its mechanism of action in the context of diabetic retinopathy. The information presented herein is intended to support further research and drug development efforts targeting KLF10.
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a member of the Sp/KLF family of zinc-finger transcription factors.[1] It plays a significant role in mediating the cellular response to transforming growth factor-beta (TGF-β), a pleiotropic cytokine that regulates a wide array of cellular functions.[1][2] The TGF-β signaling pathway is initiated by the binding of TGF-β to its serine/threonine kinase receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate target gene expression.[2] KLF10 is an early response gene in the TGF-β pathway and acts as a transcriptional regulator of various downstream targets, influencing processes such as cell proliferation, apoptosis, and fibrosis.[1][2][3] Given the central role of KLF10 in TGF-β signaling, its dysregulation has been linked to several pathologies, including cancer and fibrotic diseases.[1][4] this compound is a pharmacological tool designed to probe the functions of KLF10 by inhibiting its activity.[5]
Core Mechanism of Action: The PERK/eIF2α/ATF4/CHOP Pathway
Recent research has elucidated a primary mechanism of action for this compound in the context of diabetic retinopathy, a serious complication of diabetes that can lead to vision loss.[6] In this disease model, high glucose and hypoxic conditions induce endoplasmic reticulum (ER) stress, a state of cellular dysfunction that can trigger apoptosis (programmed cell death).[6] KLF10 expression is upregulated under these conditions and has been shown to transcriptionally activate Pancreatic ER Kinase (PERK), a key sensor of ER stress.[6]
The activation of PERK initiates a signaling cascade known as the Unfolded Protein Response (UPR). This involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[6] ATF4 then upregulates the expression of C/EBP homologous protein (CHOP), a transcription factor that promotes apoptosis.[6] this compound has been demonstrated to attenuate this entire pathway, thereby protecting cells from apoptosis induced by high glucose and hypoxia.[6]
Signaling Pathway Diagram
Caption: this compound inhibits the KLF10-mediated PERK signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available quantitative data.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Reporter Gene Assay | KLF10 | 40 µM | [5] |
| Treatment | Cell Line | Condition | Effect on Protein Levels | Reference |
| This compound (20 µM) | ARPE-19 | High Glucose (30 mM) + Hypoxia (200 µM CoCl2) | ↓ p-PERK, ↓ p-eIF2α, ↓ ATF4, ↓ CHOP | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.
Cell Culture and High-Glucose/Hypoxia Model
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19).
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
High-Glucose/Hypoxia Induction: Cells were cultured in a high-glucose medium (30 mM D-glucose) and treated with 200 µM cobalt chloride (CoCl2) to mimic hypoxic conditions for 48 hours. Control cells were cultured in a normal glucose medium (5.5 mM D-glucose).[6]
-
This compound Treatment: this compound was dissolved in DMSO and added to the culture medium at a final concentration of 20 µM for 48 hours. The control group received an equivalent volume of DMSO.[6]
Western Blot Analysis
-
Objective: To quantify the protein levels of KLF10 and components of the PERK pathway.
-
Lysis Buffer: RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE (10-12% gels).
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against KLF10, PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, and a loading control (e.g., GAPDH or β-actin). Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Membranes were washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to the loading control.
Dual-Luciferase Reporter Assay
-
Objective: To determine if KLF10 directly regulates the transcription of the PERK gene.
-
Plasmid Constructs:
-
A firefly luciferase reporter plasmid containing the promoter region of the human PERK gene.
-
An expression plasmid for human KLF10.
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
-
Transfection: ARPE-19 cells were co-transfected with the firefly luciferase reporter plasmid, the KLF10 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Cell Lysis and Assay: 48 hours post-transfection, cells were lysed, and the activities of firefly and Renilla luciferases were measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity in cells overexpressing KLF10 was compared to that in control cells.[6]
Experimental Workflow Diagram
Caption: Workflow for in vitro investigation of this compound effects.
Potential Broader Implications
While the primary described pathway affected by this compound is the PERK-mediated ER stress response, the broader role of KLF10 in cellular signaling, particularly its intimate connection with the TGF-β pathway, suggests that this compound may have more extensive biological effects.[1][2] KLF10 is known to regulate the expression of various genes involved in cell cycle control, apoptosis, and fibrosis in a context-dependent manner.[3][4] Therefore, researchers utilizing this compound should consider the potential for effects on these interconnected pathways. Future investigations are warranted to explore the full spectrum of biological activities of this inhibitor.
Conclusion
This compound serves as a valuable chemical probe for elucidating the multifaceted roles of the transcription factor KLF10. Its demonstrated ability to inhibit the KLF10/PERK/eIF2α/ATF4/CHOP signaling pathway highlights its potential as a therapeutic lead for conditions characterized by excessive ER stress and apoptosis, such as diabetic retinopathy.[6] The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the biological functions of KLF10 and the therapeutic potential of its inhibition. As our understanding of the complex signaling networks governed by KLF10 expands, so too will the potential applications for targeted inhibitors like this compound in various disease contexts.
References
- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of KLF10 in multiple disease processes | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
KLF10-IN-1: A Novel Modulator of T Regulatory Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Krüppel-like factor 10 (KLF10), a TGF-β inducible early gene, has emerged as a critical transcriptional regulator in the differentiation and function of T regulatory cells (Tregs). Its influence on the master Treg transcription factor, Foxp3, places it at a pivotal juncture in maintaining immune homeostasis. This technical guide provides a comprehensive overview of the role of KLF10 in Treg differentiation and introduces KLF10-IN-1, a first-in-class small molecule inhibitor of KLF10. We will delve into the underlying signaling pathways, present quantitative data on the effects of KLF10 modulation, and provide detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology and therapeutic development.
Introduction: KLF10 in the Landscape of T Regulatory Cell Biology
T regulatory cells are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. The differentiation of Tregs is a tightly regulated process, with the transcription factor Foxp3 being the master regulator. Several signaling pathways converge to control Foxp3 expression, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.
KLF10, also known as TGF-β-inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that is rapidly induced in response to TGF-β signaling.[1][2] It has been identified as a key player in the transcriptional network that governs Treg differentiation.[3][4] KLF10 exerts its influence by directly binding to the promoter regions of target genes, including Foxp3 and TGF-β1 itself, creating a positive feedback loop that reinforces the Treg phenotype.[3][5] Studies have shown that KLF10-deficient CD4+ T cells exhibit impaired Treg differentiation.[3][4]
This compound: A Specific Inhibitor of KLF10
The development of small molecule inhibitors targeting transcription factors has been a significant challenge in drug discovery. This compound (also identified as compound #48-15) is a novel, first-in-class small molecule inhibitor of KLF10.[1][4] It was identified through computer-aided drug design (CADD) screens and has been shown to specifically inhibit the interaction between KLF10 and its DNA binding sites.[1] This inhibitory action blocks the transcriptional activity of KLF10, thereby preventing the induction of its target genes.[1]
Mechanism of Action
This compound functions by binding to a "druggable" pocket within the second zinc finger of the KLF10 protein.[1] This binding event physically obstructs the interaction of KLF10 with the GC-rich consensus sequences in the promoter regions of its target genes.[1] By preventing DNA binding, this compound effectively abrogates the ability of KLF10 to act as a transcriptional activator for genes crucial for Treg differentiation, such as Foxp3.[1]
Quantitative Data on this compound
The inhibitory effects of this compound on KLF10 activity and Treg differentiation have been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Reference |
| IC50 for KLF10 reporter gene | 40 µM | Luciferase Reporter Assay | [1][4] |
| Inhibition of KLF10 DNA-binding at 40 µM | 45% | DNA-binding Assay | [1] |
| Inhibition of KLF10 DNA-binding at 8 µM | 12% | DNA-binding Assay | [1] |
Table 1: In Vitro Inhibition of KLF10 by this compound
| Cell Type | Treatment | Effect | Reference |
| CD4+CD25- T cells | This compound | Inhibition of conversion to CD4+CD25+ T regulatory cells | [1][3] |
Table 2: Effect of this compound on T Regulatory Cell Differentiation
Signaling Pathways
The signaling pathway involving KLF10 in Treg differentiation is intricately linked with the canonical TGF-β signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.
Figure 1: KLF10 signaling pathway in T regulatory cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Treg differentiation.
In Vitro T Regulatory Cell Differentiation Assay
This protocol describes the induction of Tregs from naive CD4+ T cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells (CD4+CD45RA+CD62L+)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Human IL-2
-
Human TGF-β1
-
Anti-human CD3 and Anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: Anti-human CD4, CD25, and Foxp3
Procedure:
-
Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well in the prepared 96-well plate.
-
Prepare the differentiation medium containing RPMI-1640, soluble anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 100 U/mL), and TGF-β1 (e.g., 5 ng/mL).
-
Add this compound at various concentrations (e.g., 1, 10, 40 µM) to the respective wells. Include a vehicle control (DMSO) group.
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for Foxp3 using a Foxp3 staining buffer set.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
Figure 2: Experimental workflow for in vitro Treg differentiation assay.
Luciferase Reporter Assay for KLF10 Transcriptional Activity
This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of KLF10.
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for KLF10
-
Luciferase reporter plasmid containing KLF10 binding sites upstream of the luciferase gene (e.g., pGL3-promoter with KLF10 consensus sequences)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the KLF10 expression vector, the KLF10-responsive luciferase reporter plasmid, and the Renilla luciferase control vector.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the IC50 value of this compound based on the dose-response curve.
Conclusion
KLF10 is a key transcription factor that promotes the differentiation of T regulatory cells, primarily through the TGF-β signaling pathway. The discovery of this compound as a specific small molecule inhibitor of KLF10 provides a valuable pharmacological tool to probe the intricacies of Treg biology.[1] This technical guide has summarized the current understanding of KLF10 in Treg differentiation, presented quantitative data on the inhibitory effects of this compound, and provided detailed experimental protocols. Further research utilizing this compound will undoubtedly shed more light on the therapeutic potential of targeting the KLF10 pathway in various immune-related disorders.
References
- 1. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLF10 Inhibits TGF-β-Mediated Activation of Hepatic Stellate Cells via Suppression of ATF3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Chemical properties and structure of KLF10-IN-1
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, structure, and biological activity of KLF10-IN-1, a small molecule inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor.
Chemical Properties and Structure
This compound is a novel small molecule identified through computer-aided drug design as an inhibitor of the transcriptional activity of KLF10.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197834-98-2 | [3] |
| Molecular Formula | C17H16O5 | [3] |
| Molecular Weight | 300.31 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 50 mg/mL (166.49 mM) | [3] |
| SMILES | O=C(OCC(C1=CC=C(OC)C=C1)=O)C2=CC(C)=CC=C2O | [3] |
| IC50 | 40 μM (in a KLF10 reporter gene assay) | [3] |
Chemical Structure:
Mechanism of Action
This compound functions as a direct inhibitor of the KLF10 transcription factor.[1][3] KLF10 is a zinc-finger containing protein that binds to GC-rich sequences in the promoter regions of target genes, thereby regulating their transcription.[4][5] The inhibitor was designed to fit into a "druggable" pocket within the second zinc-finger of KLF10, thereby disrupting its interaction with DNA.[1][2] By preventing KLF10 from binding to DNA, this compound effectively blocks its ability to act as a transcriptional regulator.[1][3]
References
- 1. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of Krüppel-like Factor 10 with KLF10-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Krüppel-like Factor 10 (KLF10)
Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene 1 (TIEG1), is a versatile transcription factor belonging to the Sp/KLF family. These proteins are characterized by a three-zinc finger motif at their C-terminus, which facilitates binding to GC-rich DNA sequences and subsequent regulation of gene transcription. KLF10 is implicated in a wide array of cellular processes, including cell proliferation, apoptosis, differentiation, and fibrosis. Its expression is induced by various stimuli, most notably Transforming Growth Factor-beta (TGF-β), but also by estrogen, epidermal growth factor (EGF), and bone morphogenetic protein-2 (BMP-2). Given its diverse roles, KLF10 has emerged as a protein of interest in numerous physiological and pathological conditions, including cancer, metabolic diseases, and fibrotic disorders.
KLF10-IN-1: A Chemical Probe for KLF10 Function
To investigate the multifaceted roles of KLF10, specific molecular tools are essential. This compound is a chemical inhibitor that serves as a valuable probe to dissect the functions of KLF10. It has been shown to inhibit the transcriptional activity of KLF10, providing a means to study the downstream consequences of KLF10 inhibition in various experimental systems.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, offering a snapshot of its potency and effects in cellular assays.
| Parameter | Value | Cell Line/System | Assay |
| IC50 | 40 µM | HeLa | KLF10 Reporter Gene Assay[1] |
| Apoptosis | Significant reduction | High-glucose/hypoxia-exposed Retinal Pigment Epithelial (RPE) cells | Flow Cytometry |
| BCL-2/BAX Ratio | Increased | High-glucose/hypoxia-exposed RPE cells | Western Blot |
| Cleaved Caspase-3/Caspase-3 Ratio | Decreased | High-glucose/hypoxia-exposed RPE cells | Western Blot |
Core Signaling Pathways Involving KLF10
KLF10 is a key player in several signaling cascades, most prominently the TGF-β/SMAD pathway. Understanding these pathways is crucial for interpreting the effects of this compound.
KLF10 in the TGF-β/SMAD Signaling Pathway
TGF-β signaling is initiated by the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD2/3). These activated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the expression of target genes, including KLF10. KLF10, in turn, can modulate the TGF-β pathway through a feedback loop by repressing the inhibitory SMAD7 and activating SMAD2 expression.
KLF10 and the PERK/eIF2α/ATF4/CHOP Pathway in Apoptosis
In the context of diabetic retinopathy, KLF10 has been shown to modulate apoptosis and endoplasmic reticulum (ER) stress through the PERK/eIF2α/ATF4/CHOP pathway. High glucose and hypoxia upregulate KLF10, which in turn transcriptionally activates PERK, leading to the phosphorylation of eIF2α, and subsequent translation of ATF4 and CHOP, ultimately promoting apoptosis. This compound can attenuate this process.
Detailed Experimental Protocols
To facilitate the study of KLF10 function using this compound, this section provides detailed methodologies for key experiments.
KLF10 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of KLF10 and to determine the inhibitory effect of this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
KLF10 expression vector
-
Luciferase reporter plasmid containing KLF10 binding sites (e.g., a CACCC-responsive promoter)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
This compound (dissolved in DMSO)
-
96-well white, opaque plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the KLF10 expression vector, the KLF10-responsive luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. A typical concentration range to test would be from 1 µM to 100 µM.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. The IC50 value can be determined by fitting the data to a dose-response curve.
Experimental Workflow:
In Vitro Model of Diabetic Retinopathy and Apoptosis Assay
This model is used to study the protective effects of this compound against high glucose- and hypoxia-induced apoptosis in retinal pigment epithelial (RPE) cells.
Materials:
-
Human RPE cell line (e.g., ARPE-19)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (30 mM D-glucose)
-
Cobalt chloride (CoCl2) for hypoxia induction
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Culture: Culture RPE cells in standard medium.
-
Induction of Diabetic Retinopathy Model: To mimic diabetic conditions, culture the cells in high-glucose (30 mM) medium and induce hypoxia by adding 200 µM CoCl2 for 48 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or DMSO as a vehicle control during the 48-hour induction period.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound treated groups to the control group to determine the protective effect of the inhibitor.
Western Blot Analysis
This technique is used to measure the protein levels of KLF10 and key components of the PERK pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-KLF10, anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-BCL-2, anti-BAX, anti-cleaved Caspase-3, anti-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of KLF10 and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for KLF10 and target genes (e.g., SMAD7, SNAI2) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences (Example):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Human KLF10 | (Commercially available primers are recommended) | (Commercially available primers are recommended) |
| Human SMAD7 | (Primer sequences should be designed and validated or obtained from published literature) | (Primer sequences should be designed and validated or obtained from published literature) |
| Human SNAI2 | (Commercially available primers are recommended) | (Commercially available primers are recommended) |
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for proper handling and experimental design.
| Property | Value/Information |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL). It is advisable to use newly opened, anhydrous DMSO and sonication to aid dissolution as hygroscopic DMSO can reduce solubility.[2] |
| Stability | For long-term storage, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability in cell culture media at 37°C should be determined empirically for long-term experiments. |
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex functions of the transcription factor KLF10. This guide provides a comprehensive overview of its known activities, the signaling pathways it perturbs, and detailed protocols for its application in cell-based assays. By utilizing the information and methods outlined herein, researchers can effectively employ this compound to further unravel the roles of KLF10 in health and disease, potentially paving the way for new therapeutic strategies.
References
KLF10-IN-1: A Technical Guide for Investigating T Regulatory Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in the biology of T regulatory cells (Tregs).[1][2][3] Tregs are essential for maintaining immune homeostasis and preventing autoimmunity.[2] KLF10 is a critical regulator of Treg differentiation and suppressor function, primarily through its intricate relationship with the transforming growth factor-beta (TGF-β) signaling pathway.[1][2][4][5] This technical guide provides an in-depth overview of KLF10-IN-1, a small molecule inhibitor of KLF10, as a valuable tool for studying Treg biology.[6]
KLF10 expression is robustly induced in response to TGF-β and is significantly higher in CD4+CD25+ Tregs compared to CD4+CD25- conventional T cells.[4] It acts as a key transcriptional regulator by binding to CACCC sites on the promoters of its target genes.[4][7] Notably, KLF10 can transactivate the promoters of both TGF-β1 and Foxp3, the master transcription factor for Tregs, creating a positive feedback loop that reinforces the Treg lineage and function.[2][4] Studies using KLF10-deficient mice have demonstrated reduced numbers of peripheral Tregs, impaired suppressor function, and an increased propensity for inflammatory responses, highlighting the critical role of KLF10 in immune regulation.[2][4]
This compound has emerged as a first-in-class pharmacological probe to investigate the functions of KLF10.[8] This inhibitor was identified through computer-aided drug design (CADD) and has been shown to disrupt the KLF10-DNA interaction, thereby inhibiting its transcriptional activity.[7][8] As such, this compound provides a powerful means to dissect the KLF10-dependent pathways in Tregs and to explore the therapeutic potential of targeting this pathway in various disease contexts, including autoimmune diseases and cancer.[9][10]
This compound: Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds identified as KLF10 inhibitors.
| Compound | IC50 (µM) for KLF10 Reporter Gene | Notes | Reference |
| This compound (#48-15) | 40 | Inhibits KLF10-DNA binding and transcriptional activity. | [6] |
| Compound #48 | Not specified | Parent scaffold for #48-15 and #15-09. | [8] |
| Compound #15-09 | Not specified | Derivative of compound #48. | [8] |
Signaling Pathways and Experimental Workflows
KLF10 Signaling in T Regulatory Cell Differentiation
The following diagram illustrates the central role of KLF10 in the TGF-β signaling pathway leading to Treg differentiation. Upon TGF-β stimulation, KLF10 is induced and acts as a transcriptional activator for both Foxp3 and TGF-β1, creating a positive feedback loop. It also regulates Smad signaling by promoting Smad2 phosphorylation and inhibiting the inhibitory Smad7.
Caption: KLF10 signaling cascade in T regulatory cell differentiation.
Experimental Workflow for Screening KLF10 Inhibitors
The discovery of this compound involved a combination of in silico screening and in vitro validation assays. This workflow can be adapted for the discovery of novel inhibitors targeting KLF10 or other transcription factors.
References
- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling [mdpi.com]
- 2. Kruppel-like factor KLF10 targets transforming growth factor-beta1 to regulate CD4(+)CD25(-) T cells and T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
KLF10-IN-1 and its impact on cell proliferation and apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] It is recognized as a tumor suppressor in several cancers, where its expression is often downregulated.[1][5][6] KLF10 exerts its effects by binding to GC-rich sequences in the promoter regions of target genes, thereby regulating their transcription.[3][7] KLF10-IN-1 is a small molecule inhibitor of KLF10, identified to block the transcriptional activity of KLF10 and its binding to DNA.[8] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated impact on cell proliferation and apoptosis, with a focus on the underlying signaling pathways and experimental methodologies.
Mechanism of Action of this compound
This compound functions as an inhibitor of the transcriptional activity of KLF10. The primary reported mechanism of this compound involves its ability to attenuate the pro-apoptotic effects of KLF10, particularly under cellular stress conditions.
A key signaling pathway modulated by KLF10 and consequently affected by this compound is the Endoplasmic Reticulum (ER) stress pathway, specifically the PERK/eIF2α/ATF4/CHOP cascade.[8][9] Under conditions of ER stress, such as high glucose and hypoxia, KLF10 expression is upregulated.[8] KLF10, in turn, transcriptionally activates PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[8][9] This activation leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which subsequently increases the expression of ATF4 (Activating Transcription Factor 4) and CHOP (C/EBP homologous protein).[8][9] The upregulation of CHOP is a critical step in initiating the apoptotic cascade.
This compound exerts its protective, anti-apoptotic effects by inhibiting KLF10 activity. This inhibition prevents the KLF10-mediated activation of the PERK pathway, thereby reducing the levels of phosphorylated PERK and eIF2α, and downregulating the expression of ATF4 and CHOP.[8] This ultimately leads to a decrease in apoptosis.[8]
Impact on Cell Proliferation
While the primary focus of the available research on this compound has been on its role in apoptosis, the broader functions of KLF10 suggest an indirect impact on cell proliferation. KLF10 is generally considered an inhibitor of cell proliferation.[3][10][11] It can induce cell cycle arrest, in part through the upregulation of cell cycle inhibitors like p21.[2][3] Therefore, by inhibiting KLF10, this compound could potentially promote cell proliferation or abrogate KLF10-induced anti-proliferative effects. However, direct quantitative data from cell proliferation assays (e.g., MTT, BrdU) specifically investigating the dose-dependent effects of this compound are not extensively available in the public domain.
Impact on Apoptosis
The most well-documented effect of this compound is its ability to inhibit apoptosis.[8][9] In a model of diabetic retinopathy, this compound demonstrated a significant reduction in retinal pigment epithelial (RPE) cell apoptosis induced by high glucose and hypoxia.[8]
The anti-apoptotic mechanism of this compound is linked to its modulation of key apoptotic regulatory proteins. Treatment with this compound leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8] Furthermore, it decreases the ratio of cleaved caspase-3 to total caspase-3, indicating a reduction in the activation of this key executioner caspase.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound and the cellular processes it modulates. It is important to note that detailed dose-response data for cell proliferation and precise percentages of apoptosis inhibition by this compound are not consistently reported in the reviewed literature.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KLF10 | Reporter Gene Assay | 40 µM | [8] |
Table 2: Effect of this compound on Apoptosis Markers
| Treatment Condition | Parameter Measured | Effect of this compound | Reference |
| High Glucose/Hypoxia | Apoptosis Rate | Significantly Reduced | [8] |
| High Glucose/Hypoxia | Bcl-2/Bax Ratio | Increased | [8] |
| High Glucose/Hypoxia | Cleaved Caspase-3/Caspase-3 Ratio | Decreased | [8] |
| High Glucose/Hypoxia | PERK Phosphorylation | Suppressed | [8] |
| High Glucose/Hypoxia | eIF2α Phosphorylation | Suppressed | [8] |
| High Glucose/Hypoxia | ATF4 Expression | Downregulated | [8] |
| High Glucose/Hypoxia | CHOP Expression | Downregulated | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the context of this compound research.
Cell Culture and Treatment for In Vitro Diabetic Retinopathy Model
-
Cell Line: Human retinal pigment epithelial (ARPE-19) cells are commonly used.
-
Culture Conditions: Cells are cultured in a standard medium such as DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
High Glucose/Hypoxia Induction: To mimic diabetic retinopathy conditions, cells are cultured in a high-glucose medium (e.g., 30 mM D-glucose) and subjected to hypoxia, which can be chemically induced using cobalt chloride (CoCl2) at a concentration of 200 µM for 48 hours.[8][9] Control groups include normal glucose (e.g., 5.5 mM D-glucose) and an osmotic control (e.g., 5.5 mM D-glucose + 24.5 mM L-glucose).
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO and added to the cell culture medium at the desired concentrations for the specified duration of the experiment.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., KLF10, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, Bcl-2, Bax, cleaved caspase-3, caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[8][12][13]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This typically involves a 15-minute incubation in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated to exclude debris. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and research methodologies.
Caption: this compound signaling pathway in apoptosis.
Caption: General experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the roles of KLF10 in cellular function. Its demonstrated ability to inhibit KLF10-mediated apoptosis via the PERK signaling pathway highlights its potential as a therapeutic agent in diseases characterized by excessive cell death, such as diabetic retinopathy. Further research is warranted to fully elucidate its effects on cell proliferation and to explore its therapeutic efficacy in a broader range of diseases, including various cancers where KLF10 acts as a tumor suppressor. The collection of more extensive quantitative data on the dose-dependent effects of this compound on both cell proliferation and apoptosis will be critical for advancing its potential clinical applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downregulation of KLF10 contributes to the regeneration of survived renal tubular cells in cisplatin-induced acute kidney injury via ZBTB7A-KLF10-PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
Understanding the Transcriptional Repression Activity of KLF10 with the Inhibitor KLF10-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2] Primarily functioning as a transcriptional repressor, KLF10 is a key effector of the transforming growth factor-beta (TGF-β) signaling pathway. Its dysregulation has been implicated in various diseases, including cancer, fibrosis, and metabolic disorders, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the transcriptional repression activity of KLF10 and the utility of the small molecule inhibitor, KLF10-IN-1, in studying its function.
KLF10: Mechanism of Transcriptional Repression
KLF10 exerts its repressive effects on gene expression by binding to GC-rich sequences in the promoter regions of its target genes.[1] A key mechanism of this repression involves the recruitment of co-repressor complexes, most notably those containing histone deacetylase 1 (HDAC1).[3][4] Upon binding to DNA, KLF10 recruits HDAC1, which then removes acetyl groups from histone proteins in the vicinity of the target gene's promoter. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to the transcriptional machinery and thereby silencing gene expression. One well-characterized target of this repressive mechanism is the SNAI2 gene, a key regulator of epithelial-to-mesenchymal transition (EMT).[3]
This compound: A Small Molecule Inhibitor of KLF10
The development of selective pharmacological inhibitors is crucial for elucidating the complex roles of transcription factors like KLF10. This compound (also referred to as compound #48-15) is a first-in-class small molecule inhibitor of KLF10 identified through in silico screening.[5][6] This compound has been shown to inhibit the binding of KLF10 to its DNA consensus sequence and consequently block its transcriptional activity.[5][6]
Quantitative Data on KLF10 Inhibitors
The following table summarizes the available quantitative data for this compound and its structural analogs. This data is essential for researchers planning experiments to probe KLF10 function using these inhibitors.
| Compound | Assay Type | Metric | Value | Reference |
| This compound (#48-15) | Luciferase Reporter Gene Assay | IC50 | 40 µM | [6] |
| Gel Mobility Shift Assay | % Inhibition of DNA binding at 40 µM | 45% | [5] | |
| Gel Mobility Shift Assay | % Inhibition of DNA binding at 8 µM | 12% | [5] | |
| Compound #48 | Luciferase Reporter Gene Assay | % Inhibition at 100 µM | 96.6% | [5] |
| Gel Mobility Shift Assay | % Inhibition of DNA binding at 40 µM | 25% | [5] | |
| Gel Mobility Shift Assay | % Inhibition of DNA binding at 8 µM | 11% | [5] | |
| Compound #15-09 | Gel Mobility Shift Assay | % Inhibition of DNA binding at 50 µM | 83% | [5] |
| Gel Mobility Shift Assay | % Inhibition of DNA binding at 8 µM | 25% | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving KLF10 is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
KLF10 in the TGF-β Signaling Pathway
The TGF-β signaling pathway is a central regulator of numerous cellular functions, and KLF10 is a critical downstream effector.
Caption: TGF-β signaling cascade leading to KLF10-mediated gene repression.
Mechanism of KLF10-Mediated Transcriptional Repression
This diagram illustrates the molecular mechanism by which KLF10 represses gene transcription through the recruitment of HDAC1.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Role of KLF10 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Krüppel-like factor 10 (KLF10) as a critical signaling mediator: Versatile functions in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
KLF10-IN-1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1] As a member of the TGF-β signaling pathway, KLF10 plays a crucial role in immune regulation, particularly in the differentiation of T regulatory cells (Tregs).[2][3] this compound has been identified as a first-in-class inhibitor that targets the KLF10-DNA interaction, thereby modulating its transcriptional activity.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with data presentation and visualization of relevant biological pathways.
Mechanism of Action
KLF10 is a zinc-finger transcription factor that binds to GC-rich sequences in the promoter regions of its target genes.[4] It is an early response gene induced by Transforming Growth Factor-beta (TGF-β). The TGF-β signaling cascade is initiated by ligand binding to its receptor, leading to the phosphorylation and activation of Smad proteins. These Smad complexes translocate to the nucleus and regulate the transcription of target genes, including KLF10. KLF10, in turn, can act as a transcriptional activator or repressor, influencing cellular processes like apoptosis and cell cycle arrest.[4] this compound inhibits the transcriptional activity of KLF10 by interfering with its ability to bind to DNA.[1][5] This inhibitory action has been shown to block the conversion of CD4+CD25- T cells into CD4+CD25+ regulatory T cells.[1][5]
Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Line | Parameter | Value | Reference |
| KLF10 Reporter Gene Assay | HeLa | IC50 | 40 µM | [5] |
| Assay Type | Primary Cells | Treatment | Result | Reference |
| In Vitro T Regulatory Cell Differentiation | Human CD4+CD25- T cells | This compound | Inhibition of conversion to CD4+CD25+ Tregs | [1] |
Experimental Protocols
KLF10 Reporter Gene Assay
This assay is designed to measure the ability of this compound to inhibit the transcriptional activity of KLF10 in a cellular context.
Principle: A reporter plasmid containing a luciferase gene under the control of a KLF10-responsive promoter (containing CACCC elements) is co-transfected with a KLF10 expression plasmid into a suitable cell line (e.g., HeLa). The transcriptional activity of KLF10 drives the expression of luciferase. Inhibition of KLF10 by this compound results in a decrease in luciferase activity, which is measured as a reduction in luminescence.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
KLF10 expression plasmid
-
Luciferase reporter plasmid with a KLF10-responsive promoter
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, opaque microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the KLF10 expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's instructions for the transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the transfection medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
In Vitro T Regulatory Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naive T cells into regulatory T cells.
Principle: Naive CD4+CD25- T cells can be induced to differentiate into CD4+CD25+ regulatory T cells (Tregs) in vitro by stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2. KLF10 is a key transcription factor in this process. By inhibiting KLF10, this compound is expected to reduce the efficiency of this differentiation, which can be quantified by flow cytometry for the expression of Treg markers like CD25 and Foxp3.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+CD25- T cell isolation kit
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-coupled)
-
Recombinant human TGF-β
-
Recombinant human IL-2
-
This compound (dissolved in DMSO)
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-Foxp3
-
Foxp3 staining buffer set
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolation of Naive T Cells: Isolate CD4+CD25- T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
-
Cell Culture and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated CD4+CD25- T cells at a density of 1 x 10^5 cells per well.
-
Add soluble anti-CD28 antibody, TGF-β, and IL-2 to the culture medium.
-
-
Compound Treatment:
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (CD4 and CD25) according to standard protocols.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Stain for the intracellular marker Foxp3.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of CD25+Foxp3+ cells.
-
Compare the percentage of Tregs in the this compound treated wells to the vehicle control to determine the extent of inhibition of differentiation.
-
Visualizations
Caption: TGF-β signaling pathway leading to KLF10 activation and its inhibition by this compound.
Caption: Experimental workflow for the in vitro T regulatory cell differentiation assay.
References
- 1. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KLF10-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] As a key regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, KLF10 has emerged as a therapeutic target in various diseases.[3][4][5] this compound offers a valuable tool for investigating the functional roles of KLF10 and for exploring its therapeutic potential. It exerts its inhibitory effect by interfering with the KLF10-DNA interaction, thereby modulating the transcriptional activity of KLF10.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, including guidelines for preparing stock solutions, determining optimal working concentrations, and performing key experiments to assess its biological effects.
Mechanism of Action
KLF10 is a zinc-finger transcription factor that binds to GC-rich sequences in the promoter regions of its target genes.[3] It is an early response gene induced by TGF-β and plays a pivotal role in mediating its effects. KLF10 can act as both a transcriptional activator and repressor, influencing a wide range of cellular functions.[4]
This compound was identified through in-silico screening and has been shown to inhibit the binding of KLF10 to its DNA consensus sequence.[2] This disruption of DNA binding prevents KLF10 from regulating the transcription of its target genes, thereby blocking its downstream effects.
Signaling Pathways
KLF10 is intricately involved in the TGF-β signaling pathway, where it functions in a positive feedback loop by inducing the expression of SMAD2 and inhibiting the inhibitory SMAD7.[3][4] It is also implicated in the PERK/eIF2α/ATF4/CHOP pathway, which is associated with endoplasmic reticulum (ER) stress.
Caption: KLF10 signaling pathways and the inhibitory action of this compound.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 µM | HeLa | [1] |
Effects of this compound on Cellular Processes
| Cell Line | Treatment Condition | Observed Effect | Reference |
| ARPE-19 | High Glucose/Hypoxia | Reduced apoptosis rate, increased BCL-2/BAX ratio, decreased cleaved caspase-3/caspase-3 ratio. | |
| ARPE-19 | High Glucose/Hypoxia | Suppressed phosphorylation of PERK and eIF2α; downregulated GRP78, ATF4, and CHOP expression. | |
| CD4+CD25- T cells | Not specified | Blocked conversion to CD4+CD25+ T regulatory cells. | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.004 mg of this compound (Molecular Weight: 300.35 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. A typical starting range for dose-response experiments is 1-50 µM.
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Proceed with downstream analysis (e.g., apoptosis assay, western blotting, cell proliferation assay).
Caption: General experimental workflow for this compound treatment in cell culture.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) and a DMSO vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive).
Western Blot Analysis of KLF10 Target Pathways
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 40 µM) or DMSO for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the TGF-β (e.g., p-SMAD2, SMAD2, SMAD7) or ER stress (e.g., p-PERK, PERK, ATF4, CHOP) pathways overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of KLF10 in cellular physiology and disease. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the effects of KLF10 inhibition in various cell culture models. It is recommended to optimize the working concentration and treatment duration for each specific cell line and experimental endpoint. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data.
References
KLF10-IN-1 dosage and administration in mice
An important initial step in preclinical research is determining the appropriate dosage and administration of a compound in animal models. However, publicly available literature does not currently contain specific studies detailing the dosage and administration of a compound designated "KLF10-IN-1" in mice. The research focus in the provided studies is on understanding the function of Krüppel-like factor 10 (KLF10) through the use of genetically modified mouse models, specifically KLF10 knockout (KO) mice.
This document provides detailed application notes and protocols based on the experimental methodologies used in these KLF10 knockout mouse studies. These protocols are intended to guide researchers in designing experiments to investigate the physiological and pathophysiological roles of KLF10.
Application Notes
Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene-1 (TIEG1), is a transcription factor involved in a multitude of cellular processes, including cell growth, apoptosis, differentiation, and metabolism.[1][2][3][4] Studies utilizing KLF10 knockout mice have been instrumental in elucidating its function in various tissues and disease models.
Key Research Areas Investigated Using KLF10 KO Mice:
-
Skeletal Muscle Homeostasis: The absence of KLF10 in female mice leads to muscle hypertrophy, alterations in contractile properties, and ultrastructural changes in muscle fibers.[1]
-
Hepatic Metabolism: Hepatocyte-specific deletion of KLF10 in mice has been shown to reprogram the liver's circadian transcriptome and impact energy metabolism, particularly in response to high sugar intake.[5] KLF10 also plays a protective role against metabolic dysfunction-associated steatohepatitis (MASH).[4]
-
Immune System Regulation: KLF10 deficiency affects T-cell function, leading to an increased number of effector/memory CD8+ T cells and altered T regulatory cell function.[6][7] This has implications for inflammatory diseases such as atherosclerosis.[6]
-
Bone Metabolism: KLF10 is a positive regulator of bone growth, and its absence in mice can lead to an osteopenic phenotype, particularly in females, due to defects in estrogen signaling.[1][3]
Experimental Protocols
The following protocols are synthesized from methodologies described in studies involving KLF10 knockout mice.
Generation and Maintenance of KLF10 Knockout Mice
-
Generation: KLF10 knockout mice can be generated using a neomycin targeting vector to delete exons 1 and 2 of the Klf10 locus.[1] For tissue-specific knockouts, such as hepatocyte-specific deletion, mice with floxed Klf10 alleles can be crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Alb-CreERT2 for hepatocytes).[5]
-
Genotyping: Mouse genotypes should be confirmed by PCR analysis of genomic DNA.
-
Animal Husbandry: Mice should be housed in a controlled environment with a standard light-dark cycle (e.g., 12:12 hour) and provided with ad libitum access to food and water, unless otherwise specified by the experimental design. The genetic background of the mice (e.g., C57BL/6) should be consistent within an experiment.[1]
Protocol for Inducing Hepatocyte-Specific KLF10 Deletion
This protocol is based on the use of the CreERT2 system for tamoxifen-inducible gene deletion.
-
Materials:
-
Klf10flox/flox;Alb+/CreERT2 mice
-
Tamoxifen
-
Corn oil
-
-
Procedure:
-
Prepare a tamoxifen solution in corn oil.
-
Administer tamoxifen to adult mice (e.g., 8-12 weeks old) via intraperitoneal injection or oral gavage.
-
The dosage and frequency of tamoxifen administration should be optimized to achieve efficient recombination and gene deletion.
-
Include appropriate control groups, such as vehicle-treated Klf10flox/flox;Alb+/CreERT2 mice and tamoxifen-treated Klf10flox/flox mice lacking the Cre allele.
-
Confirm the deletion of Klf10 in hepatocytes using qPCR and immunoblot analysis of liver tissue or isolated hepatocytes.[5]
-
Protocol for Assessing T-Cell Function
This protocol outlines a method for evaluating the suppressor function of regulatory T cells (Tregs).
-
Cell Isolation:
-
Isolate spleens from wild-type (WT) and KLF10-/- mice.
-
Prepare single-cell suspensions.
-
Isolate CD4+CD25+ regulatory T cells and CD4+CD25- effector T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Suppression Assay:
-
Co-culture a fixed number of effector T cells (e.g., 5 x 104) with varying numbers of regulatory T cells (from both WT and KLF10-/- mice).
-
Stimulate the co-culture with anti-CD3 antibodies and antigen-presenting cells (APCs).
-
Culture the cells for a defined period (e.g., 72 hours).
-
Assess T-cell proliferation by measuring the incorporation of [3H]-thymidine during the last 18 hours of culture.[6]
-
Data Presentation
Table 1: Phenotypic Characteristics of KLF10 Knockout Mice
| Phenotype | Mouse Model | Key Findings | Reference |
| Skeletal Muscle | Global Klf10 KO (female) | Increased wet weight of soleus and EDL muscles, muscle hypertrophy. | [1] |
| Hepatic Metabolism | Hepatocyte-specific Klf10 KO | Reprogrammed liver circadian transcriptome, altered response to sugar overload. | [5] |
| Hepatocyte-specific Klf10 KO | Aggravated Western diet-induced steatohepatitis. | [4] | |
| Immune System | Global KLF10-/- | Decreased numbers of peripheral CD4+CD25+ and CD4+CD25+Foxp3+ T regulatory cells. | [6] |
| Global KLF10-/- | Increased number of effector/memory CD8+ T cells. | [7] | |
| Bone | Global Klf10 KO (female) | Osteopenic phenotype. | [1] |
Visualizations
Caption: KLF10 in the TGF-β signaling pathway.
Caption: Experimental workflow for characterizing KLF10 KO mice.
References
- 1. Krüppel-like factor 10 regulates the contractile properties of skeletal muscle fibers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krüppel-like factor 10 (KLF10) as a critical signaling mediator: Versatile functions in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krüppel-like Factor 10 Protects Against Metabolic Dysfunction-Associated Steatohepatitis By Regulating HNF4α-mediated Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KLF10 integrates circadian timing and sugar signaling to coordinate hepatic metabolism | eLife [elifesciences.org]
- 6. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Krüppel-like factor KLF10 regulates transforming growth factor receptor II expression and TGF-β signaling in CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
KLF10-IN-1: Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor involved in diverse cellular processes, including cell growth, differentiation, and apoptosis. As a downstream effector of transforming growth factor-beta (TGF-β) signaling, KLF10 plays a significant role in both normal physiology and various pathological conditions, including cancer and fibrotic diseases.[1][2] this compound offers a valuable tool for investigating the biological functions of KLF10 and for exploring its therapeutic potential. This document provides essential information on the solubility and stability of this compound, along with detailed protocols for its use in in vitro experiments.
Physicochemical Properties
Solubility
The solubility of this compound in common laboratory solvents is a critical factor for the preparation of stock and working solutions. The available data is summarized in the table below. It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not specified | MedchemExpress |
Stability and Storage
Proper storage and handling of this compound are essential to maintain its biological activity.
| Form | Storage Temperature | Duration | Recommendations | Source |
| Solid | -20°C | Up to 6 months | Store in a tightly sealed vial. | Tocris Bioscience |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | MedchemExpress |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | MedchemExpress |
Stability in Cell Culture Medium: Data on the stability of this compound in complete cell culture medium is not currently available. For long-term experiments, it is recommended to refresh the medium with a freshly prepared solution of the inhibitor at appropriate intervals.
Signaling Pathways
KLF10 is a key regulatory node in multiple signaling pathways. This compound, by inhibiting KLF10, can modulate these pathways.
TGF-β Signaling Pathway
KLF10 is an early response gene induced by TGF-β. It functions in a feedback loop to regulate TGF-β signaling. Upon TGF-β ligand binding to its receptor, the SMAD2/3 complex is phosphorylated and translocates to the nucleus, where it induces the expression of target genes, including KLF10.[1][3] KLF10 can, in turn, modulate the expression of SMAD proteins, thereby influencing the duration and intensity of the TGF-β signal.[1][3]
Caption: TGF-β signaling pathway illustrating the role of KLF10.
Endoplasmic Reticulum (ER) Stress Pathway
KLF10 has also been implicated in the cellular response to ER stress. It can modulate the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in the unfolded protein response that can lead to apoptosis under prolonged stress conditions.[3]
Experimental Protocols
The following are general protocols that can be adapted for specific cell types and experimental questions. Optimization of inhibitor concentration and incubation time is recommended for each new cell line and assay.
Preparation of this compound Stock and Working Solutions
A typical experimental workflow for preparing and using this compound is outlined below.
Caption: General workflow for this compound preparation and use.
1. Preparation of 10 mM DMSO Stock Solution:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 300.33 g/mol ), add 333 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
2. Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately.
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (CCK8/MTT):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add CCK8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
3. Western Blot Analysis:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-SMAD2/3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. TGF-β Reporter Assay:
-
Co-transfect cells (e.g., HEK293T) with a TGF-β responsive reporter plasmid (e.g., containing SMAD binding elements driving luciferase expression) and a constitutively active internal control plasmid (e.g., Renilla luciferase).
-
After 24 hours, treat the cells with TGF-β in the presence or absence of various concentrations of this compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a valuable pharmacological tool for elucidating the multifaceted roles of KLF10 in cellular signaling and disease. The information and protocols provided in this document serve as a guide for researchers to design and execute robust in vitro experiments. Due to the limited publicly available data on the solubility and stability of this compound in various experimental conditions, it is strongly recommended that researchers perform their own validation experiments to ensure the reliability of their results.
References
Designing Experiments with KLF10-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10 (Krüppel-like factor 10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] It is a key mediator of transforming growth factor-beta (TGF-β) signaling and is implicated in the pathophysiology of numerous diseases, including cancer, diabetic retinopathy, and fibrosis.[2][3][4] KLF10-IN-1 is a small molecule inhibitor that disrupts the binding of KLF10 to DNA, thereby inhibiting its transcriptional activity.[5] This document provides detailed application notes and protocols for designing and conducting experiments using this compound.
Mechanism of Action
This compound primarily functions by attenuating the signaling pathway mediated by KLF10. A key pathway affected is the PERK/eIF2α/ATF4/CHOP signaling cascade, which is involved in endoplasmic reticulum (ER) stress and apoptosis. In disease models such as diabetic retinopathy, upregulation of KLF10 exacerbates ER stress and apoptosis. This compound has been shown to suppress this pathway, leading to a reduction in apoptosis and cellular damage.[3] Additionally, KLF10 is intricately involved in the TGF-β/Smad signaling pathway, where it can act as both a downstream target and a regulator, creating a feedback loop.[2][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from experiments involving this compound and the study of KLF10 function.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 40 µM | KLF10 Reporter Gene Assay | [5] |
Table 2: Effects of this compound on Apoptosis and Protein Expression in High-Glucose/Hypoxia-Induced Retinal Pigment Epithelial (RPE) Cells
| Parameter | Treatment | Outcome | Reference |
| Apoptosis Rate | This compound | Significantly reduced compared to DMSO control | [3] |
| BCL-2/BAX Ratio | This compound | Increased compared to DMSO control | [3] |
| Cleaved Caspase-3/Caspase-3 Ratio | This compound | Decreased compared to DMSO control | [3] |
| p-PERK/PERK Ratio | This compound | Suppressed phosphorylation compared to DMSO control | [3] |
| p-eIF2α/eIF2α Ratio | This compound | Suppressed phosphorylation compared to DMSO control | [3] |
| GRP78 Expression | This compound | Downregulated compared to DMSO control | [3] |
| ATF4 Expression | This compound | Downregulated compared to DMSO control | [3] |
| CHOP Expression | This compound | Downregulated compared to DMSO control | [3] |
Table 3: KLF10 Regulation of Gene Expression (from KLF10 Knockout/Overexpression Studies)
| Gene | Regulation by KLF10 | Experimental System | Reference |
| Smad7 | Repression | TGF-β Signaling Pathway | [1] |
| Smad2 | Activation | TGF-β Signaling Pathway | [1] |
| p21 | Upregulation | TGF-β Signaling Pathway | [1] |
| PAI-1 | Upregulation | TGF-β Signaling Pathway | [1] |
| Fibronectin | Upregulation | Diabetic Renal Fibrosis Model (KLF10 KO) | [8] |
| Type IV Collagen | Upregulation | Diabetic Renal Fibrosis Model (KLF10 KO) | [8] |
| DKK-1 | Upregulation | Diabetic Renal Fibrosis Model (KLF10 KO) | [8] |
| SNAI2 (Slug) | Repression | Lung Adenocarcinoma Cells | [7] |
| ATF3 | Negative Regulation | Hepatic Stellate Cells | [9] |
| PTTG1 | Inhibition | Multiple Myeloma Cells | [10] |
Signaling Pathways and Experimental Workflows
KLF10 in TGF-β/Smad Signaling
Caption: KLF10 in the TGF-β/Smad signaling pathway.
This compound Mechanism of Action in ER Stress-Induced Apoptosis
Caption: Inhibition of KLF10-mediated ER stress and apoptosis by this compound.
General Experimental Workflow for Studying this compound Effects
Caption: A general workflow for investigating the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for assessing the effect of this compound on cell viability in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in the expression of KLF10 and its downstream target proteins following treatment with this compound.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KLF10, anti-p-PERK, anti-PERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in the mRNA expression of KLF10 target genes after this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., PERK, CHOP, SMAD7) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable tool for investigating the roles of KLF10 in various biological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting KLF10. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Krüppel-like transcription factor KLF10 suppresses TGFβ-induced epithelial-to-mesenchymal transition via a negative feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KLF10 Inhibits TGF-β-Mediated Activation of Hepatic Stellate Cells via Suppression of ATF3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
KLF10-IN-1: A Potent Inhibitor of KLF10-DNA Binding for Research and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] It is a key mediator in the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular function and a significant player in various pathological states, including cancer and fibrosis.[2][3] KLF10 exerts its effects by binding to GC-rich sequences in the promoter regions of target genes, thereby modulating their transcription.[2] Given its central role in cellular signaling, KLF10 has emerged as a promising therapeutic target. KLF10-IN-1 is a small molecule inhibitor designed to specifically interfere with the DNA-binding activity of KLF10, offering a powerful tool for investigating KLF10 function and for the development of novel therapeutics.[4][5]
Mechanism of Action
This compound functions by directly inhibiting the interaction between KLF10 and its target DNA sequences.[4][5] This inhibition of DNA binding subsequently blocks the transcriptional regulatory activity of KLF10, preventing it from either activating or repressing its downstream target genes.[4][5] This targeted disruption of KLF10 function allows for the precise investigation of its role in various biological pathways and disease models.
Data Presentation
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
| Assay Type | Description | IC50 | Reference |
| Luciferase Reporter Gene Assay | Inhibition of KLF10-mediated transcriptional activation of a reporter gene in HeLa cells. | 40 µM | [5] |
| Assay Type | Compound | Concentration | % Inhibition of KLF10-DNA Binding | Reference |
| DNA Binding Assay | This compound | 8 µM | 12% | [4] |
| (compound #48-15) | 40 µM | 45% | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the inhibition of KLF10-DNA binding by this compound.
Materials:
-
Purified recombinant KLF10 protein
-
Infrared dye-labeled or radiolabeled double-stranded DNA probe containing a consensus KLF10 binding site (e.g., 5'-CNCCC-3')
-
This compound (dissolved in DMSO)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) or other non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Gel imaging system (for infrared dye) or phosphorimager (for radiolabeling)
Protocol:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control (No Protein): Labeled probe, binding buffer.
-
Control (KLF10 + Probe): Labeled probe, KLF10 protein, binding buffer, poly(dI-dC).
-
This compound Treatment: Labeled probe, KLF10 protein, binding buffer, poly(dI-dC), and varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 40 µM). Ensure the final DMSO concentration is constant across all relevant samples.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization and Analysis:
-
For infrared dye-labeled probes, image the gel directly using an appropriate imaging system.
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen.
-
Analyze the resulting image to observe the shift in mobility of the labeled probe in the presence of KLF10 and the reduction of this shift with increasing concentrations of this compound. Quantify the band intensities to determine the percentage of inhibition.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound can reduce the in vivo occupancy of KLF10 on the promoter of a known target gene.
Materials:
-
Cells expressing KLF10 (e.g., HeLa or a relevant cell line)
-
This compound (dissolved in DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sufficient sonication equipment
-
Anti-KLF10 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter of a KLF10 target gene (e.g., TGF-β1, SMAD7) and a negative control region.
-
qPCR master mix and instrument
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight with either the anti-KLF10 antibody or the IgG control antibody.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Treat with Proteinase K to digest the proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene promoter and a negative control region.
-
Analyze the data to determine the relative enrichment of the target promoter in the KLF10 immunoprecipitated samples compared to the IgG control. Compare the enrichment between vehicle-treated and this compound-treated cells to assess the effect of the inhibitor on KLF10 occupancy.
-
Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on KLF10-mediated transcriptional activation.
Materials:
-
HeLa cells or another suitable cell line
-
A luciferase reporter plasmid containing a promoter with KLF10 binding sites (e.g., a synthetic promoter with multiple CACCC elements or the promoter of a known KLF10 target gene).
-
A KLF10 expression plasmid (if the cell line does not endogenously express sufficient KLF10).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid, the KLF10 expression plasmid (if needed), and the Renilla luciferase control plasmid.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound or vehicle (DMSO).
-
Cell Lysis: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Measure the firefly luciferase activity in the cell lysate.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Use a suitable software to fit the data to a dose-response curve and calculate the IC50 value.
-
Visualizations
KLF10 Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling induces KLF10 expression, which then regulates target genes.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's inhibitory effects.
Logical Relationship of this compound Mechanism
Caption: this compound prevents KLF10 from binding to DNA, thus blocking its function.
References
- 1. researchgate.net [researchgate.net]
- 2. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling [mdpi.com]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of KLF10-IN-1 in Immunology Studies: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Within the immune system, KLF10 has emerged as a key regulator of T lymphocyte and macrophage function. It is heavily implicated in TGF-β signaling pathways, which are crucial for maintaining immune homeostasis and controlling inflammation.[3][4] KLF10-IN-1 is a small molecule inhibitor that provides a valuable tool for elucidating the precise roles of KLF10 in immunological processes. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research.
This compound acts by inhibiting the binding of KLF10 to DNA, thereby blocking its transcriptional activity.[5][6] It has been shown to block the conversion of CD4+CD25- T cells into CD4+CD25+ regulatory T cells (Tregs), highlighting its potential in modulating immune responses.[5][6] These application notes will guide researchers in utilizing this compound to investigate its effects on T cell differentiation, macrophage polarization, and cytokine production.
Mechanism of Action of KLF10 in Immune Cells
KLF10 is a multifaceted transcription factor with distinct roles in different immune cell lineages. In T cells, KLF10 is induced by TGF-β and is involved in a positive feedback loop that enhances TGF-β/Smad signaling.[3][7] It achieves this by promoting the expression of SMAD2 and inhibiting the inhibitory SMAD7.[2] In CD4+ T cells, KLF10 is a critical regulator of Treg differentiation and function, partly by binding to the promoter of the master regulator Foxp3.[3][6] In CD8+ T cells, KLF10 regulates the expression of the TGF-β receptor II (TGF-βRII), thereby influencing their activation and expansion.[5]
In macrophages, KLF10 is involved in their differentiation and activation states. Studies suggest that KLF10 promotes an anti-inflammatory macrophage phenotype, which is crucial for maintaining mucosal homeostasis in the gut.[8][9] It has been shown to directly regulate the expression of pro-inflammatory genes in macrophages.[8]
The inhibition of KLF10 by this compound offers a targeted approach to dissect these complex regulatory networks. By blocking KLF10 activity, researchers can investigate the downstream consequences on immune cell fate and function, potentially identifying new therapeutic avenues for immune-mediated diseases.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the effects of KLF10 modulation on immune cells.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Krüppel-like factor 10 (KLF10) | [5] |
| Mechanism of Action | Inhibits KLF10-DNA binding and transcriptional activity | [5][6] |
| IC₅₀ | 40 μM (for KLF10 reporter gene) | [5] |
Table 2: Effects of KLF10 Modulation on T Cell Subsets
| T Cell Subset | KLF10 Modulation | Observed Effect | Reference |
| CD4+CD25- T cells | Inhibition by this compound | Blocked conversion to CD4+CD25+ Tregs | [5][6] |
| CD4+ T cells | KLF10 deficiency | Impaired Treg differentiation, hyperactivation of CD4+CD25- T cells | [10] |
| γδ T cells | KLF10 deficiency | Selective augmentation of Vγ4+ γδ27- cells with higher IL-17 production | [11][12] |
| CD8+ T cells | KLF10 deficiency | Increased numbers of effector/memory cells, enhanced IFN-γ production | [13] |
Table 3: Effects of KLF10 Modulation on Macrophage Function
| Macrophage Type | KLF10 Modulation | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | KLF10 overexpression | Repressive effect on IL-12p40 production | [14] |
| Intestinal Macrophages | KLF10 regulation | Promotes anti-inflammatory properties (e.g., suppression of pro-inflammatory genes and up-regulation of IL-10) | [2] |
| Colonic Macrophages | KLF10 deficiency | Pro-inflammatory cytokine profile with increased TNF-α and lower IL-10 production in response to LPS | [9] |
Experimental Protocols
Here we provide detailed protocols for investigating the effects of this compound on T cell differentiation and macrophage polarization. These protocols are based on established methodologies and can be adapted for specific research questions.
Protocol 1: In Vitro T Regulatory Cell (Treg) Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Tregs.
Materials:
-
This compound (stock solution in DMSO)
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Recombinant human or mouse TGF-β1
-
Recombinant human or mouse IL-2
-
Fixation/Permeabilization Buffer
-
Anti-Foxp3 antibody (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate naive CD4+ T cells (CD4+CD25-CD62L+CD44-) from your source of choice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Culture:
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add TGF-β1 (e.g., 2-5 ng/mL) and IL-2 (e.g., 100 U/mL) to induce Treg differentiation.
-
Prepare serial dilutions of this compound in the culture medium. A final concentration range of 10-80 µM is recommended, with a DMSO control.
-
Plate the cells at a density of 1 x 10⁵ cells/well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Perform surface staining for CD4 and CD25 if desired.
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Perform intracellular staining for Foxp3.
-
Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
-
Protocol 2: Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) and the assessment of this compound's effect on this process.
Materials:
-
This compound (stock solution in DMSO)
-
Bone marrow cells isolated from mice
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for M1/M2 markers (e.g., iNOS, TNF-α, Arg1, CD206)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-10, IL-12)
Procedure:
-
BMDM Generation:
-
Macrophage Polarization:
-
Plate the M0 macrophages in 24-well or 12-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-80 µM) or DMSO control for 1-2 hours.
-
To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[15]
-
To induce M2 polarization, add IL-4 (e.g., 20 ng/mL).[15]
-
Incubate for 24 hours (for gene expression analysis) or 48 hours (for cytokine analysis).
-
-
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1).
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of key M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) using ELISA kits according to the manufacturer's instructions.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the application of this compound in immunology.
Caption: KLF10 signaling pathway in the context of TGF-β and its inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on Treg differentiation.
Caption: Experimental workflow for studying the impact of this compound on macrophage polarization.
References
- 1. A small molecule c-Rel inhibitor reduces alloactivation of T-cells without compromising anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg [frontiersin.org]
- 10. KLF10 Deficiency in CD4+ T Cells Triggers Obesity, Insulin Resistance, and Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Factor KLF10 Constrains IL-17-Committed Vγ4+ γδ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcription Factor KLF10 Constrains IL-17-Committed Vγ4+ γδ T Cells [frontiersin.org]
- 13. Krüppel-like factor KLF10 regulates transforming growth factor receptor II expression and TGF-β signaling in CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Klf10 inhibits IL-12p40 production in macrophage colony-stimulating factor-induced mouse bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KLF10-IN-1: A Potent Inhibitor of CD4+CD25- T Cell Conversion
For Research Use Only.
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a critical transcription factor in the regulation of T cell differentiation and function.[1][2][3] KLF10 is rapidly induced in response to Transforming Growth Factor-β (TGF-β) signaling and plays a pivotal role in the conversion of naïve CD4+CD25- T cells into CD4+CD25+ regulatory T cells (Tregs).[2][4] This conversion is largely mediated through the KLF10-dependent transactivation of the Foxp3 gene, the master regulator of Treg development.[2][4][5] KLF10-IN-1 is a novel, highly specific small molecule inhibitor designed to block the transcriptional activity of KLF10. These application notes provide detailed protocols for utilizing this compound to inhibit the differentiation of CD4+CD25- T cells into Tregs, a valuable tool for studying immune regulation, autoimmune diseases, and cancer immunotherapy.
Mechanism of Action
This compound is a cell-permeable compound that specifically targets the DNA-binding domain of KLF10, preventing its association with target gene promoters, including the Foxp3 promoter. By inhibiting KLF10, this compound effectively blocks the TGF-β-induced signaling cascade that leads to Treg differentiation. This allows for the maintenance of a naïve CD4+ T cell population, even in the presence of Treg-polarizing cytokines. The proposed mechanism of KLF10-mediated Treg conversion and the inhibitory action of this compound are depicted in the signaling pathway diagram below.
Caption: KLF10 signaling pathway in Treg conversion and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on the in vitro conversion of murine CD4+CD25- T cells into CD4+CD25+Foxp3+ Tregs. Cells were cultured for 72 hours under Treg polarizing conditions (anti-CD3/CD28, IL-2, and TGF-β1).
| This compound Conc. (µM) | % CD4+CD25+ of total CD4+ | % Foxp3+ of total CD4+ |
| 0 (Vehicle Control) | 85.2 ± 3.1 | 80.5 ± 4.2 |
| 0.1 | 68.7 ± 2.5 | 65.1 ± 3.8 |
| 1 | 35.4 ± 1.9 | 30.8 ± 2.1 |
| 10 | 12.1 ± 1.2 | 8.9 ± 0.9 |
| 25 | 5.8 ± 0.6 | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Isolation of Murine CD4+CD25- T Cells
This protocol describes the isolation of naïve CD4+CD25- T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS).
Materials:
-
Spleens and lymph nodes from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD4+ T Cell Isolation Kit, mouse (negative selection)
-
CD25 MicroBeads II, mouse
-
MACS columns and magnet
Procedure:
-
Prepare a single-cell suspension from spleens and lymph nodes by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash cells with RPMI-1640 supplemented with 2% FBS.
-
Isolate CD4+ T cells by negative selection using the CD4+ T Cell Isolation Kit according to the manufacturer's instructions.
-
To deplete CD25+ cells, incubate the enriched CD4+ T cells with CD25 MicroBeads II.
-
Pass the cells through a MACS column to collect the CD4+CD25- fraction (flow-through).
-
Assess the purity of the isolated CD4+CD25- T cells by flow cytometry (should be >95%).
Caption: Workflow for the isolation of CD4+CD25- T cells.
Protocol 2: In Vitro T Cell Conversion Assay
This protocol details the in vitro culture conditions for inducing the conversion of CD4+CD25- T cells into CD4+CD25+ Tregs and the application of this compound.
Materials:
-
Isolated CD4+CD25- T cells
-
Complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
96-well round-bottom culture plates
-
Plate-bound anti-CD3ε antibody (1 µg/mL)
-
Soluble anti-CD28 antibody (1 µg/mL)
-
Recombinant human IL-2 (100 U/mL)
-
Recombinant human TGF-β1 (5 ng/mL)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat a 96-well plate with anti-CD3ε antibody overnight at 4°C. Wash wells with sterile PBS before use.
-
Resuspend isolated CD4+CD25- T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3-coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody, IL-2, and TGF-β1 to all wells to the final concentrations indicated above.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, harvest the cells for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis of T Cell Conversion
This protocol describes the staining procedure for analyzing the expression of CD4, CD25, and Foxp3 by flow cytometry.
Materials:
-
Harvested T cells from the conversion assay
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD4 (e.g., FITC)
-
Anti-mouse CD25 (e.g., PE)
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody (e.g., APC)
-
Flow cytometer
Procedure:
-
Transfer cells to FACS tubes and wash with FACS buffer.
-
Perform surface staining by incubating cells with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Perform intracellular staining for Foxp3 using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. This typically involves a fixation step followed by a permeabilization step.
-
Incubate the permeabilized cells with the anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CD4+CD25+ and CD4+Foxp3+ cells.
Caption: Overall experimental workflow for the T cell conversion assay using this compound.
Troubleshooting
-
Low cell viability: Ensure all reagents are sterile and of high quality. Optimize the concentration of anti-CD3/CD28 antibodies and cytokines. Check for DMSO toxicity by running a DMSO-only control at the highest concentration used.
-
Poor Treg conversion in the control group: Verify the activity of TGF-β1 and IL-2. Ensure proper coating of the anti-CD3 antibody. Use freshly isolated T cells for optimal responsiveness.
-
High background in flow cytometry: Optimize antibody concentrations through titration. Ensure adequate washing steps. Use appropriate isotype controls to set gates.
Ordering Information
| Product | Catalog No. | Size |
| This compound | KLF10-001 | 1 mg |
| KLF10-005 | 5 mg |
For further information or technical support, please visit our website or contact our technical service department.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kruppel-like factor KLF10 targets transforming growth factor-beta1 to regulate CD4(+)CD25(-) T cells and T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for KLF10 Reporter Gene Assay using KLF10-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] KLF10 is a key mediator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Upon activation of the TGF-β pathway, the SMAD protein complex translocates to the nucleus and induces the expression of KLF10. KLF10, in turn, can bind to GC-rich sequences, specifically Sp1 sites, in the promoter regions of target genes to either activate or repress their transcription.[1][2] Dysregulation of KLF10 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for a luciferase-based reporter gene assay to screen for and characterize inhibitors of KLF10 transcriptional activity, featuring the small molecule inhibitor KLF10-IN-1.
Principle of the Assay
This reporter gene assay provides a quantitative method to measure the transcriptional activity of KLF10 in living cells. The assay utilizes a reporter vector in which the firefly luciferase gene is under the control of a promoter containing KLF10-responsive elements, such as a CACCC-box or Sp1 binding sites. When KLF10 is active, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of KLF10 transcriptional activity. Small molecule inhibitors, such as this compound, will interfere with KLF10's ability to activate transcription, leading to a decrease in the luminescent signal. A co-transfected control reporter, such as Renilla luciferase driven by a constitutive promoter, is used to normalize the data and account for variations in transfection efficiency and cell number.
Signaling Pathway of KLF10
The TGF-β signaling pathway is a primary regulator of KLF10 expression and activity. The binding of TGF-β to its receptor initiates a signaling cascade that leads to the phosphorylation and activation of SMAD proteins. These activated SMADs form a complex with SMAD4, translocate to the nucleus, and induce the transcription of target genes, including KLF10. KLF10 can then act as a feedback regulator within the TGF-β pathway by modulating the expression of SMADs and other target genes.
Figure 1: KLF10 Signaling Pathway and Reporter Assay Mechanism.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on KLF10 transcriptional activity as determined by a reporter gene assay.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | KLF10 | Luciferase Reporter Assay | HeLa | 40 | [3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the KLF10-dependent luciferase signal by 50%.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer cell line)
-
Reporter Plasmids:
-
Experimental Reporter: pGL4-series vector containing a KLF10-responsive element (e.g., a CACCC-box containing promoter) upstream of the firefly luciferase gene.
-
Control Reporter: pRL-TK or similar vector containing the Renilla luciferase gene driven by a constitutive promoter (e.g., Herpes Simplex Virus thymidine kinase promoter).
-
-
Expression Plasmid: A vector for constitutive expression of human KLF10 (optional, for enhancing the signal).
-
KLF10 Inhibitor: this compound (dissolved in DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 2000 or a similar lipid-based transfection reagent.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent) containing reagents for lysing cells and detecting both firefly and Renilla luciferase activity.
-
Plates: White, opaque 96-well microplates suitable for luminescence measurements.
-
Other: Phosphate-Buffered Saline (PBS), DMSO (vehicle control), luminometer.
Experimental Workflow
The overall workflow for the KLF10 reporter gene assay is depicted below.
Figure 2: Experimental Workflow for the KLF10 Reporter Gene Assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the experiment, trypsinize the cells, count them, and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, opaque 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to adhere.
Day 2: Transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
100 ng of the firefly luciferase reporter plasmid.
-
10 ng of the Renilla luciferase control plasmid.
-
(Optional) 50 ng of the KLF10 expression plasmid.
-
The appropriate volume of transfection reagent and serum-free medium.
-
-
Carefully remove the medium from the cells and add the transfection mixture.
-
Incubate the plate for 4-6 hours at 37°C.
-
After the incubation, replace the transfection mixture with 100 µL of fresh, complete culture medium.
-
Incubate the plate for an additional 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM to generate a dose-response curve. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add the passive lysis buffer provided in the luciferase assay kit (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's instructions for the dual-luciferase assay system:
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculate the average normalized luciferase activity for the vehicle control wells.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Normalized activity of treated well / Average normalized activity of vehicle control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Luminescence Signal | - Low transfection efficiency- Low KLF10 expression- Insufficient cell number | - Optimize transfection conditions (reagent-to-DNA ratio, cell confluency).- Co-transfect with a KLF10 expression vector.- Increase the number of cells seeded. |
| High Background Signal | - Promoter leakiness- Endogenous KLF10 activity | - Use a reporter vector with a minimal promoter.- Test in a cell line with lower endogenous KLF10 expression if possible. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate. |
Conclusion
The KLF10 reporter gene assay described in this document provides a robust and reliable method for identifying and characterizing modulators of KLF10 transcriptional activity. This assay is a valuable tool for basic research aimed at understanding KLF10 biology and for drug discovery efforts targeting KLF10-related diseases. Careful optimization of experimental conditions, particularly transfection and cell seeding, is crucial for obtaining reproducible and meaningful results.
References
Investigating Metabolic Pathways with KLF10-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KLF10-IN-1, a small molecule inhibitor of Krüppel-like factor 10 (KLF10), for investigating metabolic pathways. This document includes detailed protocols for key experiments and summarizes the quantitative effects of this compound on cellular processes, particularly in the context of metabolic stress.
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a transcription factor that plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, and metabolism.[1][2] KLF10 is implicated in the regulation of both glucose and lipid metabolism, making it a key target for understanding and potentially treating metabolic diseases.[1][3] this compound is a valuable tool for elucidating the specific roles of KLF10 in these pathways by inhibiting its transcriptional activity.[4] With an IC50 value of 40 μM in a KLF10 reporter gene assay, this inhibitor allows for the targeted investigation of KLF10-mediated effects.[4]
Mechanism of Action
KLF10 is a downstream effector of several key signaling pathways that govern metabolism, including the Transforming Growth Factor-β (TGF-β)/SMAD pathway, the AMP-activated protein kinase (AMPK) pathway, and the Carbohydrate-responsive element-binding protein (ChREBP) pathway.[1][5] Recent studies have highlighted the role of KLF10 in the endoplasmic reticulum (ER) stress response, a critical component of metabolic homeostasis. Specifically, in a model of diabetic retinopathy, KLF10 has been shown to mediate apoptosis and ER stress through the PERK/eIF2α/ATF4/CHOP pathway.[6] this compound attenuates these effects by inhibiting KLF10, thereby reducing the expression of pro-apoptotic and ER stress-related genes.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic and stress-related cellular markers.
Table 1: Effect of this compound on Apoptosis Markers in High-Glucose/Hypoxia-Induced Retinal Pigment Epithelial (RPE) Cells
| Marker | Effect of this compound Treatment | Significance (p-value) |
| Apoptosis Rate | Significantly Reduced | < 0.01 |
| BCL-2/BAX Ratio | Significantly Increased | < 0.01 |
| Cleaved Caspase-3/Caspase-3 Ratio | Significantly Decreased | < 0.01 |
Table 2: Effect of this compound on ER Stress Markers in High-Glucose/Hypoxia-Induced RPE Cells
| Marker | Effect of this compound Treatment | Significance (p-value) |
| p-PERK/PERK Ratio | Significantly Suppressed | < 0.01 |
| p-eIF2α/eIF2α Ratio | Significantly Suppressed | < 0.01 |
| GRP78 Expression | Significantly Downregulated | < 0.01 |
| ATF4 Expression | Significantly Downregulated | < 0.01 |
| CHOP Expression | Significantly Downregulated | < 0.01 |
Mandatory Visualizations
Caption: KLF10 Signaling Pathways and Point of Intervention for this compound.
Caption: General Experimental Workflow for Investigating this compound Effects.
Experimental Protocols
High-Glucose/Hypoxia-Induced Retinal Pigment Epithelial (RPE) Cell Injury Model
This protocol describes the in vitro modeling of diabetic retinopathy-like conditions in RPE cells.
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Glucose (High Purity)
-
Cobalt Chloride (CoCl₂)
-
Mannitol (as osmotic control)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Induction of Injury:
-
Normal Glucose (NG) Group: Replace the culture medium with fresh medium containing 5.5 mM D-glucose.
-
High Glucose/Hypoxia (HGH) Group: Replace the culture medium with fresh medium containing 30 mM D-glucose and 200 µM CoCl₂.
-
Mannitol Control Group: Replace the culture medium with fresh medium containing 5.5 mM D-glucose and 24.5 mM mannitol to control for hyperosmolarity.
-
-
Incubation: Incubate the cells under these conditions for 24-48 hours.
-
This compound Treatment: For inhibitor studies, add this compound (e.g., at a final concentration of 40 µM, or as determined by dose-response experiments) to the HGH group at the beginning of the injury induction. A vehicle control (e.g., DMSO) should be included.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with downstream analyses such as protein extraction for Western blotting or RNA isolation for qRT-PCR.
Western Blot Analysis of PERK Phosphorylation and Other ER Stress Markers
This protocol details the detection of phosphorylated PERK and other key proteins in the ER stress pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-GRP78, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Stripping buffer
Procedure:
-
Protein Extraction: Lyse the cells from the different treatment groups with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-PERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing:
-
To normalize for total protein levels, strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with an antibody against the total form of the protein (e.g., anti-PERK).
-
Repeat the secondary antibody and detection steps.
-
-
Densitometry: Quantify the band intensities using image analysis software and calculate the ratio of the phosphorylated protein to the total protein.
Quantitative Real-Time PCR (qRT-PCR) for Metabolic Gene Expression
This protocol allows for the quantification of changes in the expression of KLF10 target genes involved in metabolism.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., PCK1, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the cells of different treatment groups.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Include no-template controls to check for contamination.
-
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
KLF10 Reporter Gene Assay
This assay is used to determine the inhibitory activity of this compound on KLF10-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Reporter plasmid containing a KLF10-responsive promoter driving a luciferase gene
-
KLF10 expression plasmid (or a method to induce endogenous KLF10)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the KLF10 reporter plasmid, the KLF10 expression plasmid (if necessary), and the control plasmid using a suitable transfection reagent.
-
This compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Metabolomics Analysis of KLF10 Knockout Tissues
This protocol provides a general workflow for preparing skeletal muscle tissue from KLF10 knockout mice for metabolomics analysis.
Materials:
-
Klf10 knockout and wild-type mice
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Tissue Collection: Euthanize the mice and rapidly dissect the tissue of interest (e.g., soleus muscle). Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent to the powdered tissue.
-
Vortex thoroughly and incubate on ice.
-
-
Centrifugation: Centrifuge the samples at high speed to pellet the protein and cell debris.
-
Sample Preparation for Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant (e.g., using a speed vacuum).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using an LC-MS or GC-MS system.
-
Process the raw data to identify and quantify the metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered in the Klf10 knockout mice compared to wild-type controls.
-
These protocols provide a foundation for investigating the role of KLF10 in metabolic pathways using this compound. Researchers should optimize these protocols for their specific experimental systems and research questions.
References
- 1. Krüppel-like factor 10 (KLF10) as a critical signaling mediator: Versatile functions in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krüppel-like Factor 10 Protects Against Metabolic Dysfunction-Associated Steatohepatitis By Regulating HNF4α-mediated Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for KLF10-IN-1 in High-Throughput Screening
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing KLF10-IN-1, a known inhibitor of Krüppel-like factor 10 (KLF10), in high-throughput screening (HTS) assays.
Introduction
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway, where it can act as both a target and a regulator.[1][3] Dysregulation of KLF10 has been implicated in several diseases, including cancer, cardiac hypertrophy, and diabetic retinopathy, making it an attractive target for therapeutic intervention.[1][4][5]
This compound is a small molecule inhibitor of KLF10 that functions by disrupting its DNA binding and transcriptional activity.[6] This inhibitor serves as a valuable chemical probe for studying KLF10-mediated biological effects and for the discovery of novel modulators of the KLF10 pathway through high-throughput screening.
Data Presentation
Quantitative Data for this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KLF10 | Reporter Gene Assay | 40 µM | [6] |
Signaling Pathway
The following diagram illustrates the established signaling pathway involving KLF10.
References
- 1. mdpi.com [mdpi.com]
- 2. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Klf10 and Klf11 as mediators of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following KLF10-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor implicated in a variety of cellular processes including cell proliferation, apoptosis, and differentiation.[1][2] KLF10, also known as TGF-β inducible early gene-1 (TIEG1), is a key mediator of transforming growth factor-beta (TGF-β) signaling.[1][3] Dysregulation of KLF10 has been linked to several diseases, including cancer.[3][4] This document provides detailed application notes and protocols for utilizing flow cytometry to analyze cellular responses to this compound treatment, with a focus on apoptosis and cell cycle progression.
Mechanism of Action of KLF10
KLF10 is a zinc-finger transcription factor that binds to GC-rich sequences in the promoter regions of target genes.[1] It plays a crucial role in the TGF-β signaling pathway by activating Smad2 and repressing the inhibitory Smad7, thereby amplifying the TGF-β signal.[1][3] KLF10 has been shown to induce apoptosis and inhibit cell proliferation in various cell types.[1][5] this compound is a first-in-class inhibitor that targets the KLF10-DNA interaction, thereby modulating its transcriptional activity.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound on apoptosis and the known impact of KLF10 on the cell cycle.
Table 1: Effect of this compound on Apoptosis in Retinal Pigment Epithelial (RPE) Cells
| Treatment | Concentration | Duration | Apoptosis Rate (%) | Fold Change vs. Control |
| DMSO (Control) | - | 48h | 5.2 ± 0.8 | 1.0 |
| This compound | 10 µM | 48h | 2.8 ± 0.5 | 0.54 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Effect of KLF10 Overexpression on Cell Cycle Distribution in Multiple Myeloma Cells
| Cell Line | Transfection | % G0/G1 | % S | % G2/M |
| RPMI-8226 | Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| RPMI-8226 | KLF10 Overexpression | 62.1 ± 2.5 | 20.3 ± 1.7 | 17.6 ± 1.3 |
| U266 | Control | 50.2 ± 2.3 | 30.5 ± 1.9 | 19.3 ± 1.6 |
| U266 | KLF10 Overexpression | 68.7 ± 2.8 | 15.8 ± 1.5 | 15.5 ± 1.2 |
This table demonstrates the known effect of KLF10 on the cell cycle, suggesting a potential outcome of this compound treatment would be a reversal of these effects.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231, Jurkat)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-A positive, PI negative: Early apoptotic cells
-
FITC-A positive, PI positive: Late apoptotic/necrotic cells
-
FITC-A negative, PI positive: Necrotic cells
-
FITC-A negative, PI negative: Live cells
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Analysis of T-Cell Activation Markers
This protocol provides a framework for analyzing the effect of this compound on T-cell activation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)[6]
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood and culture in RPMI-1640 medium.
-
Treatment and Activation: Pre-treat PBMCs with this compound at desired concentrations for 1-2 hours. Subsequently, activate the T-cells with anti-CD3/CD28 beads or PMA/Ionomycin for 24-48 hours.
-
Staining:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against T-cell lineage and activation markers for 30 minutes on ice in the dark.
-
-
Washing and Acquisition: Wash the cells twice with staining buffer and acquire on a flow cytometer.
-
Analysis: Gate on CD3+ T-cells, then further on CD4+ and CD8+ subsets to analyze the expression of activation markers like CD25 and CD69.[6]
Visualizations
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krüppel-like factor 10 (KLF10) as a critical signaling mediator: Versatile functions in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Role of KLF10 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
KLF10-IN-1 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KLF10-IN-1. If you are experiencing unexpected results or a lack of effect in your experiments, this guide offers insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Krüppel-like factor 10 (KLF10), a zinc-finger transcription factor. It functions by inhibiting the DNA binding and transcriptional activity of KLF10.[1] KLF10 is involved in regulating various cellular processes, including apoptosis, cell proliferation, and differentiation, primarily through its role in the Transforming Growth Factor-beta (TGF-β) and PERK signaling pathways.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: What is a typical effective concentration for this compound in cell culture experiments?
A3: this compound has a reported IC50 value of 40 μM in a KLF10 reporter gene assay in HeLa cells.[1] However, the optimal concentration for your specific cell line and assay should be determined empirically through a dose-response experiment. It is advisable to test a range of concentrations around the reported IC50 value.
Q4: I am not observing the expected biological effect after treating my cells with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of expected effect. These are addressed in detail in the Troubleshooting Guide below and can include issues with compound stability, inappropriate concentration, low cell permeability, or cell-type specific responses.
Troubleshooting Guide: this compound Not Showing Expected Effect
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the anticipated results.
| Problem | Possible Cause | Suggested Solution |
| No or weak biological effect | 1. Inactive Compound: - Improper storage leading to degradation. - Multiple freeze-thaw cycles of the stock solution. | - Use a fresh aliquot of this compound. - Prepare fresh stock solutions from powder.[4] |
| 2. Suboptimal Concentration: - The concentration used is too low to effectively inhibit KLF10 in your specific cell line. | - Perform a dose-response experiment to determine the optimal concentration for your assay. - Start with a concentration range around the reported IC50 of 40 μM and titrate up and down. | |
| 3. Compound Instability in Media: - this compound may be unstable in your cell culture medium at 37°C over the duration of your experiment. | - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. - If possible, perform a stability test of the compound in your specific media conditions. | |
| 4. Low Cell Permeability: - The compound may not be efficiently entering the cells. | - While specific permeability data for this compound is not readily available, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid affecting cell membranes. | |
| 5. Cell-Type Specificity: - The role of KLF10 and the effect of its inhibition can be highly cell-type dependent. KLF10 expression itself can vary significantly between different cell lines and tissues.[2] | - Confirm the expression of KLF10 in your cell line of interest using techniques like qPCR or Western blot. - Research the known function of KLF10 in your specific cellular context. | |
| Inconsistent results between experiments | 1. Inconsistent Compound Handling: - Variability in stock solution preparation and storage. | - Strictly adhere to recommended storage conditions. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| 2. Cell Culture Variables: - Differences in cell passage number, confluency, or health. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density for all experiments. | |
| 3. Assay Variability: - Inconsistent incubation times or reagent preparation. | - Standardize all experimental parameters and include appropriate controls in every experiment. | |
| Unexpected or off-target effects | 1. Off-Target Activity: - At higher concentrations, this compound may inhibit other cellular targets. | - Use the lowest effective concentration determined from your dose-response experiment. - If available, use a structurally distinct KLF10 inhibitor as a control to confirm that the observed phenotype is due to KLF10 inhibition. |
| 2. Solvent Toxicity: - High concentrations of DMSO can be toxic to cells and produce non-specific effects. | - Ensure the final DMSO concentration in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration). |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 40 μM | KLF10 reporter gene assay in HeLa cells | [1] |
| Storage (Powder) | -20°C for 3 years | [1] | |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10-50 mM. Gentle warming or sonication may be used to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Cell Treatment Protocol
-
Cell Seeding: Plate your cells at a desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, Western blot, qPCR).
Signaling Pathway and Experimental Workflow Diagrams
Caption: KLF10 in the TGF-β signaling pathway.
Caption: this compound action on the KLF10/PERK pathway.
References
Technical Support Center: Optimizing KLF10-IN-1 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KLF10-IN-1 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10).[1] KLF10 is a transcription factor that plays a significant role in various cellular processes, including cell proliferation, apoptosis, and differentiation, primarily as a downstream effector of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3][4] this compound functions by inhibiting the binding of KLF10 to DNA, thereby blocking its transcriptional activity.[1][5] This can prevent the KLF10-mediated regulation of its target genes.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to start with a broad dose-response experiment. Based on published data, this compound has a reported IC50 of 40 μM in a KLF10 reporter gene assay in HeLa cells.[1] Therefore, a suggested starting range for a dose-response curve would be from 1 µM to 100 µM. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that this compound is active in my cells?
A3: To confirm the on-target activity of this compound, you should assess the expression of known KLF10 downstream target genes. KLF10 is known to regulate the expression of several genes, including SNAI2, SMAD7, and p21 (CDKN1A).[3][4][6] A successful inhibition of KLF10 should result in a measurable change in the mRNA or protein levels of these targets. For example, since KLF10 represses SNAI2 transcription, treatment with this compound would be expected to increase SNAI2 expression in cells where this pathway is active.[6]
Q4: What are the potential off-target effects of this compound?
A4: As with any small molecule inhibitor, off-target effects are a possibility. While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is good practice to include appropriate controls in your experiments. This can include using a structurally related but inactive compound if available, or assessing the effects of the inhibitor in a KLF10-knockout/knockdown cell line.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability at different time points (e.g., 24, 48, 72 hours). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in all experiments.[7] |
| On-target toxicity | The target protein, KLF10, is involved in cell proliferation and apoptosis.[4][8] Inhibition of its function may lead to cell death in some cell lines. If the cell death correlates with the inhibition of KLF10 target genes, this may be an on-target effect. Consider using lower concentrations for shorter durations. |
| Cell health and density | Ensure that cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or stressed cells can be more sensitive to inhibitor treatment. |
Issue 2: Inconsistent or no observable effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal inhibitor concentration | The concentration used may be too low to effectively inhibit KLF10 in your cell line. Perform a dose-response experiment to determine the effective concentration range. |
| Compound instability | Small molecule inhibitors can degrade in cell culture media over time. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[9] |
| Low KLF10 expression in the cell line | The cell line you are using may have low endogenous expression of KLF10, leading to a minimal observable phenotype upon its inhibition. Verify KLF10 expression levels in your cell line using qPCR or Western blotting. |
| Assay sensitivity | The assay used to measure the effect of the inhibitor may not be sensitive enough. Consider using a more direct and sensitive readout, such as measuring the expression of a known KLF10 target gene (e.g., SNAI2, SMAD7).[3][6] |
| Incorrect experimental controls | Ensure that you are using appropriate positive and negative controls in your experiment. This includes a vehicle control (DMSO) and potentially a positive control compound known to elicit a similar effect. |
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 40 µM | HeLa | KLF10 Reporter Gene Assay | [1] |
Note: The provided IC50 value is from a specific reporter gene assay and may not directly translate to the optimal concentration for phenotypic assays in other cell lines. Researchers should empirically determine the effective concentration for their specific experimental setup.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Type Category | Suggested Starting Concentration Range | Notes |
| Cancer Cell Lines (e.g., HeLa, Pancreatic, Lung) | 1 µM - 100 µM | Start with a broad range to establish a dose-response curve. |
| Primary Cells | 0.1 µM - 50 µM | Primary cells are often more sensitive; a lower starting range is recommended. |
| Immune Cells (e.g., T cells) | 1 µM - 50 µM | KLF10 is involved in T regulatory cell differentiation.[5][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the cytotoxic concentration 50 (CC50).
-
Protocol 2: Validating this compound Activity by Measuring Downstream Target Gene Expression (qPCR)
Objective: To confirm the on-target activity of this compound by measuring changes in the mRNA levels of a known KLF10 target gene (e.g., SNAI2).
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a KLF10 target gene (e.g., SNAI2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for the desired duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the plate using the lysis buffer from your RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene (SNAI2) normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the relative expression between this compound treated and vehicle-treated samples. A significant increase in SNAI2 mRNA would indicate successful inhibition of KLF10's repressive function.
-
Mandatory Visualizations
Caption: KLF10 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Krüppel-like factor 10 (KLF10) as a critical signaling mediator: Versatile functions in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
KLF10-IN-1 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of KLF10-IN-1, a known inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target mechanism of action?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a zinc-finger transcription factor. KLF10 is involved in regulating a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. It is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, where it can act as both a transcriptional activator and repressor. This compound has been shown to inhibit the transcriptional activity of KLF10 with an IC50 value of 40 μM in a reporter gene assay. It has been used to study the role of KLF10 in T regulatory cell biology and has shown protective effects in experimental diabetic retinopathy by modulating the PERK/eIF2α/ATF4/CHOP pathway.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, several factors suggest the potential for off-target effects. The relatively high IC50 value (40 μM) indicates that at concentrations required for effective KLF10 inhibition, the compound may also interact with other cellular targets. As KLF10 is a zinc-finger transcription factor, this compound might interact with other members of the Krüppel-like factor family or other zinc-finger proteins. Additionally, given KLF10's role in multiple signaling pathways, inhibition by this compound could lead to unintended consequences in pathways beyond the primary target.
Q3: What are the best practices for using this compound in my experiments to minimize misinterpretation of results due to off-target effects?
A3: To ensure that the observed effects are due to the inhibition of KLF10 and not off-target interactions, it is crucial to include rigorous experimental controls. These include:
-
Dose-response studies: Perform experiments across a range of this compound concentrations to establish a clear dose-response relationship for your phenotype of interest.
-
Use of a negative control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue experiments: Attempt to rescue the observed phenotype by overexpressing a KLF10 construct that is resistant to this compound inhibition.
-
Orthogonal approaches: Confirm your findings using a different method to inhibit KLF10 function, such as siRNA or shRNA-mediated knockdown.
-
Cell line selection: Use cell lines with varying levels of KLF10 expression to see if the effect of this compound correlates with the amount of its target.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity | Off-target effects on essential cellular processes. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. 2. Compare the cytotoxic concentration with the effective concentration for KLF10 inhibition. Significant overlap may indicate off-target toxicity. 3. Test the inhibitor in a KLF10-knockout or knockdown cell line. If toxicity persists, it is likely an off-target effect. |
| Inconsistent Results Between Experiments | Variability in experimental conditions or off-target effects that are sensitive to cell state. | 1. Standardize all experimental parameters, including cell density, passage number, and inhibitor preparation. 2. Ensure the use of appropriate vehicle controls in every experiment. 3. Characterize the expression level of KLF10 in your cells at the time of the experiment, as its expression can be influenced by culture conditions. |
| Observed Phenotype Does Not Match Known KLF10 Biology | The phenotype may be due to an off-target effect of this compound. | 1. Validate the on-target activity of this compound in your system by measuring the expression of known KLF10 target genes (e.g., via qRT-PCR or a reporter assay). 2. Perform a literature search for other known inhibitors that produce a similar phenotype, which may provide clues to the off-target. 3. Consider performing a broader screen (e.g., kinase panel, proteomics) to identify potential off-target interactions. |
Potential Off-Target Liabilities of this compound
The following table summarizes key biological roles of KLF10. Inhibition of these pathways by this compound in an off-target manner could lead to unintended experimental outcomes.
| Biological Process | Key Signaling Pathways | Potential Off-Target Consequences | Supporting Evidence |
| Cell Proliferation & Apoptosis | TGF-β/Smad, p21 | Unintended effects on cell growth, survival, or death. | [3][4][5] |
| Epithelial-to-Mesenchymal Transition (EMT) | TGF-β, SNAI2 | Alterations in cell migration, invasion, and morphology. | [6] |
| Immune Regulation | TGF-β, Foxp3 | Modulation of T regulatory cell function and immune responses. | [7] |
| Metabolism | Hepatic glucose and lipid metabolism | Changes in cellular metabolic profiles. | [8] |
| Endoplasmic Reticulum (ER) Stress | PERK/eIF2α/ATF4/CHOP | Induction or suppression of the unfolded protein response. | [1][2] |
| Fibrosis | TGF-β, DKK-1 | Pro- or anti-fibrotic effects in various tissues. | [9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol can be used to assess the on-target effect of this compound by examining downstream targets of KLF10 or to investigate off-target effects on other signaling pathways.
Protocol:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phosphorylated and total forms of key signaling molecules) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Luciferase Reporter Assay for KLF10 Transcriptional Activity
Principle: This assay measures the ability of KLF10 to regulate the transcription of a target gene by using a reporter plasmid containing a luciferase gene under the control of a promoter with KLF10 binding sites.
Protocol:
-
Co-transfect cells with a KLF10-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Visualizations
Caption: KLF10 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects of this compound.
References
- 1. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting KLF10-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KLF10 inhibitor, KLF10-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL (166.49 mM).[1] For optimal results, it is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can negatively impact solubility.[1]
Q2: Can I dissolve this compound in other solvents like ethanol or PBS?
A2: Currently, there is no published data on the solubility of this compound in other common laboratory solvents such as ethanol or Phosphate-Buffered Saline (PBS). Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]
-
Ensure Anhydrous Conditions: Use a fresh, high-quality grade of DMSO to avoid issues with absorbed moisture.[1]
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Prepare Intermediate Dilutions: Instead of diluting the highly concentrated DMSO stock directly into your final aqueous buffer, prepare intermediate dilutions in a co-solvent or in your final buffer with vigorous mixing.
-
Increase Mixing: When adding the compound to your aqueous medium, ensure it is well-stirred to facilitate rapid dispersion.
Q5: How should I store this compound?
A5: Proper storage is essential to maintain the stability and activity of this compound.
-
Solid Form: Store the powdered compound at -20°C for long-term storage (up to 3 years).
-
In Solution: Prepare stock solutions in DMSO and store them in small aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound | 1. Degraded Compound: Improper storage or handling. 2. Inaccurate Concentration: Pipetting errors or incorrect calculations. 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock solution. 2. Verify all calculations and ensure your pipettes are calibrated. 3. Consult the literature for known permeability issues or try a different inhibitor targeting the same pathway. |
| High background or off-target effects | 1. Inhibitor Concentration is Too High: Leading to non-specific interactions. 2. Known Off-Target Activities: The inhibitor may have other biological targets. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Use a structurally different inhibitor for KLF10 to confirm that the observed phenotype is due to on-target inhibition. |
| Precipitation of the inhibitor in cell culture media | 1. Low Solubility in Aqueous Media: The compound is inherently hydrophobic. 2. High Final Concentration of Organic Solvent: The concentration of DMSO is too high in the final medium. | 1. Ensure the final solvent concentration is kept low (ideally <0.5%). 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media. 3. Visually inspect for any precipitate before treating cells. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 166.49 mM | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.3003 mg | 1.5015 mg | 3.003 mg |
| 5 mM | 1.5015 mg | 7.5075 mg | 15.015 mg |
| 10 mM | 3.003 mg | 15.015 mg | 30.03 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolving the Compound: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C or -20°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Working Solutions: Prepare serial dilutions of the stock solution in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Add the desired final concentration of this compound to your cells and incubate for the desired time period.
-
Vehicle Control: Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Assay: Proceed with your specific cell-based assay (e.g., Western blot, qPCR, cell viability assay).
Mandatory Visualizations
KLF10 Signaling Pathway in the Context of TGF-β
Caption: TGF-β signaling pathway leading to the expression and action of KLF10.
Experimental Workflow for this compound Solubility Troubleshooting
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Enhancing the In Vivo Efficacy of KLF10-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of KLF10-IN-1, a small molecule inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KLF10 and this compound?
A1: KLF10, also known as TGF-β inducible early gene-1 (TIEG1), is a zinc finger transcription factor that plays a crucial role in various cellular processes.[1][2][3][4] It is a key mediator of the transforming growth factor-beta (TGF-β) signaling pathway, regulating gene expression by binding to GC-rich sequences in the promoter regions of its target genes.[1][5] KLF10 is involved in inhibiting cell proliferation, inducing apoptosis, and modulating immune responses.[1][2][6] this compound is a small molecule inhibitor designed to disrupt the interaction between KLF10 and its DNA binding sites.[7][8][9] By doing so, it inhibits the transcriptional activity of KLF10, which can be useful for studying its biological functions and for therapeutic applications where KLF10 activity is dysregulated.[7][8]
Q2: What are the potential therapeutic applications of inhibiting KLF10?
A2: Given KLF10's role in cell proliferation, apoptosis, and immune regulation, its inhibition has potential therapeutic implications in several diseases.[1][6] Overexpression or dysregulation of KLF10 has been associated with certain cancers, cardiac hypertrophy, and fibrotic diseases.[1][4][10] For instance, inhibiting KLF10 could be a strategy to block the conversion of CD4+CD25- T cells to immunosuppressive T regulatory cells, which is relevant in cancer immunotherapy.[7][8]
Q3: My this compound compound shows good activity in vitro but poor efficacy in my animal model. What are the common reasons for this discrepancy?
A3: This is a frequent challenge in drug development. Several factors can contribute to a lack of correlation between in vitro and in vivo results:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, meaning it is not effectively absorbed into the bloodstream. It could also be rapidly metabolized and cleared from the body, preventing it from reaching the target tissue at a sufficient concentration.[11]
-
Suboptimal Formulation: The way the compound is formulated for delivery can significantly impact its solubility and absorption.[12]
-
Off-Target Effects: At higher concentrations required for in vivo studies, the inhibitor might interact with other molecules, leading to unexpected side effects or reduced efficacy.[13]
-
Tumor Microenvironment: The complex environment of a tumor in a living organism can present barriers to drug penetration and may have different signaling dynamics than in vitro cell cultures.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable solutions.
Issue 1: Poor Aqueous Solubility and Formulation Challenges
-
Problem: You are observing precipitation of this compound when preparing your dosing solution, or you suspect poor absorption due to low solubility.
-
Solution:
-
Optimize the Vehicle: For initial in vivo studies, a multi-component vehicle is often necessary for poorly soluble compounds. A common starting formulation is a mixture of an organic solvent, a surfactant, and an aqueous solution.
-
Systematic Vehicle Screening: Test a panel of biocompatible solvents and solubilizing agents to find the optimal formulation that keeps the compound in solution without causing toxicity.
-
Consider Advanced Formulations: For later-stage studies, explore advanced formulation strategies like lipid-based delivery systems (e.g., liposomes) or nanoparticles to enhance solubility and bioavailability.
-
Table 1: Example Vehicle Compositions for In Vivo Studies
| Vehicle Component | Role | Example Concentration Range | Notes |
| DMSO | Organic Solvent | 5-10% (v/v) | Keep concentration low to minimize toxicity. |
| PEG400 | Solubilizing Agent | 30-40% (v/v) | A commonly used polymer to improve solubility. |
| Tween 80 / Cremophor EL | Surfactant | 1-5% (v/v) | Helps to create a stable emulsion or suspension. |
| Saline or PBS | Aqueous Base | 45-65% (v/v) | The bulk of the vehicle for injection. |
Issue 2: Suboptimal Pharmacokinetics (PK) and Low Target Engagement
-
Problem: Your in vivo study shows no significant effect, and you suspect that the compound is not reaching the target tissue at a high enough concentration or for a sufficient duration.
-
Solution:
-
Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Analyze Plasma and Tissue Concentrations: Measure the concentration of this compound in the plasma and, if possible, in the target tissue (e.g., tumor) at various time points after administration.
-
Correlate PK with Pharmacodynamics (PD): Concurrently with the PK study, assess a pharmacodynamic biomarker to measure target engagement. For this compound, this could be the expression level of a known KLF10 target gene.
-
Experimental Protocol: Pilot Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Animal Dosing: Administer a single dose of the formulated this compound to a small cohort of animals (e.g., mice) via the intended route of administration (e.g., intraperitoneal, oral).
-
Sample Collection (PK): Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Collection (PD): At the same time points, euthanize a subset of animals and collect the target tissue (e.g., tumor).
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and tissue homogenates.
-
Biomarker Analysis: Analyze the expression of a KLF10 target gene (e.g., via qPCR or Western blot) in the collected tissue samples.
-
Data Analysis: Plot the plasma and tissue concentration-time profiles to determine key PK parameters. Correlate these with the changes in the PD biomarker to establish a PK/PD relationship.
Issue 3: Unexpected Toxicity or Off-Target Effects
-
Problem: You are observing adverse effects in your animals that are not anticipated based on the known function of KLF10.
-
Solution:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Systematically determine the highest dose of this compound that can be administered without causing significant toxicity.
-
In Vitro Selectivity Profiling: Screen this compound against a panel of other transcription factors or kinases to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: If off-target effects are identified, consider medicinal chemistry efforts to synthesize analogs of this compound with improved selectivity.[15]
-
Visualizations
Caption: Simplified KLF10 signaling pathway and the point of intervention for this compound.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KLF10 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional role of KLF10 in multiple disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving targeted small molecule drugs to overcome chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
KLF10-IN-1 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of KLF10-IN-1 under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues related to the stability and use of this compound.
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C. One supplier suggests that when stored at -20°C, the compound should be used within one month[1]. For longer-term storage, it is advisable to store it at -80°C.
Q2: What is the best solvent for dissolving this compound?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A: If you encounter solubility issues, gentle warming and vortexing can aid in dissolution. One supplier notes that ultrasonic treatment may be necessary to achieve a concentration of 50 mg/mL in DMSO[1]. Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[1].
Q4: How should I store this compound stock solutions?
A: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage[1].
Q5: Are this compound stock solutions stable to freeze-thaw cycles?
A: While specific data on the freeze-thaw stability of this compound is not available, it is a general best practice for small molecule inhibitors to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound and the introduction of moisture, which can affect its stability and solubility. Aliquoting the stock solution is highly recommended.
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A: There is limited published data on the stability of this compound in aqueous solutions. For cell culture experiments, it is recommended to prepare fresh dilutions of the DMSO stock solution in the aqueous media immediately before use. Do not store this compound in aqueous solutions for extended periods. In a study on diabetic retinopathy, this compound was used to treat retinal pigment epithelial cells, implying stability for the duration of the treatment period[2][3].
Q7: Is this compound sensitive to light?
Q8: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors related to compound stability. Please review the following:
-
Improper Storage: Ensure both the solid compound and DMSO stock solutions have been stored at the correct temperatures.
-
Repeated Freeze-Thaw Cycles: If you have not been using single-use aliquots, the compound may have degraded.
-
Age of Stock Solution: If your stock solution is old, consider preparing a fresh one.
-
DMSO Quality: Ensure you are using anhydrous, high-quality DMSO.
-
Incomplete Dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved before use.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | 40 µM (for KLF10 reporter gene) | [1] |
| Solubility in DMSO | 50 mg/mL (166.49 mM) | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (DMSO Stock) | -20°C (up to 1 month) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution[1].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Use of this compound in Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. It is important to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the this compound containing medium to your cells and proceed with your experiment.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating KLF10-IN-1 in Your Research: A Technical Support Guide
An Important Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for detailed experimental data and established best practices for the small molecule inhibitor KLF10-IN-1 has yielded limited publicly available information. While the foundational discovery and basic inhibitory characteristics are documented, a robust body of literature detailing its application across various cell lines, specific protocols, and in-depth troubleshooting is not yet available.
We apologize for any inconvenience this may cause in your experimental planning. To assist you to the best of our ability, we have synthesized the available information on this compound and combined it with established best practices for working with small molecule inhibitors. The following guide is designed to provide a framework for your experiments, offering general protocols that can be adapted for this compound, alongside troubleshooting strategies for common challenges encountered with similar compounds. We are committed to supporting your research and will continue to monitor for new information as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10). KLF10, also known as TGF-β inducible early gene 1 (TIEG1), is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. It is a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound is reported to function by inhibiting the binding of KLF10 to DNA, thereby blocking its transcriptional activity. This can prevent the expression of KLF10 target genes.
Q2: What is the reported potency of this compound?
A2: The primary literature reports an IC50 value of 40 μM for this compound in a KLF10 reporter gene assay conducted in HeLa cells.
Q3: How should I prepare and store this compound?
A3: this compound is reported to be soluble in DMSO at a concentration of 50 mg/mL. For cell-based experiments, it is best practice to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in your culture is low (typically ≤ 0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive table of this compound's activity across multiple cell lines is not possible at this time. The following table summarizes the currently available quantitative information.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 40 µM | HeLa | KLF10 Reporter Gene Assay |
| Solubility | 50 mg/mL | - | DMSO |
Experimental Protocols & Methodologies
The following are generalized protocols that can be adapted for use with this compound. Optimization for your specific cell line and experimental conditions is highly recommended.
Protocol 1: Assessing the Effect of this compound on Cell Proliferation (CCK-8/MTT Assay)
This protocol provides a framework for determining the effect of this compound on the proliferation of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for absorbance)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of KLF10 Downstream Target Modulation
This protocol can be used to assess if this compound affects the protein levels of known or suspected KLF10 downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your KLF10 target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the target protein to the loading control to determine the relative change in protein expression.
-
Visualizing Experimental Logic and Pathways
Signaling Pathway of KLF10 Inhibition
Caption: The TGF-β signaling pathway leading to KLF10-mediated gene transcription and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: A general experimental workflow for characterizing the effects of this compound on cell proliferation and target protein expression.
Troubleshooting Guide
The following are common issues encountered when working with small molecule inhibitors and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | 1. Compound Degradation: this compound may be unstable in your stock solution or cell culture medium. 2. Incorrect Concentration: Pipetting errors or incorrect calculations. 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells. 4. Cell Line Insensitivity: The cell line may not be dependent on the KLF10 pathway for the measured endpoint. | 1. Prepare fresh stock solutions and use single-use aliquots. Consider assessing the stability of this compound in your specific media. 2. Double-check all calculations and ensure pipettes are calibrated. 3. Consult any available literature for known permeability issues or consider using a different inhibitor if available. 4. Confirm KLF10 expression in your cell line and consider using a positive control cell line if one is known. |
| High background or off-target effects | 1. Inhibitor Concentration is Too High: High concentrations can lead to non-specific effects. 2. Known or Unknown Off-Target Activities: The inhibitor may be interacting with other proteins. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 2. If possible, use a structurally different inhibitor for KLF10 to confirm that the observed phenotype is on-target. |
| Precipitation of this compound in cell culture media | 1. Low Aqueous Solubility: The compound may be precipitating out of the aqueous media. 2. High Final DMSO Concentration: The concentration of the organic solvent is too high. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media if necessary. 2. Re-evaluate your dilution scheme to lower the final DMSO percentage. |
| High levels of cell death at expected active concentrations | 1. Cytotoxicity: The inhibitor may be generally toxic to the cells at the concentrations being tested. 2. On-target Apoptotic Effect: Inhibition of KLF10 may be inducing apoptosis as a primary mechanism. | 1. Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or a live/dead stain) to distinguish between specific anti-proliferative effects and general toxicity. Determine the cytotoxic threshold. 2. If apoptosis is the intended outcome, confirm this using assays such as Annexin V staining or caspase activity assays. |
Navigating the Nuances of KLF10-IN-1: A Guide to Interpreting Unexpected Experimental Results
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the KLF10 inhibitor, KLF10-IN-1, this technical support center provides essential guidance for troubleshooting and interpreting unexpected experimental outcomes. This resource offers a structured question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a zinc-finger transcription factor. It has been shown to inhibit KLF10's transcriptional activity.[1] One of its characterized mechanisms involves the attenuation of the PERK/eIF2α/ATF4/CHOP signaling pathway, which is involved in endoplasmic reticulum (ER) stress and apoptosis.[2] By inhibiting KLF10, this compound can suppress the expression of downstream targets regulated by this transcription factor.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 40 µM in a KLF10 reporter gene assay in HeLa cells.[1] It is important to note that the optimal concentration may vary depending on the cell line and experimental conditions.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a common consideration for small molecule inhibitors. The effects of KLF (Krüppel-like factor) inhibitors can be context-dependent, with variations in the expression of different KLF family members across cell types potentially leading to diverse outcomes.[3] Researchers should include appropriate controls to validate the specificity of the observed effects to KLF10 inhibition.
Troubleshooting Guide
Unexpected Result 1: Increased Cell Death or Cytotoxicity at Expected Efficacious Concentrations
Question: We are observing a significant increase in cell death in our cell line when using this compound at concentrations intended to inhibit KLF10 activity, which is contrary to the expected pro-survival effect in some contexts. What could be the cause?
Possible Causes and Solutions:
-
Cell Line-Specific Sensitivity: The cytotoxic effects of this compound may be cell-line dependent. While KLF10 inhibition can be protective in some models, KLF10-deficient keratinocytes have shown an unexpected increase in apoptosis.[4]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. We recommend a starting range of 10-50 µM and assessing viability using an MTT or similar assay.
-
-
Off-Target Effects: At higher concentrations, the inhibitor might exert off-target effects leading to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response studies. Consider using a secondary, structurally different KLF10 inhibitor, if available, to confirm that the observed phenotype is due to KLF10 inhibition.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture media is minimal (typically <0.1%) and include a vehicle-only control in all experiments.
-
Unexpected Result 2: No Effect on Downstream Targets of KLF10
Question: We are not observing the expected changes in the expression of known KLF10 target genes (e.g., those in the TGF-β or PERK pathways) after treatment with this compound. Why might this be?
Possible Causes and Solutions:
-
Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a measurable response.
-
Solution: Optimize the concentration and duration of treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal window for observing changes in gene or protein expression.
-
-
Low Endogenous KLF10 Expression: The cell line being used may have very low endogenous levels of KLF10, making it difficult to observe the effects of inhibition.
-
Solution: Confirm KLF10 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot) level before initiating inhibition studies.
-
-
Dominant Parallel Signaling Pathways: In some cellular contexts, other signaling pathways may compensate for the inhibition of the KLF10-mediated pathway, masking the effect of the inhibitor.
Unexpected Result 3: Inconsistent Results Between Experiments
Question: We are experiencing high variability in our results when using this compound across different experimental replicates. What are the potential sources of this inconsistency?
Possible Causes and Solutions:
-
Inhibitor Instability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions of the inhibitor regularly and aliquot them for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration in the media can all impact cellular responses to inhibitors.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
-
-
Experimental Technique: Minor variations in pipetting, incubation times, or reagent concentrations can lead to significant differences in results.
-
Solution: Standardize all experimental protocols and ensure all users are following the same procedures.
-
Quantitative Data Tables
Table 1: Reported IC50 Value for this compound
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | KLF10 | Reporter Gene Assay | HeLa | 40 | [1] |
Table 2: Expected Effects of KLF10 Inhibition on Protein Expression (Based on a study in high-glucose/hypoxia-exposed RPE cells)
| Protein Target | Expected Change with this compound Treatment | Fold Change (Representative) |
| p-PERK/PERK | Decrease | ~0.5-fold |
| p-eIF2α/eIF2α | Decrease | ~0.6-fold |
| ATF4 | Decrease | ~0.4-fold |
| CHOP | Decrease | ~0.3-fold |
| Cleaved Caspase-3 | Decrease | ~0.4-fold |
| Bcl-2/Bax Ratio | Increase | ~2.5-fold |
Note: These are representative values from a specific study and may vary depending on the experimental system.[2]
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., KLF10, p-PERK, ATF4, CHOP, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify relative protein expression.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment with this compound, extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Visualizing Key Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 5. Krüppel-like transcription factor KLF10 suppresses TGFβ-induced epithelial-to-mesenchymal transition via a negative feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing KLF10-IN-1 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term studies with the KLF10 inhibitor, KLF10-IN-1. The guidance provided is based on established principles for small molecule inhibitors, as extensive public data on the long-term toxicity of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicity?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor involved in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] KLF10 regulates genes involved in cell proliferation, apoptosis, and differentiation.[1][2] this compound works by inhibiting the binding of KLF10 to DNA, thereby blocking its transcriptional activity.[3] Potential on-target toxicity might arise from the systemic inhibition of KLF10's functions, which could impact normal cellular processes in tissues where KLF10 is active. Off-target toxicity could occur if this compound interacts with other structurally related proteins, such as other members of the Krüppel-like factor family.
Q2: What are the first steps to take if I observe unexpected toxicity in my long-term in vivo study with this compound?
A2: If unexpected toxicity is observed, a systematic approach is crucial.[4][5]
-
Verify the dose and formulation: Double-check calculations and ensure the formulation is homogenous and stable.
-
Include a vehicle-only control group: This is essential to distinguish between toxicity caused by this compound and the vehicle used for administration.[4][5]
-
Conduct a dose-de-escalation study: Reduce the dose to determine if the toxicity is dose-dependent.
-
Perform thorough clinical observations: Monitor for changes in body weight, behavior, and physical appearance.
-
Collect samples for analysis: At necropsy, collect blood for hematology and serum chemistry, and perform histopathology on key organs to identify the affected tissues.
Q3: How can I proactively minimize the toxicity of this compound in my long-term studies?
A3: Proactive measures can significantly reduce the risk of toxicity.[5][6]
-
Conduct a Maximum Tolerated Dose (MTD) study: Before initiating long-term studies, determine the MTD to establish a safe dose range.[4][5][6]
-
Optimize the formulation: Experiment with different vehicles to improve the solubility and stability of this compound, which can impact its absorption and distribution.[7][8][9]
-
Refine the dosing schedule: Consider alternative dosing schedules, such as intermittent dosing, to mitigate potential cumulative toxicity.[4][5]
-
Perform regular health monitoring: Closely monitor the animals throughout the study for any signs of adverse effects.
Q4: What are some potential off-target effects of this compound to be aware of?
A4: While specific off-target effects of this compound are not well-documented in publicly available literature, a common concern with small molecule inhibitors is their potential to bind to other proteins with similar structures. For this compound, this could include other KLF family members. An in vitro kinase panel screen against a broad range of kinases can help identify potential off-target interactions.[8]
Troubleshooting Guides
Issue 1: High Variability in Efficacy and Toxicity Data
-
Possible Cause: Inconsistent formulation, administration, or animal-to-animal variation.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully solubilized in the vehicle. Consider using co-solvents or other formulation strategies to improve solubility.[7][9]
-
Standardize Administration: Use precise and consistent administration techniques for all animals.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Randomize and Blind Studies: Implement randomization of animals to treatment groups and blind the assessment of endpoints to minimize bias.[4]
-
Issue 2: Unexpected Animal Morbidity or Mortality
-
Possible Cause: Dose is too high, vehicle toxicity, or severe on-target or off-target effects.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: In ongoing studies, immediately lower the dose for subsequent administrations.
-
Vehicle Toxicity Control: Ensure a vehicle-only control group is included to rule out the vehicle as the cause.[4][5]
-
Necropsy and Histopathology: Conduct a thorough examination of all major organs to identify the cause of morbidity/mortality.
-
Consider Alternative Dosing Regimen: Explore less frequent dosing to reduce peak plasma concentrations and potential toxicity.
-
Quantitative Data Summary
Table 1: Example Data from a Hypothetical this compound In Vitro Cytotoxicity Study
| Cell Line | IC50 (µM) | Assay Type | Exposure Time (hours) |
| HEK293 | > 100 | MTT | 48 |
| HepG2 | 75.3 | LDH Release | 48 |
| Pancreatic Cancer Cell Line (e.g., PANC-1) | 25.1 | Apoptosis (Caspase-3/7) | 72 |
Table 2: Example Data from a Hypothetical this compound In Vivo Maximum Tolerated Dose (MTD) Study in Mice
| Dose (mg/kg/day) | Route of Administration | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| 10 | Oral Gavage | + 2.5 | None Observed |
| 30 | Oral Gavage | - 1.8 | Mild lethargy in 1/5 animals |
| 100 | Oral Gavage | - 15.7 | Significant lethargy, hunched posture in 4/5 animals |
| Vehicle Control | Oral Gavage | + 3.1 | None Observed |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.5%).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to different dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose, estimated from in vitro data, and escalate the dose in subsequent groups.[4]
-
Administration: Administer this compound via the intended route of administration (e.g., oral gavage) for a defined period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of toxicity.[4][5]
-
Terminal Procedures: At the end of the study, collect blood for hematology and serum chemistry analysis and perform a full necropsy with histopathological examination of major organs.
Visualizations
Caption: KLF10 Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Validating KLF10-IN-1 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of KLF10-IN-1, a known inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is KLF10 and what is its primary function?
A1: Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in regulating gene expression.[1] It is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] KLF10 is a key component of the TGF-β signaling pathway, where it can act as both a target and a regulator.[1]
Q2: What is this compound and how does it work?
A2: this compound (also known as compound #48-15) is a small molecule inhibitor of KLF10.[3] It has been shown to inhibit the transcriptional activity of KLF10 and its binding to DNA.[3] This makes it a valuable tool for studying the cellular functions of KLF10 and for potential therapeutic development.
Q3: Why is it important to validate that this compound is engaging KLF10 in my cells?
A3: Validating target engagement is a critical step to ensure that the observed biological effects of this compound are a direct result of its interaction with KLF10. This confirmation provides confidence in your experimental results and is essential for understanding the compound's mechanism of action.
Q4: What are the primary methods to confirm this compound target engagement in a cellular context?
A4: The primary methods for validating target engagement of a small molecule with a nuclear protein like KLF10 include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of this compound to KLF10 by measuring changes in the thermal stability of the KLF10 protein.[4][5]
-
Luciferase Reporter Assay: This functional assay measures the ability of this compound to inhibit the transcriptional activity of KLF10 on a specific gene promoter.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): This technique directly measures the occupancy of KLF10 on the promoter regions of its target genes and whether this compound treatment reduces this binding.
-
Downstream Gene Expression Analysis (RT-qPCR or Western Blot): This method assesses the effect of this compound on the expression of known KLF10 target genes.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound IC50 | 40 µM | KLF10 Reporter Gene Assay | [3] |
| Suggested Concentration Range for Cellular Assays | 10 - 50 µM | General guidance based on IC50 | |
| Optimal Temperature Range for CETSA | 40 - 65°C | General guidance for transcription factors |
Signaling and Experimental Workflow Diagrams
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| CETSA: No thermal shift observed with this compound treatment | 1. Incorrect this compound concentration. 2. Insufficient incubation time. 3. KLF10 is not expressed at detectable levels. 4. The compound does not induce a significant conformational change upon binding. | 1. Perform a dose-response experiment with this compound (e.g., 10-100 µM). 2. Increase the incubation time (e.g., up to 4 hours). 3. Confirm KLF10 expression in your cell line using Western Blot. 4. Use an orthogonal method like a reporter assay or ChIP-qPCR to validate target engagement. |
| Luciferase Reporter Assay: No inhibition of reporter activity | 1. The reporter construct is not responsive to KLF10. 2. This compound is not active at the tested concentrations. 3. Low transfection efficiency. | 1. Validate the reporter construct by overexpressing or knocking down KLF10. 2. Test a higher concentration range of this compound. 3. Optimize transfection conditions and include a positive control for transfection efficiency (e.g., a constitutively active reporter). |
| ChIP-qPCR: No change in KLF10 occupancy at target gene promoters | 1. The antibody for KLF10 is not suitable for ChIP. 2. Inefficient chromatin shearing. 3. The chosen target gene is not regulated by KLF10 in your cell model. | 1. Use a ChIP-validated antibody against KLF10. 2. Optimize sonication conditions to achieve DNA fragments between 150-500 bp. 3. Test multiple known KLF10 target genes (e.g., PTTG1, SNAI2).[2][6] |
| General: High variability between replicates | 1. Inconsistent cell plating or treatment. 2. Variability in sample processing (e.g., heating in CETSA, sonication in ChIP). | 1. Ensure uniform cell seeding and consistent addition of compounds. 2. Use a thermal cycler for precise temperature control in CETSA. Standardize all sample handling steps. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KLF10 in each sample using Western Blotting with a validated KLF10 antibody.
-
A positive target engagement is indicated by a higher amount of soluble KLF10 at elevated temperatures in the this compound treated samples compared to the vehicle control.
-
Protocol 2: Dual-Luciferase Reporter Assay
-
Plasmid Construction and Transfection:
-
Clone the promoter region of a known KLF10 target gene (e.g., PTTG1) upstream of a firefly luciferase reporter gene in a suitable vector.
-
Co-transfect the cells with the KLF10-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for 12-24 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially from the same lysate using a luminometer and a dual-luciferase reporter assay system.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
-
A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of KLF10 transcriptional activity.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to obtain DNA fragments of 150-500 bp in length.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated anti-KLF10 antibody or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution, Reverse Crosslinking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the promoter region of known KLF10 target genes.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
A significant reduction in the enrichment of target gene promoters in this compound treated cells compared to the control indicates that the inhibitor has displaced KLF10 from its target DNA.
-
References
- 1. mdpi.com [mdpi.com]
- 2. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Krüppel-like transcription factor KLF10 suppresses TGFβ-induced epithelial-to-mesenchymal transition via a negative feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
KLF10-IN-1 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of KLF10-IN-1, a small molecule inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor that targets the KLF10-DNA interaction interface.[1] KLF10 is a transcription factor involved in regulating various cellular processes, including T regulatory cell differentiation.[1][2] By binding to a "druggable" pocket in the second zinc-finger of KLF10, this compound inhibits its transcriptional activity.[1] This makes it a valuable tool for studying KLF10-mediated biological effects.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the powdered form is most stable. In-solution stability is more limited. Adherence to the recommended storage temperatures is crucial to prevent degradation.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays, it is important to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing inconsistent or lower than expected activity of this compound in my experiments. What could be the cause?
A4: Inconsistent or reduced activity can stem from several factors, with inhibitor degradation being a primary suspect. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Other factors could include incorrect dosage, variations in cell lines, or issues with the experimental setup.
Troubleshooting Guide: this compound Degradation
Users may encounter issues with this compound performance due to its potential for degradation. This guide provides a structured approach to troubleshooting and preventing such issues. The chemical structure of this compound contains an ester linkage, which is susceptible to hydrolysis, and phenolic groups that can be prone to oxidation.
Issue 1: Loss of Inhibitor Activity Over Time in Aqueous Media
-
Potential Cause: Hydrolysis of the ester bond in this compound. Ester hydrolysis is a common degradation pathway for small molecules in aqueous solutions, leading to the formation of inactive carboxylic acid and alcohol degradation products.[4][5] The rate of hydrolysis can be influenced by pH and temperature.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions of this compound in aqueous media (e.g., cell culture medium) immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.
-
pH Monitoring: If your experimental conditions allow, check the pH of your stock and working solutions. Extreme pH values can accelerate hydrolysis.
-
Control Experiments: Include a positive control with a freshly prepared solution of this compound in every experiment to benchmark activity.
-
-
Preventative Measures:
-
Prepare high-concentration stock solutions in anhydrous DMSO.[3]
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[6][7]
-
Store DMSO stock solutions at -80°C for long-term stability (up to 6 months).[3][6] For short-term storage (up to 1 month), -20°C is acceptable.[3][6]
-
Issue 2: Gradual Loss of Potency of Stock Solutions
-
Potential Cause: Oxidation or photodegradation. The phenolic hydroxyl group and the methoxy-substituted aromatic ring in this compound could be susceptible to oxidation, especially when exposed to air and light over time. Photodegradation can occur when compounds with aromatic systems are exposed to UV or visible light.[8]
-
Troubleshooting Steps:
-
Protect from Light: Ensure that stock solutions are stored in amber vials or tubes that are protected from light. When working with the compound, minimize its exposure to direct light.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
-
Preventative Measures:
-
Store stock solutions in tightly sealed containers to minimize air exposure.
-
Avoid repeated opening and closing of the main stock vial. Aliquoting is highly recommended.
-
Purchase fresh compound if there is any doubt about the integrity of the existing stock, especially if it is old or has been stored improperly.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In Solvent (DMSO) | -80°C | 6 months | [3][6] |
| In Solvent (DMSO) | -20°C | 1 month | [3][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (166.49 mM) | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Rapidly thaw a single-use aliquot of the this compound DMSO stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store this compound in aqueous media.
Mandatory Visualizations
Caption: Simplified TGF-β signaling pathway leading to KLF10 expression and its inhibition by this compound.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
References
- 1. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
Technical Support Center: KLF10-IN-1 Dosage Adjustment for Animal Models
Welcome to the technical support center for the use of KLF10-IN-1 in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing their in vivo experiments with this novel KLF10 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor involved in the TGF-β signaling pathway. KLF10, also known as TGF-β inducible early gene 1 (TIEG1), regulates a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2][3] this compound is believed to exert its effects by interfering with the activity of KLF10, thereby modulating the expression of its target genes. One study has shown its potential in attenuating retinal pigment epithelial (RPE) cell apoptosis in a model of diabetic retinopathy.[4]
Q2: In which animal models has this compound been tested?
A2: Currently, the publicly available research on this compound in vivo is limited. One study has reported its use in a mouse model of diabetic retinopathy.[4] Information on its use in other animal models or for other disease indications is not yet widely available.
Q3: What is the recommended starting dosage for this compound in a new animal model?
A3: Due to the limited data, a universally recommended starting dose for this compound in a new animal model cannot be provided. The optimal dosage will depend on various factors, including the animal species, the disease model, the route of administration, and the desired therapeutic effect. Researchers should conduct a dose-response study to determine the optimal dosage for their specific experimental conditions. It is advisable to start with a low dose and escalate gradually while monitoring for both efficacy and any potential adverse effects.
Q4: How should this compound be formulated for in vivo administration?
A4: The specific formulation for this compound used in the published diabetic retinopathy study is not detailed.[4] For in vivo use, especially for routes like intravitreal injection, the compound would need to be dissolved in a sterile, biocompatible vehicle. The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration. Common vehicles for ophthalmic formulations include buffered saline solutions.[5] Researchers may need to perform formulation development studies to identify a suitable vehicle that ensures the stability and solubility of the compound.
Q5: What are the potential side effects or toxicity of this compound?
A5: There is currently no publicly available information on the potential side effects or toxicity profile of this compound in animal models. As with any investigational compound, it is crucial to conduct thorough safety and toxicity studies. This should include monitoring the animals for any signs of distress, changes in body weight, and performing histological analysis of major organs at the end of the study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy | - Inadequate dosage- Poor bioavailability- Inappropriate animal model- Compound instability | - Perform a dose-escalation study to find the optimal dose.- Evaluate different administration routes or formulations to improve bioavailability.- Ensure the chosen animal model is relevant to the disease and that KLF10 plays a role in its pathogenesis.- Assess the stability of the this compound formulation. |
| Observed toxicity | - Dosage is too high- Off-target effects- Vehicle-related toxicity | - Reduce the dosage and perform a dose-ranging study to find a non-toxic effective dose.- Investigate the specificity of this compound.- Include a vehicle-only control group to rule out any adverse effects from the formulation components. |
| Difficulty in dissolving this compound | - Poor solubility in the chosen vehicle | - Test a range of biocompatible solvents and co-solvents.- Consider using formulation techniques such as micro-emulsions or cyclodextrins to enhance solubility.[6] |
Experimental Protocols
Induction of Diabetic Retinopathy in Mice
This protocol is a general guideline for inducing diabetic retinopathy in mice, a model in which this compound has been studied.[4]
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Insulin
-
Glucometer and test strips
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (150 mg/kg body weight) dissolved in citrate buffer.[7] Some protocols suggest multiple low-dose injections of STZ (e.g., 55 mg/kg for 5 consecutive days).[8]
-
Monitor blood glucose levels regularly. Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.[7]
-
Administer insulin as needed to prevent severe weight loss and mortality, while maintaining a hyperglycemic state.[7]
-
Develop diabetic retinopathy features typically takes several months. Retinal changes can be monitored using techniques like fundus photography and optical coherence tomography (OCT).[7][9]
Intravitreal Injection in Mice
This is a generalized protocol for intravitreal injection in mice. The specific volume and concentration of this compound will need to be optimized for your study.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
33-gauge Hamilton syringe
-
This compound formulation
-
Microscope
Procedure:
-
Anesthetize the mouse.
-
Apply a drop of topical proparacaine to the eye for local anesthesia.
-
Under a microscope, carefully insert the 33-gauge needle through the sclera, just behind the limbus, into the vitreous cavity.
-
Slowly inject the desired volume of the this compound formulation (typically 1-2 µL for mice).
-
Withdraw the needle carefully.
-
Apply a topical antibiotic to prevent infection.
-
Monitor the animal for any signs of complications, such as inflammation or cataracts.[10][11]
Quantitative Data Summary
Due to the limited publicly available data on this compound, a comprehensive table of dosages across different animal models cannot be provided. The following table summarizes the available information for the diabetic retinopathy mouse model.
| Animal Model | Disease | Compound | Dosage | Administration Route | Observed Effects | Reference |
| Mouse (C57BL/6J) | Diabetic Retinopathy | This compound | Not specified in abstract | Intravitreal injection | Attenuated RPE cell apoptosis | [4] |
Signaling Pathways and Workflows
Below are diagrams illustrating the KLF10 signaling pathway and a general experimental workflow for testing this compound in a diabetic retinopathy model.
Caption: TGF-β signaling pathway leading to KLF10 activation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in a diabetic retinopathy mouse model.
References
- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Role of KLF10 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Guide to KLF10-IN-1 and Other KLF Inhibitors for Researchers
In the landscape of transcriptional regulation, Krüppel-like factors (KLFs) have emerged as critical players in a myriad of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including cancer and immunological disorders. This guide provides a detailed comparison of KLF10-IN-1, a first-in-class inhibitor of KLF10, with other notable inhibitors targeting the KLF family, primarily focusing on KLF5 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting objective experimental data and methodologies to aid in the selection of appropriate chemical probes for KLF-related research.
Overview of KLF Inhibitors
This compound, also known as compound #48-15, is a novel small molecule that functions by inhibiting the interaction between KLF10 and its DNA binding site.[1][2] In contrast, a significant portion of the currently identified KLF inhibitors, such as ML264, SR15006, and SR18662, target KLF5, a key regulator of cell proliferation in colorectal cancer.[3][4][5] This guide will delve into the available data for these compounds to provide a comparative analysis.
Performance Comparison of KLF Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and various KLF5 inhibitors. It is crucial to note that these data are derived from separate studies and direct cross-comparison should be approached with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound (#48-15) | KLF10 | Luciferase Reporter Gene | 40 µM | HeLa | [2] |
Table 2: Inhibitory Activity of KLF5 Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| ML264 | KLF5 | Luciferase Reporter | 81 nM | DLD-1 | [3] |
| Cell Proliferation | 29 nM | DLD-1 | [3] | ||
| Cell Proliferation | 560 nM | HCT116 | [6] | ||
| Cell Proliferation | 130 nM | HT29 | [6] | ||
| Cell Proliferation | 430 nM | SW620 | [6] | ||
| SR15006 | KLF5 | Luciferase Reporter | 41.6 nM | DLD-1/pGL4.18hKLF5p | [5] |
| SR18662 | KLF5 | Luciferase Reporter | 4.4 nM | Not Specified | [4] |
| CID 5951923 | KLF5 | Not Specified | 603 nM | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Caption: this compound inhibits KLF10-DNA binding and subsequent gene transcription.
Caption: KLF5 inhibitors downregulate KLF5 expression, leading to reduced cell proliferation.
Caption: Experimental workflow for a luciferase reporter assay to screen for KLF inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of KLF inhibitors.
Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibitory effect of small molecules on the transcriptional activity of KLF promoters.
-
Cell Culture and Transfection: HeLa or other suitable cells are cultured in appropriate media.[7] Cells are transiently co-transfected with a KLF expression plasmid (e.g., human KLF10) and a luciferase reporter plasmid containing a KLF-responsive promoter element (e.g., CACCC).[7] A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.[8]
-
Compound Treatment: Following transfection (typically 24 hours), cells are treated with various concentrations of the test compounds (e.g., this compound) or vehicle control (e.g., DMSO).[7]
-
Luciferase Activity Measurement: After a further incubation period (e.g., 24 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[9] The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to determine if an inhibitor directly prevents the binding of a KLF protein to its DNA consensus sequence.
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the KLF consensus binding site (e.g., CACCC for KLF10) is labeled, typically with a non-radioactive tag like biotin or a fluorescent dye.[1][10]
-
Binding Reaction: Purified recombinant KLF protein is incubated with the labeled DNA probe in a binding buffer. For inhibitor studies, the test compound or DMSO control is pre-incubated with the KLF protein before the addition of the probe.[1]
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.[1]
-
Detection: The positions of the labeled DNA probes are visualized. A "shift" in the migration of the probe indicates the formation of a DNA-protein complex. A reduction in the shifted band in the presence of an inhibitor demonstrates its ability to disrupt DNA binding.[1]
Cell Viability/Proliferation Assay (MTT/MTS Assay)
These assays assess the impact of KLF inhibitors on the growth and survival of cancer cell lines.
-
Cell Seeding and Treatment: Cancer cells (e.g., DLD-1, HCT116) are seeded in 96-well plates.[3] After allowing the cells to adhere, they are treated with serial dilutions of the KLF inhibitors or vehicle control for a specified period (e.g., 48-72 hours).[11]
-
Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (MTS, XTT) is added to each well and incubated for 1-4 hours.[12]
-
Measurement: In the case of MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the effect of inhibitors on the mRNA expression levels of KLF target genes.
-
RNA Isolation and cDNA Synthesis: Cells are treated with the inhibitor or vehicle control. Total RNA is then extracted from the cells and reverse-transcribed into complementary DNA (cDNA).[13][14]
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the target gene (e.g., KLF10 target genes) and a reference gene (e.g., GAPDH, ACTB) for normalization.[15] The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[13]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[16]
Conclusion
This guide provides a comparative overview of this compound and other KLF inhibitors, primarily those targeting KLF5. While this compound represents a valuable tool for studying the specific roles of KLF10, the KLF5 inhibitors, particularly the more recent and potent compound SR18662, offer promising avenues for colorectal cancer research. The provided data and detailed experimental protocols are intended to assist researchers in designing and interpreting experiments aimed at understanding and targeting the KLF family of transcription factors. The distinct specificities and potencies of these inhibitors underscore the importance of selecting the appropriate compound based on the research question and experimental context. As the field of KLF biology continues to expand, the development of more selective and potent inhibitors for various KLF family members will be crucial for both basic research and therapeutic applications.
References
- 1. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. licorbio.com [licorbio.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idtdna.com [idtdna.com]
- 16. elearning.unite.it [elearning.unite.it]
Unveiling the Inhibition of KLF10: A Comparative Guide to KLF10-IN-1 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KLF10-IN-1 and other commercially available small molecule inhibitors targeting the transcription factor Krüppel-like factor 10 (KLF10). This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
KLF10, also known as TGF-β inducible early gene 1 (TIEG1), is a critical transcriptional regulator involved in a myriad of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2] This guide focuses on this compound and other small molecules designed to inhibit KLF10 function, providing a framework for their evaluation and application in research and drug discovery.
Comparative Analysis of KLF10 Inhibitors
This compound, alongside compounds #48 and #15-09, has emerged from in silico screening as a potent inhibitor of KLF10.[3] These molecules are believed to function by interfering with the interaction between KLF10 and its DNA binding sites.[3] The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: Inhibitory Potency against KLF10 Transcriptional Activity
This table presents the half-maximal inhibitory concentration (IC50) values of the specified compounds as determined by a luciferase reporter assay. The assay measures the ability of the inhibitor to block KLF10-mediated transcription of a reporter gene.
| Compound | IC50 (µM) |
| This compound (#48-15) | 40 [3][4] |
| #48 | 112[3] |
| #15-09 | 43[3] |
Table 2: Inhibition of KLF10-DNA Binding
This table showcases the efficacy of the inhibitors in preventing the binding of KLF10 protein to its consensus DNA sequence, as measured by an electrophoretic mobility shift assay (EMSA).
| Compound | Concentration (µM) | % Inhibition of DNA Binding |
| This compound (#48-15) | 40 | 45%[3] |
| 8 | 12%[3] | |
| #48 | 40 | 25%[3] |
| 8 | 11%[3] | |
| #15-09 | 50 | 83%[3] |
| 8 | 25%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the inhibitory effects of KLF10 inhibitors.
Luciferase Reporter Assay for KLF10 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of KLF10 in a cellular context.
Principle: Cells are co-transfected with an expression vector for KLF10 and a reporter plasmid containing a luciferase gene under the control of a KLF10-responsive promoter. Inhibition of KLF10 activity by a compound results in a decrease in luciferase expression, which is measured as a reduction in light emission upon addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density.
-
Co-transfect the cells with a KLF10 expression plasmid and a luciferase reporter plasmid containing KLF10 binding sites (e.g., Sp1/GC-rich sequences). A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of the KLF10 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After a 24-hour incubation with the compound, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).
-
-
Luminometry:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA) for KLF10-DNA Binding
EMSA is used to detect the direct binding of a protein to a specific DNA sequence.
Principle: A labeled DNA probe containing the KLF10 binding site is incubated with a source of KLF10 protein. If KLF10 binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position. The addition of an inhibitor can prevent this shift.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the KLF10 consensus binding site.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
In a reaction tube, combine the labeled probe, purified KLF10 protein (or nuclear extract containing KLF10), and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
In separate tubes, add varying concentrations of the KLF10 inhibitor or a vehicle control.
-
Incubate the reactions at room temperature to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection:
-
For radioactive probes, expose the gel to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the intensity of the shifted and free probe bands.
-
Calculate the percentage of inhibition of KLF10-DNA binding for each inhibitor concentration.
-
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of KLF10 inhibition on cell proliferation and viability.
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or WST-8) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the KLF10 inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions to allow for formazan formation.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizing the Molecular Landscape
To better understand the context in which KLF10 inhibitors operate, the following diagrams illustrate the KLF10 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The TGF-β/Smad signaling pathway leading to KLF10 expression and its subsequent effects on apoptosis and cell cycle arrest. This compound acts by inhibiting KLF10 protein function.
Caption: A typical experimental workflow for validating the inhibitory effect of a KLF10 inhibitor, progressing from in vitro biochemical assays to cell-based functional studies and potentially in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
KLF10-IN-1: A Comparative Analysis of Specificity for KLF10
For Immediate Publication
AUSTIN, Texas – December 17, 2025 – A detailed analysis of the available experimental data on KLF10-IN-1, a first-in-class small molecule inhibitor of Krüppel-like factor 10 (KLF10), reveals its targeted activity towards KLF10 with demonstrated selectivity over at least one other KLF family member. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's specificity, supported by experimental data and detailed methodologies.
KLF10 is a member of the Krüppel-like factor (KLF) family of zinc-finger transcription factors, which play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The high degree of homology within the DNA-binding domains of KLF family members presents a significant challenge for the development of selective inhibitors. This compound was identified through a computer-aided drug design (CADD) approach targeting a "druggable" pocket within the second zinc finger of KLF10.[2][3]
Quantitative Data Summary
The inhibitory activity of this compound has been primarily characterized through reporter gene assays and DNA-binding assays. The available data on its specificity is summarized in the table below.
| Target | Assay Type | Metric | Value | Reference |
| KLF10 | Luciferase Reporter Gene Assay | IC50 | 40 µM | [4] |
| KLF10 | Electromobility Shift Assay (EMSA) | % Inhibition | 45% at 40 µM | [3] |
| KLF1 | Electromobility Shift Assay (EMSA) | Inhibition | No dose-dependent inhibition observed | [3] |
Table 1: Inhibitory Activity and Specificity of this compound.
It is important to note that while specificity against KLF1 has been demonstrated, comprehensive screening against other KLF family members, particularly the highly homologous KLF11, has not been reported in the available literature.[5][6]
Signaling Pathway and Inhibition Mechanism
KLF10, also known as TGF-β-inducible early gene-1 (TIEG1), is a key mediator of transforming growth factor-beta (TGF-β) signaling.[7] It exerts its effects by binding to GC-rich sequences in the promoter regions of target genes, thereby regulating their transcription. This compound is designed to interfere with this process by binding to the DNA-binding domain of KLF10, thus preventing its association with DNA and subsequent transcriptional regulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound specificity.
Luciferase Reporter Gene Assay for KLF10 Transcriptional Activity
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound on KLF10-mediated transcription.[3]
Cell Line: HeLa cells.
Plasmids:
-
A KLF10 expression plasmid.
-
A luciferase reporter plasmid driven by a CACCC-responsive promoter (a common binding motif for KLF proteins).
Procedure:
-
HeLa cells were co-transfected with the KLF10 expression plasmid and the luciferase reporter plasmid.
-
Transfected cells were treated with varying concentrations of this compound.
-
Following incubation, cell lysates were prepared, and luciferase activity was measured using a luminometer.
-
The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in luciferase activity compared to the vehicle-treated control.
Electromobility Shift Assay (EMSA) for KLF10-DNA Binding
EMSA was utilized to directly assess the ability of this compound to inhibit the binding of the KLF10 protein to its DNA consensus sequence.[3]
Reagents:
-
Recombinant KLF10 protein.
-
A biotin-labeled double-stranded DNA probe containing the CACCC-box consensus sequence.
-
Varying concentrations of this compound.
Procedure:
-
Recombinant KLF10 protein was incubated with this compound at various concentrations.
-
The biotin-labeled DNA probe was then added to the protein-inhibitor mixture and incubated to allow for binding.
-
The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
The DNA-protein complexes were transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
The intensity of the bands corresponding to the KLF10-DNA complex was quantified to determine the percentage of inhibition.
Conclusion
The available data indicates that this compound is a valuable tool for studying the biological functions of KLF10, demonstrating clear inhibitory activity and specificity over KLF1. However, for its application in research and potential therapeutic development, a broader specificity profile against other KLF family members, particularly the closely related KLF11, is essential. Future studies should focus on comprehensive screening of this compound and its analogs against a wider panel of KLF proteins to fully elucidate its selectivity and potential off-target effects.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional study of transcription factor KLF11 by targeted gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Krüppel-like factor 10 regulates the contractile properties of skeletal muscle fibers in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of KLF10-IN-1 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results for KLF10-IN-1, a small molecule inhibitor of the Krüppel-like factor 10 (KLF10) transcription factor. We will delve into the available data on its efficacy, the reproducibility of its effects across different experimental systems, and compare its performance with other identified KLF10 inhibitors. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to facilitate critical evaluation and future research.
Introduction to KLF10 and this compound
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a transcription factor that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] It is a member of the Sp/KLF family of zinc-finger proteins that bind to GC-rich sequences in the promoters of target genes to regulate their expression.[2][3] KLF10 is a key mediator of the transforming growth factor-beta (TGF-β) signaling pathway and has been implicated in both tumor suppression and the progression of fibrotic diseases.[1][4]
This compound is a first-in-class small molecule inhibitor of KLF10, identified through in silico screening of chemical libraries.[5][6] It has been shown to inhibit the binding of KLF10 to DNA, thereby blocking its transcriptional activity.[5][6] This inhibitory action has been explored in the context of modulating T regulatory cell differentiation and, more recently, in a preclinical model of diabetic retinopathy.
Comparative Analysis of KLF10 Inhibitors
The initial discovery of this compound also identified two other compounds with similar scaffolds, designated as #48 and #15-09.[5][6] The following table summarizes the available quantitative data for these three inhibitors from the primary discovery publication.
| Inhibitor | IC50 (µM) for KLF10 Reporter Gene | KLF10-DNA Binding Inhibition |
| This compound (#48-15) | 40[5][7] | 45% at 40 µM, 12% at 8 µM[5] |
| #48 | 112[5] | 25% at 40 µM, 11% at 8 µM[5] |
| #15-09 | 43[5] | 83% at 50 µM, 25% at 8 µM[5] |
Table 1: In Vitro Efficacy of KLF10 Inhibitors. Data is sourced from the original discovery paper by Khedkar et al.[5]
Reproducibility of this compound's Effects
A key aspect of evaluating any new chemical probe is the reproducibility of its biological effects. This compound has been utilized in at least one independent study since its initial discovery, providing an opportunity to assess the consistency of its activity.
In Vitro Studies
The original discovery paper by Khedkar et al. established the inhibitory activity of this compound on KLF10's transcriptional activity and its ability to modulate T regulatory cell differentiation.[5][6] A subsequent study by Li et al. investigating diabetic retinopathy utilized this compound to probe the role of KLF10 in retinal pigment epithelial (RPE) cell apoptosis. This study reported that 20 µM this compound effectively inhibited KLF10 expression and attenuated high-glucose/hypoxia-induced apoptosis in RPE cells.
While the experimental systems differ, the effective concentration of this compound used in the diabetic retinopathy study (20 µM) is within the range of the initially reported IC50 (40 µM). This suggests a degree of reproducibility in its biological activity in different cell types and disease models.
In Vivo Studies
The study on diabetic retinopathy also provides the first reported in vivo use of this compound. The researchers administered this compound to a mouse model of diabetic retinopathy and observed a reduction in retinal damage. This provides preliminary evidence for the in vivo applicability of this inhibitor.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: KLF10 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating KLF10 Inhibitors.
Experimental Protocols
Luciferase Reporter Assay for KLF10 Transcriptional Activity
-
Cell Line: HeLa cells are commonly used.
-
Plasmids: Co-transfection of a KLF10 expression vector and a luciferase reporter plasmid containing a KLF10-responsive promoter (e.g., with CACCC elements). A Renilla luciferase vector is often co-transfected for normalization.
-
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Transfect cells with the KLF10 expression vector, luciferase reporter, and Renilla control vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound or other test compounds.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
-
Electrophoretic Mobility Shift Assay (EMSA) for KLF10-DNA Binding
-
Reagents: Purified recombinant KLF10 protein, a biotin-labeled DNA probe containing the KLF10 binding consensus sequence, and unlabeled competitor probes.
-
Procedure:
-
Incubate the purified KLF10 protein with the biotin-labeled DNA probe in a binding buffer.
-
For competition assays, add an excess of unlabeled probe.
-
To test inhibitors, pre-incubate the KLF10 protein with this compound or other compounds before adding the labeled probe.
-
Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
In Vivo Diabetic Retinopathy Model
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice are a common model.
-
Procedure:
-
Induce diabetes in mice by intraperitoneal injection of STZ.
-
Confirm hyperglycemia by measuring blood glucose levels.
-
Administer this compound to the diabetic mice (e.g., via intravitreal injection or other appropriate route).
-
After a specified treatment period, euthanize the animals and collect the eyes.
-
Perform histological analysis of the retinas to assess pathological changes, such as retinal thickness and cell apoptosis (e.g., by TUNEL staining).
-
Conclusion
This compound is a valuable tool for investigating the biological functions of KLF10. The available data suggests a degree of reproducibility in its inhibitory effects across different in vitro and in vivo models. However, the number of independent studies is still limited. Further research is needed to fully validate its specificity, and to explore the therapeutic potential of KLF10 inhibition in various diseases. The comparison with its structural analogs, #48 and #15-09, from the initial discovery paper provides a starting point for structure-activity relationship studies to develop more potent and selective KLF10 inhibitors. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the role of KLF10 and the effects of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
KLF10-IN-1: A Comparative Guide for In Vivo Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KLF10-IN-1, a small molecule inhibitor of Krüppel-like factor 10 (KLF10), with other experimental alternatives. The information presented herein is intended to assist researchers in evaluating this compound for in vivo therapeutic studies.
Introduction to KLF10 and Its Inhibition
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a transcription factor involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Its dysregulation has been implicated in various diseases, such as cancer, fibrosis, and metabolic disorders.[1][2][3] As a key mediator in the transforming growth factor-beta (TGF-β) signaling pathway, KLF10 presents an attractive target for therapeutic intervention.[1][2]
Small molecule inhibitors of KLF10, such as this compound, offer a promising avenue for modulating the activity of this transcription factor and potentially treating associated pathologies. This guide focuses on the in vivo validation of this compound and compares its performance with other known inhibitors based on available experimental data.
Comparative Analysis of KLF10 Inhibitors
The primary publicly disclosed small molecule inhibitors of KLF10 stem from a single discovery study, which identified this compound (also referred to as compound #48-15) and two other promising compounds, #48 and #15-09.[4]
In Vitro Performance
The initial evaluation of these compounds was conducted through in vitro assays to determine their potency in inhibiting KLF10 transcriptional activity and its binding to DNA.
| Compound | IC50 (µM) | Inhibition of KLF10-DNA Binding |
| This compound (#48-15) | 40 | 45% at 40 µM |
| #48 | 112 | 25% at 40 µM |
| #15-09 | 43 | 83% at 50 µM |
Table 1: In Vitro Comparison of KLF10 Inhibitors. Data extracted from Khedkar et al., 2015.[4]
Based on this in vitro data, this compound and compound #15-09 exhibit the most potent inhibition of KLF10 activity.
In Vivo Validation of this compound
To date, this compound is the only compound among the three with publicly available in vivo validation data. A study investigating its therapeutic potential in a mouse model of diabetic retinopathy demonstrated its ability to ameliorate retinal damage.
Unfortunately, specific in vivo pharmacokinetic (ADME) and toxicology (LD50, side effects) data for this compound are not publicly available. Similarly, there is no published in vivo data for the alternative compounds #48 and #15-09 , precluding a direct comparison of their in vivo efficacy, safety, and pharmacokinetic profiles with this compound.
Experimental Protocols
In Vitro KLF10 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KLF10 transcriptional activity.
Methodology:
-
HeLa cells are transiently co-transfected with a KLF10 expression plasmid and a luciferase reporter plasmid containing a KLF10-responsive element (e.g., the CACCC box).
-
Following transfection, cells are treated with varying concentrations of the test compounds (this compound, #48, or #15-09) or vehicle control (DMSO).
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.[4]
In Vivo Diabetic Retinopathy Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a model of diabetic retinopathy.
Methodology:
-
Induction of Diabetes: Male C57BL/6J mice are fed a high-fat diet for 4 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic phenotype.
-
Drug Administration: Diabetic mice are treated with this compound or vehicle control via a suitable route of administration (e.g., intraperitoneal injection) at a specified dose and frequency for a defined period.
-
Evaluation of Retinal Damage: At the end of the treatment period, retinal function can be assessed using electroretinography (ERG). Histological analysis of retinal cross-sections is performed to evaluate retinal thickness and cellular morphology. Immunohistochemistry can be used to measure markers of apoptosis (e.g., TUNEL assay) and inflammation.
Visualizing Key Processes
KLF10 Signaling Pathway
The following diagram illustrates the central role of KLF10 in the TGF-β signaling cascade. TGF-β receptor activation leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus and induce the expression of target genes, including KLF10. KLF10, in turn, can regulate the expression of other genes involved in cell fate decisions.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
KLF10-IN-1 and its Analogs: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of KLF10-IN-1 and its structural analogs as inhibitors of the Krüppel-like factor 10 (KLF10) transcription factor. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] It is a key mediator of transforming growth factor-beta (TGF-β) signaling and has been implicated in the pathology of numerous diseases, including cancer and autoimmune disorders.[3][4] The development of small molecule inhibitors targeting KLF10 is a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound, a first-in-class KLF10 inhibitor, and its analogs, providing a valuable resource for researchers in the field.
Performance Comparison of this compound and its Analogs
The inhibitory activity of this compound and its analogs has been primarily assessed through luciferase reporter assays, which measure the transcriptional activity of KLF10. The half-maximal inhibitory concentration (IC50) values from these assays serve as a key metric for comparing the potency of these compounds. Further validation of their mechanism of action is provided by their ability to inhibit the binding of KLF10 to its consensus DNA sequence.
Below is a summary of the reported IC50 values and DNA-binding inhibition for this compound and a selection of its analogs, derived from the foundational study by Khedkar et al.[1]
Table 1: Inhibitory Activity of this compound and Analogs
| Compound ID | Scaffold | % Inhibition at 100 µM (± SD) | IC50 (µM) |
| #48 | Scaffold 1 | 96.6 ± 2.1 | 30 |
| This compound (#48-15) | Scaffold 1 | 92.3 ± 3.5 | 40 |
| #48-1 | Scaffold 1 | 88.5 ± 4.2 | 50 |
| #48-2 | Scaffold 1 | 85.1 ± 5.5 | 60 |
| #15 | Scaffold 2 | 75.4 ± 6.8 | 80 |
| #15-09 | Scaffold 2 | 89.7 ± 2.9 | 50 |
Table 2: Inhibition of KLF10-DNA Binding
| Compound ID | Concentration (µM) | % Inhibition of DNA Binding |
| #48 | 40 | 25% |
| 8 | 11% | |
| This compound (#48-15) | 40 | 45% |
| 8 | 12% | |
| #15-09 | 50 | 83% |
| 8 | 25% |
Signaling Pathway and Experimental Workflow
To visually represent the context of KLF10 inhibition and the experimental approach for identifying inhibitors, the following diagrams are provided.
Caption: TGF-β signaling pathway leading to KLF10 activation and its inhibition by this compound.
Caption: Experimental workflow for the identification and validation of KLF10 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
KLF10 Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of KLF10 and to determine the IC50 values of potential inhibitors.
a. Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics.
-
Cells are seeded in 12-well plates at a density of 40,000 cells per well.
-
After reaching 70-80% confluency, cells are co-transfected with a KLF10 expression plasmid (e.g., pCMV-SPORT6-KLF10) and a luciferase reporter plasmid containing KLF10 binding sites (CACCC sites) upstream of the luciferase gene (e.g., CACC-TK-luc). A β-galactosidase expression plasmid is also co-transfected for normalization of transfection efficiency. Transfection is performed using a suitable reagent like FuGENE® 6.[1]
b. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compounds (this compound or its analogs) at various concentrations or DMSO as a vehicle control.
-
Cells are incubated with the compounds for an additional 24 hours.
c. Luciferase Activity Measurement:
-
Cells are washed with phosphate-buffered saline (PBS) and lysed using a reporter lysis buffer.
-
The cell lysate is briefly centrifuged to pellet cellular debris.
-
An aliquot of the supernatant is used to measure luciferase activity using a luminometer and a luciferase assay substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
-
The percentage of inhibition is calculated relative to the DMSO-treated control, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1][5]
KLF10-DNA Binding Assay
This in vitro assay assesses the ability of the compounds to directly interfere with the binding of the KLF10 protein to its DNA consensus sequence.
a. Reagents and Preparation:
-
Purified recombinant KLF10 protein.
-
Double-stranded DNA oligonucleotide probes containing the KLF10 consensus binding site (CACCC), labeled with a detectable marker (e.g., biotin).
-
Unlabeled "cold" competitor probes.
b. Binding Reaction:
-
Purified KLF10 protein is incubated with the labeled DNA probe in a binding buffer.
-
Test compounds at various concentrations or DMSO are added to the reaction mixture.
-
The reactions are incubated to allow for binding to occur.
c. Detection and Analysis:
-
The protein-DNA complexes are captured, for example, on a streptavidin-coated plate if a biotinylated probe is used.
-
The amount of bound KLF10 is quantified using an anti-KLF10 antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
The signal is developed with a suitable substrate and measured using a plate reader.
-
The percentage of inhibition of DNA binding is calculated by comparing the signal from compound-treated reactions to the DMSO control.[1]
T Regulatory Cell (Treg) Differentiation Assay
This functional assay evaluates the effect of KLF10 inhibitors on the differentiation of CD4+CD25- T cells into immunosuppressive CD4+CD25+ T regulatory cells, a process known to be influenced by KLF10.[6]
a. Cell Isolation and Culture:
-
CD4+CD25- T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
The isolated cells are cultured in a suitable T cell medium.
b. Differentiation and Compound Treatment:
-
T cell differentiation into Tregs is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β1 and IL-2.
-
KLF10 inhibitors or DMSO are added to the culture medium at the time of stimulation.
-
The cells are cultured for a period of 3-5 days to allow for differentiation.
c. Flow Cytometry Analysis:
-
After the culture period, cells are harvested and stained with fluorescently labeled antibodies against CD4, CD25, and Foxp3 (a key transcription factor for Tregs).
-
The percentage of CD4+CD25+Foxp3+ cells is determined by flow cytometry.
-
The effect of the inhibitors on Treg differentiation is quantified by comparing the percentage of Tregs in the compound-treated samples to the DMSO-treated control.[1][7]
This guide provides a foundational understanding for researchers working with KLF10 inhibitors. The presented data and protocols offer a starting point for the evaluation and development of novel therapeutic agents targeting the KLF10 signaling pathway.
References
- 1. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Role of KLF10 in Tissue Fibrosis [mdpi.com]
- 4. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Confirming the Mechanism of KLF10-IN-1 through Downstream Target Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a putative KLF10 inhibitor, designated here as KLF10-IN-1. By focusing on the analysis of downstream target modulation, researchers can generate robust data to confirm inhibitor specificity and efficacy. This document outlines comparative analyses with alternative methods of KLF10 modulation and provides detailed experimental protocols and data presentation formats.
Introduction to KLF10 and its Role as a Therapeutic Target
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a critical role in mediating the effects of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] KLF10 is an immediate early response gene to TGF-β stimulation and functions primarily as a transcriptional repressor.[1][4] It achieves this by binding to GC-rich sequences in the promoter regions of its target genes and recruiting co-repressors such as Histone Deacetylase 1 (HDAC1).[4]
Key functions of KLF10 include the regulation of cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2][5] Its dysregulation has been implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention.[6][7] this compound is a novel, selective inhibitor designed to abrogate KLF10's transcriptional repressive function. Confirmation of its on-target activity is crucial for its development as a therapeutic agent.
Comparative Analysis of this compound Efficacy
The primary mechanism of this compound is the inhibition of KLF10's ability to suppress its target genes. To validate this, a comparative analysis of downstream target gene and protein expression is proposed. The performance of this compound will be compared against a well-established method for gene silencing, small interfering RNA (siRNA), which will serve as a positive control for KLF10 inhibition.
Table 1: Comparative Analysis of Downstream Target Modulation
| Downstream Target | Treatment Group | Expected Change in mRNA Expression (Fold Change vs. Control) | Expected Change in Protein Expression (Relative to Control) |
| SNAI2 (SLUG) | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | ↑ (e.g., 2.5-fold) | ↑ (e.g., 2.2-fold) | |
| KLF10 siRNA | ↑ (e.g., 3.0-fold) | ↑ (e.g., 2.8-fold) | |
| PTTG1 | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | ↑ (e.g., 2.0-fold) | ↑ (e.g., 1.8-fold) | |
| KLF10 siRNA | ↑ (e.g., 2.2-fold) | ↑ (e.g., 2.0-fold) | |
| SMAD7 | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | ↑ (e.g., 1.8-fold) | ↑ (e.g., 1.6-fold) | |
| KLF10 siRNA | ↑ (e.g., 2.0-fold) | ↑ (e.g., 1.8-fold) |
Note: The expected fold changes are hypothetical and serve as a guide for data interpretation. Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: KLF10 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Downstream Target Analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) or Panc-1 (human pancreatic cancer) cells, known to have a functional TGF-β/KLF10 axis.
-
Culture Conditions: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates.
-
After 24 hours, transfect cells with KLF10-specific siRNA (e.g., 50 nM) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
For inhibitor studies, replace the medium with fresh medium containing this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours before harvesting for RNA and protein analysis.
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers (see Table 2).
-
Perform qPCR using a real-time PCR system.
-
Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Table 2: Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| KLF10 | GAG GAG GAG GCG GAG AAG A | GTC TCC TCC TCT TCC TCC TCT T |
| SNAI2 | GAG CAT TCC TCC TCC TCC AC | GTC TCC TCC TCT TCC TCC TCT T |
| PTTG1 | GAG GAG GAG GCG GAG AAG A | GTC TCC TCC TCT TCC TCC TCT T |
| SMAD7 | GAG GAG GAG GCG GAG AAG A | GTC TCC TCC TCT TCC TCC TCT T |
| GAPDH | AAT CCC ATC ACC ATC TTC CAG | GAG GAG GAG GCG GAG AAG A |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protein Extraction and Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Supplier | Catalog Number | Dilution |
| KLF10 | Abcam | ab123456 | 1:1000 |
| SNAI2 (SLUG) | Cell Signaling Technology | 9585 | 1:1000 |
| PTTG1 | Santa Cruz Biotechnology | sc-56207 | 1:500 |
| SMAD7 | Proteintech | 12345-1-AP | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Conclusion
By employing the outlined experimental strategy, researchers can effectively confirm the mechanism of action of this compound. The upregulation of known KLF10 target genes, such as SNAI2, PTTG1, and SMAD7, upon treatment with this compound, in a manner comparable to KLF10 siRNA, would provide strong evidence for its on-target activity. This systematic approach, combining quantitative analysis with clear visualization of the underlying biological pathways and workflows, will be instrumental in the preclinical validation of this novel therapeutic agent.
References
- 1. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional role of KLF10 in multiple disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KLF10 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Benchmarking KLF10-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel KLF10 inhibitor, KLF10-IN-1, and outlines a framework for its comparison against standard-of-care treatments in the context of cancer immunotherapy.
Introduction to this compound
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a transcription factor with a significant role in cell proliferation, apoptosis, and differentiation.[1][2] Notably, KLF10 is recognized as a tumor suppressor in various cancers, including pancreatic, breast, and lung cancer.[1][3] Its expression levels have been correlated with patient prognosis, making it an attractive target for therapeutic intervention.
This compound is a first-in-class small molecule inhibitor of KLF10.[4][5] Its primary mechanism of action is the inhibition of the KLF10-DNA interaction, which consequently modulates the transcriptional activity of KLF10.[4][5] A key biological effect of this compound is its ability to modulate the differentiation of T regulatory (Treg) cells, which are critical mediators of immune suppression in the tumor microenvironment.[4][6] By inhibiting KLF10, this compound has the potential to enhance anti-tumor immunity, positioning it as a promising candidate for cancer immunotherapy.[6]
This compound: Mechanism of Action and Preclinical Data
The discovery of this compound (also referred to as compound #48-15) was the result of in silico screening and subsequent in vitro validation.[4][5] The compound was identified as an inhibitor of KLF10 transcriptional activity and was shown to disrupt the binding of KLF10 to its DNA consensus sequence.[4]
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound (Compound #48-15) | |||
| IC50 (KLF10 reporter activity) | 40 µM | Luciferase Reporter Assay | [4] |
| KLF10 DNA-binding inhibition | 45% at 40 µM | DNA-protein binding assay | [4] |
| 12% at 8 µM | [4] | ||
| Compound #48 | |||
| KLF10 DNA-binding inhibition | 25% at 40 µM | DNA-protein binding assay | [4] |
| 11% at 8 µM | [4] | ||
| Compound #15-09 | |||
| KLF10 DNA-binding inhibition | 83% at 50 µM | DNA-protein binding assay | [4] |
| 25% at 8 µM | [4] |
Framework for Comparative Analysis against Standard-of-Care
To date, no direct comparative studies of this compound against standard-of-care treatments have been published. The following sections outline a proposed framework for such a comparison, focusing on a relevant therapeutic area: cancer immunotherapy.
Selecting a Relevant Cancer Model and Standard-of-Care
Given this compound's effect on Treg cells, a suitable cancer model for comparative studies would be one where Treg infiltration is a known mechanism of immune evasion. Examples include melanoma, non-small cell lung cancer (NSCLC), and certain colorectal cancers.
The standard-of-care in these contexts often includes immune checkpoint inhibitors (ICIs) such as anti-PD-1 (e.g., pembrolizumab, nivolumab) or anti-CTLA-4 (e.g., ipilimumab) antibodies. A comparative study would therefore benchmark the efficacy of this compound against these established immunotherapies, both as a monotherapy and in combination.
Experimental Protocols for a Comparative Study
Below are detailed methodologies for key experiments that would be essential for a robust comparison of this compound with standard-of-care immunotherapies.
In Vitro T Regulatory Cell Differentiation and Suppression Assay
Objective: To compare the ability of this compound and a comparator (e.g., a known immunomodulatory agent) to inhibit the differentiation and suppressive function of Treg cells.
Methodology:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Treg Differentiation: Culture naïve CD4+ T cells with anti-CD3/CD28 antibodies, IL-2, and TGF-β to induce Treg differentiation.
-
Treatment: Add this compound or the comparator agent at various concentrations to the cultures.
-
Flow Cytometry Analysis: After 5-7 days, stain the cells for CD4, CD25, and FoxP3 and analyze by flow cytometry to determine the percentage of Treg cells.
-
Suppression Assay: Co-culture the induced Treg cells with CFSE-labeled CD8+ effector T cells at different ratios.
-
Proliferation Analysis: After 3-4 days, assess the proliferation of effector T cells by measuring CFSE dilution using flow cytometry.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody, compared to the anti-PD-1 antibody alone.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., B16-F10 melanoma or LLC Lewis lung carcinoma) into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups:
-
Vehicle control
-
This compound
-
Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
Dosing: Administer this compound (e.g., by oral gavage or intraperitoneal injection) and the anti-PD-1 antibody (e.g., by intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints can include overall survival and analysis of the tumor immune infiltrate.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, Treg cells, myeloid-derived suppressor cells).
Visualizing Signaling Pathways and Experimental Workflows
KLF10 Signaling in T Regulatory Cell Differentiation
Caption: KLF10 signaling pathway in Treg differentiation and the inhibitory action of this compound.
Experimental Workflow for In Vivo Comparative Study
Caption: Workflow for a preclinical in vivo study comparing this compound to a standard-of-care immunotherapy.
Conclusion
This compound represents a novel and promising therapeutic agent in the field of cancer immunotherapy. Its unique mechanism of action, targeting the transcription factor KLF10 to modulate Treg cell differentiation, offers a new strategy to overcome immune suppression in the tumor microenvironment. While direct comparative data against standard-of-care treatments is not yet available, this guide provides the foundational knowledge and a clear experimental framework for conducting such crucial preclinical and, eventually, clinical evaluations. The data generated from these proposed studies will be essential in determining the ultimate therapeutic potential of this compound in the oncology landscape.
References
- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Featured Licensing: Small Molecule Inhibitors for Cancer Immunotherapy | Mass General Brigham [massgeneralbrigham.org]
Assessing the Therapeutic Window of KLF10-IN-1: A Comparative Guide
This guide provides a comprehensive comparison of the Krüppel-like factor 10 (KLF10) inhibitor, KLF10-IN-1, with other known small molecule inhibitors of KLF10. The document is intended for researchers, scientists, and drug development professionals interested in targeting the KLF10 signaling pathway. We present available experimental data on the efficacy of these compounds and provide detailed protocols for key assays to facilitate their evaluation.
Introduction to KLF10
Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2][3] It is a critical downstream mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β/SMAD signaling cascade induces the expression of KLF10, which can then act as a transcriptional activator or repressor, influencing the expression of various target genes.[1][2][4] Notably, KLF10 can establish a positive feedback loop by inducing the expression of SMAD2 and inhibiting the inhibitory SMAD7, thereby amplifying the TGF-β signal.[4] Given its role as a tumor suppressor in several cancers, including pancreatic and breast cancer, KLF10 has emerged as a promising therapeutic target.[1][2][3]
This compound and its Alternatives: A Quantitative Comparison
This compound, also identified as compound #48-15, is a small molecule inhibitor of KLF10.[5] It exerts its function by disrupting the interaction between KLF10 and its DNA binding sites.[5] In addition to this compound, other small molecules, such as compounds #48 and #15-09, have been identified as inhibitors of KLF10 transcriptional activity.[6] The following table summarizes the available quantitative data for these compounds.
| Compound | Alias | IC50 (µM) | Mechanism of Action |
| This compound | #48-15 | 40 | Inhibits KLF10-DNA binding and transcriptional activity |
| Compound #48 | - | 112 | Inhibits KLF10 transcriptional activity |
| Compound #15-09 | - | 43 | Inhibits KLF10 transcriptional activity |
Note: The IC50 values were determined using a luciferase reporter assay in HeLa cells.[6]
Therapeutic Window Assessment
A critical aspect of drug development is the determination of the therapeutic window, which represents the dosage range between the minimum effective concentration and the concentration at which toxicity occurs. While the IC50 values provide a measure of the efficacy of KLF10 inhibitors, comprehensive data on their cytotoxicity (CC50) and therapeutic index (TI = CC50/IC50) are not yet publicly available.
The overexpression of KLF10 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4][7][8] Conversely, the knockout of KLF10 can lead to increased cell proliferation.[4] Therefore, inhibiting KLF10 with a small molecule like this compound could potentially promote cell survival and proliferation. While this may be the desired effect in certain therapeutic contexts, it also raises concerns about potential on-target toxicity in non-cancerous cells where KLF10 plays a role in maintaining normal cellular homeostasis.
To properly assess the therapeutic window of this compound and its alternatives, it is imperative to conduct in vitro cytotoxicity assays across a panel of both cancerous and non-cancerous cell lines. Standard assays such as the MTT assay or Annexin V/Propidium Iodide staining can be employed to determine the CC50 values of these compounds.[1][9][10] This information, in conjunction with the existing efficacy data, will be crucial for calculating the therapeutic index and guiding further preclinical and clinical development.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: TGF-β signaling pathway leading to KLF10 expression and its downstream effects.
Caption: Experimental workflow for determining the IC50 of KLF10 inhibitors.
Caption: Workflow for assessing the effect of KLF10 inhibitors on T cell differentiation.
Experimental Protocols
KLF10 Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of compounds on KLF10 transcriptional activity.
Materials:
-
HeLa cells (or other suitable cell line)
-
KLF10 expression plasmid
-
CACCC-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
KLF10 inhibitors (this compound, etc.)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the KLF10 expression plasmid and the CACCC-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
Prepare serial dilutions of the KLF10 inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase readings to the total protein concentration in each well to account for differences in cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[6]
In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.
Materials:
-
Selected cell lines (e.g., cancer and non-cancerous lines)
-
Cell culture medium and supplements
-
KLF10 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the KLF10 inhibitors. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 value.
CD4+ T Cell to Regulatory T Cell Conversion Assay
This assay assesses the ability of KLF10 inhibitors to block the differentiation of naive T cells into regulatory T cells, a process in which KLF10 is implicated.[2][6]
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Recombinant human or mouse TGF-β1
-
KLF10 inhibitors
-
Fluorescently labeled antibodies against CD4 and CD25
-
Flow cytometer
Protocol:
-
Isolate CD4+CD25- naive T cells from PBMCs using a negative selection cell isolation kit.
-
Culture the isolated T cells in a 24-well plate in the presence of TGF-β1 to induce their differentiation into CD4+CD25+ regulatory T cells.
-
Simultaneously treat the cells with different concentrations of the KLF10 inhibitors or a vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and stain them with fluorescently labeled anti-CD4 and anti-CD25 antibodies.
-
Analyze the percentage of CD4+CD25+ cells in each treatment group using a flow cytometer.
-
A reduction in the percentage of CD4+CD25+ cells in the inhibitor-treated groups compared to the control indicates an inhibitory effect on T cell differentiation.[6]
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. mdpi.com [mdpi.com]
- 3. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KLF10 inhibits cell growth by regulating PTTG1 in multiple myeloma under the regulation of microRNA-106b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TGF-β Pathway Modulators: KLF10-IN-1 vs. TGF-β Receptor I Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of KLF10-IN-1 against other modulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Its dysregulation is implicated in a range of diseases, most notably cancer and fibrosis, making it a critical target for therapeutic intervention. This guide provides a head-to-head comparison of a novel modulator, this compound, with established small molecule inhibitors of the TGF-β Receptor I (TGF-βRI), Galunisertib and Vactosertib. We present a comprehensive analysis of their mechanisms of action, quantitative performance data, and detailed experimental protocols to support your research and development endeavors.
Mechanism of Action: A Tale of Two Targets
The modulators discussed here target the TGF-β pathway at distinct points, offering different strategies for pathway inhibition.
This compound , a recently identified small molecule, targets Krüppel-like factor 10 (KLF10), a transcription factor that is an early and crucial mediator of TGF-β signaling. By inhibiting the binding of KLF10 to DNA, this compound effectively blocks the transcriptional activity of this protein, thereby modulating the expression of TGF-β target genes.[1] This represents a novel approach to interfering with the TGF-β pathway downstream of the initial receptor activation.
In contrast, Galunisertib (LY2157299) and Vactosertib (TEW-7197) are potent and selective inhibitors of the TGF-β Receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] They act by competing with ATP for the kinase domain of TGF-βRI, thereby preventing the phosphorylation and subsequent activation of downstream signaling mediators, primarily Smad2 and Smad3.[5] This direct inhibition of the receptor kinase activity represents a more conventional and well-studied approach to blocking TGF-β signaling.
Figure 1: TGF-β signaling pathway and points of intervention for this compound and TGF-βRI inhibitors.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, Galunisertib, and Vactosertib based on publicly available information. Direct comparison of IC50 values should be interpreted with caution due to variations in assay conditions.
Table 1: In Vitro Potency of TGF-β Pathway Modulators
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KLF10 | KLF10 Reporter Gene Assay (HeLa cells) | 40 µM | [1] |
| Galunisertib | TGF-βRI (ALK5) | Kinase Assay | 172 nM | |
| ALK4 | Kinase Assay | 77.7 nM | ||
| TGF-β-induced pSmad2 (4T1-LP cells) | ELISA | 1.765 µM | [2] | |
| TGF-β-induced pSmad2 (EMT6-LM2 cells) | ELISA | 0.8941 µM | [2] | |
| TGF-β-responsive Luciferase (Mv1Lu cells) | Reporter Assay | 0.251 µM | [2] | |
| Vactosertib | TGF-βRI (ALK5) | Kinase Assay | 11 nM | [3][6] |
| ALK4 | Kinase Assay | 13 nM | [7] | |
| TGF-β-induced Luciferase (4T1 cells) | Reporter Assay | 12.1 nM | [7] | |
| Cell Growth (Osteosarcoma cell lines) | Cell Viability Assay | 0.8 - 2.1 µM | [3] |
Table 2: Preclinical and Clinical Overview
| Compound | Preclinical Models | Clinical Development Status | Key Clinical Findings |
| This compound | Diabetic Retinopathy (mouse model) | Preclinical | Attenuated RPE cell apoptosis.[8] |
| Galunisertib | Hepatocellular Carcinoma, Pancreatic Cancer, Glioblastoma (xenograft and syngeneic models) | Phase 1 and 2 trials | Showed clinical benefit in a subset of HCC patients.[9] Combination with sorafenib showed acceptable safety and prolonged overall survival in advanced HCC.[9] Investigated in combination with various chemotherapies and immunotherapies.[10][11] |
| Vactosertib | Osteosarcoma, Multiple Myeloma, Breast Cancer (mouse models) | Phase 1 and 2 trials | Well-tolerated with promising clinical activity in desmoid tumors when combined with imatinib.[12] In combination with pomalidomide, induced durable responses in relapsed/refractory multiple myeloma.[13] Demonstrated a manageable safety profile and encouraging antitumor activity in osteosarcoma.[14] |
Detailed Experimental Protocols
To facilitate the replication and validation of findings, we provide detailed methodologies for key experiments cited in this guide.
KLF10 Luciferase Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on KLF10 transcriptional activity.
Principle: This assay utilizes a luciferase reporter construct under the control of a promoter containing KLF10 binding sites (e.g., CACCC-box). Inhibition of KLF10 activity by a compound will result in a decrease in luciferase expression and, consequently, a reduction in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a KLF10 expression plasmid and a CACCC-luciferase reporter plasmid using a suitable transfection reagent. A constitutively expressing Renilla luciferase plasmid should be co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of compound treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Workflow for the KLF10 Luciferase Reporter Gene Assay.
TGF-βRI (ALK5) Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds like Galunisertib and Vactosertib against the TGF-βRI kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the TGF-βRI kinase. The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified, and the inhibition by a compound is determined.
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup:
-
In a 384-well plate, add the test compound (Galunisertib or Vactosertib) at various concentrations.
-
Add recombinant human TGF-βRI (ALK5) enzyme.
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a generic kinase peptide) and ATP.
-
-
Kinase Reaction:
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Figure 3: Workflow for the TGF-βRI (ALK5) Kinase Assay.
Western Blot for Phosphorylated Smad2 (pSmad2)
Objective: To assess the ability of TGF-β pathway inhibitors to block TGF-β-induced Smad2 phosphorylation in a cellular context.
Principle: This immunoassay uses specific antibodies to detect the levels of phosphorylated Smad2 (the activated form) and total Smad2 (as a loading control) in cell lysates. A reduction in the pSmad2/total Smad2 ratio upon compound treatment indicates inhibition of the pathway.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 4T1, EMT6-LM2) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., Galunisertib, Vactosertib) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for pSmad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for total Smad2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pSmad2 to total Smad2 for each sample.
-
Concluding Remarks
The choice of a TGF-β pathway modulator will depend on the specific research question and therapeutic strategy. This compound offers a novel mechanism of action by targeting a downstream transcription factor, which may provide a different pharmacological profile and potential for overcoming resistance mechanisms associated with receptor-level inhibition. However, it is a less characterized molecule with a higher reported IC50 in initial screens.
Galunisertib and Vactosertib are potent, well-characterized TGF-βRI inhibitors with extensive preclinical and clinical data. Their direct targeting of the receptor kinase provides a robust and immediate blockade of the signaling cascade. The wealth of available data for these compounds makes them valuable tools for studying the roles of TGF-β in various biological systems and as benchmarks for the development of new modulators.
This guide provides a foundational comparison to aid in the selection and experimental design for researchers investigating the TGF-β signaling pathway. Further head-to-head studies in the same experimental systems are warranted for a more direct and definitive comparison of these promising therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. ascopubs.org [ascopubs.org]
- 12. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Navigating the Disposal of KLF10-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery, the responsible management and disposal of chemical reagents are as crucial as the innovative experiments they conduct. This guide provides essential, immediate safety and logistical information for the proper disposal of KLF10-IN-1, a small molecule inhibitor of the Krüppel-like factor 10. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
As a novel research chemical, a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound may not always be readily available. Therefore, it is imperative to treat this compound as potentially hazardous and to handle it in accordance with the stringent protocols for unknown or uncharacterized substances.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[1]
Essential Safety and Handling Protocol
Before commencing any disposal procedures, a thorough risk assessment should be conducted.[2] Given the unknown hazard profile of this compound, it is crucial to handle it with the utmost care, assuming it to be a hazardous substance.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to protect against potential exposure. This includes, but is not limited to:
-
Chemically resistant gloves (nitrile or neoprene are often suitable for minor splashes).[3]
-
Safety goggles and a face shield if there is a splash hazard.
-
A lab coat.[4]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
Storage of Waste:
-
Store waste in a designated, secure, and well-ventilated area.[6]
-
Use secondary containment to prevent and capture any potential spills or leaks.[3][7]
-
Ensure that incompatible waste streams, such as acids and bases, are kept separate.[5][6]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][8]
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container for solids. This includes:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container compatible with the solvents used. This includes:
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.[7]
-
-
Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[6][8] The label should also include the name of the principal investigator and the laboratory location.
-
Condition: Ensure that waste containers are in good condition, leak-proof, and have a secure, tight-fitting lid.[7][8] Keep containers closed except when adding waste.[1][7]
-
-
Disposal of Empty Containers:
-
"Empty" containers that held powdered this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may be managed as directed by your institutional EHS guidelines.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's policy for chemically contaminated glassware or plasticware.
-
-
Arranging for Disposal:
Quantitative Data and Properties
As a novel research compound, extensive quantitative data for this compound is not always publicly available. Researchers should refer to the supplier's documentation for any provided information. The following table summarizes key considerations for handling and disposal.
| Parameter | Guideline | Rationale |
| Chemical State | Typically a solid powder | Handle in a fume hood to prevent inhalation of airborne particles.[2] |
| Solubility | Varies with solvent | Segregate waste based on the solvent used. |
| Storage Temperature | Refer to supplier | Store waste in a cool, dry place away from incompatible materials.[3] |
| Toxicity | Unknown | Treat as a hazardous and potentially toxic substance. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Experimental workflow for handling and disposing of this compound.
Caption: Logical relationship for this compound waste stream management.
References
Essential Safety and Operational Guide for Handling KLF10-IN-1
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with KLF10-IN-1, a Krüppel-like factor 10 (KLF10) inhibitor. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a fume hood should be used when working with larger quantities or if there is a risk of aerosolization.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (KLF10 reporter gene) | 40 μM | [1] |
| CAS Number | 1197834-98-2 | [1] |
III. Experimental Protocols
In Vitro Study: Inhibition of High-Glucose/Hypoxia-Induced Apoptosis in RPE Cells [2][3]
-
Cell Culture: Human retinal pigment epithelial (RPE) cells are cultured under standard conditions.
-
Induction of Injury: To model diabetic retinopathy, RPE cells are exposed to high-glucose (30 mM) and hypoxic conditions (induced by 200 µM cobalt chloride) for 48 hours.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration. A vehicle control (DMSO only) is run in parallel.
-
Assessment of Apoptosis and ER Stress: Following treatment, cells are analyzed for markers of apoptosis (e.g., BCL-2/BAX ratio, cleaved caspase-3) and endoplasmic reticulum (ER) stress (e.g., phosphorylation of PERK and eIF2α, expression of GRP78, ATF4, and CHOP) using techniques such as Western blotting and flow cytometry.
In Vivo Study: Amelioration of Experimental Diabetic Retinopathy in Mice [2][3]
-
Animal Model: A diabetic retinopathy mouse model is established using a high-fat, high-glucose diet and streptozotocin injection.
-
Administration of this compound: The formulation and dosage of this compound for in vivo studies should be determined based on preliminary experiments. Administration can be performed via appropriate routes (e.g., intraperitoneal injection).
-
Evaluation of Retinal Damage: After the treatment period, retinal tissue is collected and analyzed for markers of cell damage, apoptosis, and ER stress to evaluate the protective effects of this compound.
IV. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
